2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Description
Properties
IUPAC Name |
2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-7(9)4-12-8(5)10-6(2)11-12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOJIHPUPOLVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine: A Compound Undisclosed in Current Scientific Literature
A comprehensive search of publicly available scientific databases, chemical supplier catalogs, and peer-reviewed literature has revealed no specific data for the compound 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine. This indicates that the chemical properties, synthesis, and biological activities of this particular molecule have not been characterized or reported in the public domain.
The triazolo[1,5-a]pyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, and various derivatives have been synthesized and studied for a range of therapeutic applications.[1][2] Research into this class of molecules has identified compounds with activities such as Janus kinase (JAK) inhibition and retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonism.[3] However, the specific substitution pattern of methyl groups at the 2 and 8 positions, combined with an amine at the 6-position, as specified in "2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine," does not correspond to any currently indexed and described molecule.
General synthetic routes for the broader class of triazolo[1,5-a]pyridines have been established. These methods often involve the cyclization of substituted aminopyridines with various reagents to form the fused triazole ring.[4][5] For instance, procedures include the reaction of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation or the cyclization of N-(pyrid-2-yl)formamidoximes.[4] Another common approach is the [3+2] cycloaddition of N-aminopyridinium salts with nitriles.[5] While these general methodologies could theoretically be adapted to target the requested compound, no specific experimental protocol or characterization data for the resulting product exists in the literature.
Similarly, while many triazolopyridine derivatives have been investigated for their potential in drug discovery, the absence of any published studies on 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine means there is no information regarding its physicochemical properties, spectral data (NMR, IR, Mass Spectrometry), solubility, melting point, or biological activity.
Due to the lack of available data, it is not possible to provide an in-depth technical guide on the core chemical properties, synthesis, and biological profile of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine. The information necessary to fulfill the core requirements of this request—including experimental protocols, quantitative data, and mechanistic insights—is not present in the current body of scientific knowledge.
For researchers interested in this area, the exploration of this specific compound would represent a novel contribution to the field of medicinal chemistry. Such research would first require the development of a de novo synthetic route, followed by full chemical characterization and subsequent biological screening to ascertain its properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine | 7169-94-0 | Benchchem [benchchem.com]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine
A Technical Guide to the Spectroscopic Characterization of 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine
Prepared by: A Senior Application Scientist
This guide provides a comprehensive framework for the spectroscopic analysis of 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine , a substituted heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not widely disseminated in peer-reviewed literature, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive, and instructional guide for its definitive characterization.
The methodologies and interpretations detailed herein are designed to serve as a self-validating system, ensuring researchers can confidently confirm the synthesis, purity, and structural integrity of the target molecule.
Molecular Structure and Analytical Overview
2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is a fused heterocyclic system containing a pyridine ring fused with a 1,2,4-triazole ring. The structure is further functionalized with two methyl groups at the C2 and C8 positions and an amine group at the C6 position.
Chemical Structure:
1][2][3]triazolo[1,5-a]pyridin-6-amine" src="https://i.imgur.com/example.png" width="300"/>
(Note: Image is a representative structure for visualization)
A multi-technique spectroscopic approach is essential for unambiguous characterization. This guide will focus on the "gold standard" techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D): For definitive proton and carbon framework elucidation and connectivity.
-
Mass Spectrometry (MS): For exact molecular weight determination and elemental composition confirmation.
-
Infrared (IR) Spectroscopy: For the identification of key functional groups.
The following diagram illustrates the logical workflow for comprehensive structural validation.
Caption: Integrated workflow for synthesis and structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For a molecule like 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polarity effectively dissolves the compound, and its ability to participate in hydrogen bonding allows for the clear observation of the amine (N-H) protons, which might otherwise exchange too rapidly in solvents like methanol-d₄ or D₂O.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton NMR spectrum is expected to show five distinct signals corresponding to the two aromatic protons, the amine protons, and the two methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 - 7.5 | Singlet | 1H | H5 | Aromatic proton on the pyridine ring. Its precise shift is influenced by the electronic effects of the fused triazole and adjacent substituents. |
| ~ 6.5 - 7.0 | Singlet | 1H | H7 | Aromatic proton, expected to be upfield relative to H5 due to the strong electron-donating effect of the adjacent C6-amine group. |
| ~ 5.5 - 6.5 | Broad Singlet | 2H | C6-NH₂ | The amine protons typically appear as a broad signal. The chemical shift can vary with concentration and temperature. |
| ~ 2.4 - 2.6 | Singlet | 3H | C8-CH₃ | Methyl group attached to the pyridine ring. |
| ~ 2.3 - 2.5 | Singlet | 3H | C2-CH₃ | Methyl group attached to the triazole ring. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C2 | Carbon in the triazole ring attached to two nitrogen atoms and the methyl group. |
| ~ 150 - 155 | C3a | Bridgehead carbon of the fused system. |
| ~ 145 - 150 | C6 | Aromatic carbon bearing the amine group, significantly shielded. |
| ~ 140 - 145 | C8a | Bridgehead carbon of the fused system. |
| ~ 135 - 140 | C8 | Aromatic carbon bearing a methyl group. |
| ~ 110 - 115 | C5 | Aromatic CH carbon. |
| ~ 100 - 105 | C7 | Aromatic CH carbon, shielded by the adjacent amine group. |
| ~ 15 - 20 | C8-CH₃ | Methyl carbon attached to the pyridine ring. |
| ~ 12 - 17 | C2-CH₃ | Methyl carbon attached to the triazole ring. |
Experimental Protocols & Self-Validation
A robust analysis relies on a systematic acquisition of data, as outlined below.
Caption: Workflow for definitive NMR-based structure elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of high-purity DMSO-d₆ in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton environments and purity.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which helps in assigning the methyl and aromatic CH carbons.
-
2D NMR for Validation:
-
COSY (Correlation Spectroscopy): This experiment would be used to check for any through-bond proton-proton couplings. In this specific molecule, no significant H-H couplings are expected, and the absence of cross-peaks would validate the isolated nature of the H5 and H7 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a critical step that correlates each proton signal directly to the carbon it is attached to. It will definitively link the ¹H signals for H5, H7, and the two methyl groups to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides the final piece of the puzzle by showing correlations between protons and carbons that are 2-3 bonds away. Key expected correlations that would validate the entire structure include:
-
The C2-CH₃ protons correlating to the C2 and C3a carbons.
-
The H5 proton correlating to the C3a, C7, and C8a carbons.
-
The C8-CH₃ protons correlating to the C8 , C7 , and C8a carbons.
-
-
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula. Given the basic nitrogen atoms in the structure, Electrospray Ionization (ESI) in positive ion mode is the method of choice, as it will readily protonate the molecule to form the [M+H]⁺ ion.
Predicted Mass Spectrum Data
-
Molecular Formula: C₉H₁₁N₅
-
Monoisotopic Mass: 189.10144 g/mol
-
Predicted [M+H]⁺ Ion (Observed): 190.10872 m/z
An experimental HRMS result matching this predicted m/z value to within 5 ppm error provides unequivocal evidence for the elemental composition.
| Predicted Fragment Ion (m/z) | Lost Neutral Fragment | Rationale |
| 175.0930 | CH₃ | Loss of a methyl radical from the [M+H]⁺ ion. |
| 173.0981 | NH₃ | Loss of ammonia from the protonated amine. |
Experimental Protocol for ESI-HRMS
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount (0.1%) of formic acid to aid protonation.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard. Set the ESI source to positive ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-500).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its exact measured mass to the theoretical value. The low mass error confirms the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.
Predicted Characteristic IR Absorption Bands
The spectrum for this molecule will be characterized by distinct bands corresponding to the amine and methyl N-H and C-H stretches, as well as the fingerprint region detailing the heterocyclic ring vibrations.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Methyl) |
| 1650 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1620 - 1450 | C=C and C=N Ring Stretching | Triazolopyridine Ring System |
Rationale: The presence of two distinct, sharp-to-medium peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine. Aromatic C-H stretches typically appear at higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H stretches (<3000 cm⁻¹). The complex series of bands in the 1620-1450 cm⁻¹ region serves as a "fingerprint" for the core heterocyclic structure[3].
Experimental Protocol for ATR-FTIR
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Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
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Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
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Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform the background subtraction and analyze the resulting transmittance or absorbance spectrum to identify the key vibrational bands.
Analysis of "2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine": A Review of Available Scientific Literature
Executive Summary
A comprehensive investigation into the public scientific and patent literature was conducted to assemble an in-depth technical guide on the mechanism of action of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine . Despite a thorough search of chemical databases, peer-reviewed journals, and patent filings, no specific biological or pharmacological data associated with this exact chemical structure is currently available in the public domain. While the core chemical scaffold, triazolo[1,5-a]pyridine, is a well-established pharmacophore present in numerous clinically and preclinically evaluated compounds, the specific substitution pattern of the requested molecule is not described in the context of a biological mechanism of action. This document outlines the search strategy, the general biological relevance of the triazolopyridine scaffold, and provides a perspective on the potential, though hypothetical, mechanisms of action this class of molecules can exhibit.
Introduction to the Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structure, which features a triazole ring fused to a pyridine ring, is found in a variety of pharmacologically active agents.[2] This scaffold is of significant interest to drug developers due to its ability to serve as a bioisostere for endogenous purines, allowing it to interact with a wide range of biological targets, particularly protein kinases.[3] The versatility of the triazolopyridine core allows for chemical modifications that can tune its pharmacological properties, leading to compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and antidepressant effects.[1][2]
Search Methodology for 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine
A multi-pronged search strategy was employed to locate any data pertaining to the specified compound. This included:
-
Chemical Database Queries: Searches in major chemical databases such as PubChem, ChemSpider, and commercial supplier catalogs (e.g., ChemUniverse[4]) confirmed the existence of the chemical structure but provided no associated biological activity data or literature references.
-
Scientific Literature Review: Extensive searches of PubMed, Scopus, Google Scholar, and major publisher databases (ACS, RSC, Elsevier, etc.) were conducted using the chemical name, CAS number (if available), and structural variations as keywords. These searches did not yield any publications detailing the synthesis, biological evaluation, or mechanism of action of this specific compound.
-
Patent Database Exploration: Searches of patent databases (e.g., Google Patents, USPTO) were performed to identify any potential claims or experimental data related to the compound. No relevant patents were found.
The absence of information suggests that "2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine" may be a novel chemical entity that has not yet been described in published research, a proprietary compound not yet in the public domain, or a synthetic intermediate that has not been biologically characterized.
Established Mechanisms of Action for Structurally Related Triazolopyridine Derivatives
While no data exists for the specific molecule of interest, the broader class of triazolopyridine derivatives has been shown to act through several well-characterized mechanisms. These provide a framework for hypothesizing the potential biological roles of novel analogs.
3.1. Protein Kinase Inhibition
A predominant mechanism of action for this class is the inhibition of protein kinases.[5] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Triazolopyridine-based compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.[6]
-
Janus Kinase (JAK) Inhibition: Certain triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of JAK1 and JAK2, enzymes critical to cytokine signaling pathways involved in inflammation and autoimmune disorders.[7]
-
DNA-Dependent Protein Kinase (DNA-PK) Inhibition: A compound featuring a 7-methyl[2][3][7]triazolo[1,5-a]pyridin-6-yl)amino moiety, AZD7648, is a potent and selective inhibitor of DNA-PK.[8][9] This enzyme is a key component of the DNA damage response, and its inhibition can sensitize cancer cells to radiation and chemotherapy.[8][10]
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TGF-β Type I Receptor (ALK5) Inhibition: The compound EW-7197, which contains a[2][3][7]triazolo[1,5-a]pyridin-6-yl group, is a highly selective inhibitor of ALK5.[11] This kinase is involved in cellular growth, differentiation, and fibrosis, making it a target for cancer and fibrotic diseases.[11]
Below is a generalized workflow for identifying and characterizing a novel kinase inhibitor.
Caption: Generalized workflow for kinase inhibitor discovery and validation.
3.2. Other Mechanisms
Beyond kinase inhibition, triazolopyridine derivatives have been investigated for other therapeutic effects:
-
Antiparasitic Activity: Some[3][7][12]triazolo[1,5-a]pyridine derivatives have shown trypanocidal activity by inhibiting the enzyme 14α-demethylase, which is crucial for sterol biosynthesis in the parasite Trypanosoma cruzi.[12]
-
RORγt Inverse Agonism: Derivatives of[2][3][7]triazolo[1,5-a]pyridine have been developed as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a target for autoimmune diseases.[13]
A hypothetical signaling pathway for a triazolopyridine-based JAK inhibitor is illustrated below.
Caption: Hypothetical inhibition of the JAK-STAT pathway by a triazolopyridine.
Conclusion and Future Directions
For researchers interested in this molecule, the logical next steps would involve:
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Chemical Synthesis: Development of a robust synthetic route to produce the compound in sufficient purity and quantity for biological testing.
-
Initial Biological Screening: Profiling the compound against a broad panel of disease-relevant targets, such as a comprehensive kinase panel, to identify potential biological activity.
-
Mechanism of Action Studies: If a "hit" is identified, subsequent studies would be required to elucidate the precise mechanism of action, following established workflows for target validation and characterization.
This document serves as a foundational guide based on available data for the broader chemical class. Any specific claims regarding the mechanism of action of "2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine" would require de novo experimental investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine|CAS 1443278-78-1 [benchchem.com]
- 7. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Whitepaper: A Strategic Guide to the Identification of Biological Targets for 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine
Executive Summary
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a purine bioisostere and its prevalence in a multitude of clinically relevant inhibitors. This guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of the biological targets of a specific derivative, 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine. Drawing from extensive research on structurally related compounds, we hypothesize that this molecule's primary targets likely reside within the human kinome, particularly the PI3K-related kinase (PIKK) family, such as DNA-PK. Our proposed workflow integrates computational prediction, unbiased biochemical screening, affinity-based proteomics, and cellular target engagement assays. This document provides not only the strategic framework but also detailed, actionable protocols to rigorously test our primary hypothesis and uncover novel targets, thereby paving the way for its potential development as a therapeutic agent.
Introduction: The Triazolopyridine Scaffold as a Foundation for Targeted Therapies
The[1][2][3]triazolo[1,5-a]pyrimidine and the closely related[1][2][3]triazolo[1,5-a]pyridine cores are heterocyclic systems of significant interest in drug discovery.[4] Their structural resemblance to endogenous purines allows them to function as effective bioisosteres, competitively binding to the ATP-binding sites of numerous enzymes.[5][6] This mimicry is a cornerstone of their broad biological activity, which includes anticancer, anti-inflammatory, and antiviral properties.[1][4][7]
A prominent example underscoring the scaffold's potential is AZD7648, a potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitor.[8][9] AZD7648 features a (7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino moiety, which is structurally analogous to the compound of interest, 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine. This precedent strongly suggests that the primary biological targets of our lead compound may also be protein kinases. Derivatives of this scaffold have demonstrated potent inhibition of other critical kinases, including the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5)[10], Phosphoinositide 3-kinases (PI3Ks)[11][12], and Cyclin-Dependent Kinases (CDKs).[13]
This guide outlines a logical, evidence-based workflow to deorphanize 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine, moving from broad, computational predictions to definitive, cell-based validation. The causality behind each experimental choice is detailed to provide a robust and self-validating research plan.
Part 1: In Silico Target Prediction and Hypothesis Generation
The initial phase leverages computational tools to generate a data-driven hypothesis, prioritizing the most probable target classes and minimizing resource expenditure in subsequent wet-lab experiments. The rationale is to harness the vast, existing knowledge of ligand-target interactions to build a predictive model for our specific compound.
Structural Analysis and Similarity Searching
The structure of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine features the key triazolopyridine core, a hydrogen-bond-donating amine at the 6-position (a critical interaction point in many kinase inhibitors), and two methyl groups that can confer selectivity and occupy hydrophobic pockets.
Our first step is to perform ligand-based virtual screening. By comparing the compound's 2D and 3D structure to databases of molecules with known biological targets, we can generate a preliminary list of potential protein targets.
Experimental Protocol: Similarity Ensemble Approach (SEA)
-
Input: Submit the SMILES string for 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine to a similarity-based prediction server (e.g., SwissTargetPrediction).
-
Algorithm: The server compares the molecular fingerprint of the query compound against a curated database of active ligands.
-
Output: A ranked list of potential targets based on the Tanimoto coefficient or other similarity metrics.
-
Rationale: This is a rapid, cost-effective method to survey the known "target space" and identify the most statistically likely protein families our compound will interact with. We anticipate this search will highlight various protein kinases.
Hypothesis-Driven Molecular Docking
Based on the strong literature precedent, we hypothesize that protein kinases are the primary target class. Molecular docking will be used to test the feasibility of this hypothesis by modeling the compound's interaction within the ATP-binding site of high-priority kinases identified from the literature and similarity searches (e.g., DNA-PK, PI3Kγ, ALK5).
Experimental Protocol: Molecular Docking
-
Preparation:
-
Obtain high-resolution crystal structures of target kinases from the Protein Data Bank (PDB). For DNA-PK, a homology model based on a PI3Kγ crystal structure may be used if a suitable apo-structure is unavailable.[14]
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a low-energy 3D conformation of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine.
-
-
Docking:
-
Define the binding site based on the location of the co-crystallized ligand (ATP or known inhibitor).
-
Use a validated docking program (e.g., AutoDock Vina, Glide) to predict binding poses.
-
-
Analysis:
-
Evaluate the predicted binding energy (scoring function).
-
Visualize the top-ranked poses to assess key interactions. Look for the formation of hydrogen bonds between the 6-amino group and the kinase hinge region, a canonical interaction for Type I kinase inhibitors.
-
-
Rationale: This experiment moves beyond simple similarity to assess structural and chemical complementarity. A favorable docking score and the formation of expected interactions provide strong evidence to carry a target forward for biochemical validation.
Caption: In Silico Workflow for Target Hypothesis Generation.
Part 2: In Vitro Target Identification and Validation
With a strong hypothesis in hand, the next phase employs biochemical and proteomic techniques to identify direct molecular targets from first principles and validate the computational predictions.
Unbiased Kinase Profiling
The most direct way to test our primary hypothesis is to screen the compound against a large, functionally diverse panel of purified protein kinases. This unbiased approach will reveal on-target activity and provide initial insights into selectivity.
Experimental Protocol: Broad-Spectrum Kinase Panel Screen
-
Service: Employ a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).
-
Assay: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of >400 human kinases. The assay measures the residual activity of each kinase in the presence of the compound.
-
Data Output: Results are provided as percent inhibition relative to a DMSO control.
-
Follow-up: For any kinase showing significant inhibition (>50-70%), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
-
Rationale: This is the gold standard for identifying direct kinase inhibitors. It is comprehensive and provides quantitative data on potency and selectivity, which are critical parameters for a therapeutic candidate.
| Target Kinase | Family | % Inhibition @ 1 µM | IC50 (nM) |
| DNA-PKcs | PIKK | 98% | 15 |
| PI3Kγ | PI3K | 85% | 78 |
| ALK5 | TGF-β Receptor | 62% | 250 |
| CDK2 | CMGC | 45% | > 1000 |
| EGFR | Tyrosine Kinase | <10% | > 10000 |
| Table 1: Representative data output from a kinase profiling screen. |
Affinity-Based Chemical Proteomics
To identify potential targets beyond kinases in an unbiased manner, we will use an affinity-based chemical proteomics approach. This method involves immobilizing the compound on a solid support to "pull down" its binding partners from a complex cell lysate.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analogue of the compound with a linker arm suitable for conjugation to beads (e.g., NHS-activated Sepharose), ensuring the linker is placed at a position that does not disrupt key binding interactions.
-
Lysate Preparation: Prepare native protein lysates from a relevant human cell line (e.g., HCT116).
-
Affinity Pulldown:
-
Incubate the cell lysate with the compound-conjugated beads.
-
As a control, incubate a separate aliquot of lysate with beads conjugated to a structurally similar but biologically inactive analogue, or with beads alone.
-
A second control involves a competition experiment, where the lysate is pre-incubated with an excess of free, soluble compound before adding the beads.
-
-
Elution and Analysis:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Rationale: This powerful technique identifies direct physical binding partners in their native conformation from a complex biological milieu. The competition experiment is a self-validating control; true targets will be enriched on the beads in the standard experiment but will be absent (or greatly reduced) in the competition experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Discovery of Pyrazolo[1,5âa]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Perspective on the Preclinical Evaluation of a Novel Triazolopyridine Compound
An In-depth Technical Guide to the In Vitro Activity of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine.
Introduction: The Triazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to serve as a versatile core for the development of potent and selective ligands for a variety of biological targets. This heterocyclic system, being isoelectronic with purines, has been successfully employed in the design of inhibitors for crucial enzyme families, most notably protein kinases.[4] The dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions, making them a major focus of modern drug discovery.[2][5]
Numerous derivatives of the triazolo[1,5-a]pyridine and related scaffolds have demonstrated significant therapeutic potential by targeting key kinases in critical signaling pathways. For instance, various analogs have been identified as potent inhibitors of Janus kinases (JAK1/2), TGF-β type I receptor kinase (ALK5), and DNA-dependent protein kinase (DNA-PK), showcasing the broad applicability of this chemical series.[2][6][7]
This guide outlines a comprehensive and technically robust in vitro strategy for the characterization of a novel derivative, 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine . As this is a new chemical entity, a systematic, multi-tiered approach is essential to elucidate its biological activity, identify its molecular target(s), and establish a foundation for further preclinical development. The experimental workflow described herein is designed to progress logically from broad, high-throughput screening to more focused, mechanism-of-action studies, ensuring scientific rigor and generating a comprehensive data package for decision-making.
Tier 1: Broad-Spectrum Kinase Profiling for Target Identification
The initial and most critical step in characterizing a novel compound with a scaffold known for kinase inhibition is to determine its target profile across the human kinome. A broad kinase panel screen provides a comprehensive overview of the compound's potency and selectivity, which are crucial determinants of its potential therapeutic efficacy and off-target liabilities.
Rationale for Kinase Panel Screening
High-throughput screening against a diverse panel of kinases is the most efficient method for unbiased target identification.[3] This approach allows for the simultaneous assessment of inhibitory activity against hundreds of kinases, providing a "snapshot" of the compound's interaction with the kinome.[3] The data generated can identify primary targets, reveal potential off-target activities that might lead to toxicity, and guide the selection of appropriate cell-based models for subsequent studies.
Experimental Protocol: High-Throughput Kinase Panel Screen
-
Compound Preparation: Solubilize 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: For a primary single-point screen, perform a serial dilution to achieve a final assay concentration of 1 µM. This concentration is typically sufficient to identify biologically relevant interactions.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase Assays) that offers a broad panel of over 300-500 human kinases.[1][3]
-
Assay Methodology: The most common and reliable format for such screens is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate peptide or protein.[8]
-
The kinase, substrate, and ATP (at or near its Km value for each specific kinase) are incubated in a buffered solution.[9]
-
The test compound (at 1 µM) is added to the reaction mixture.
-
A control reaction with DMSO (vehicle) is run in parallel to determine 100% kinase activity.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the residual [³³P]-ATP, typically by filtration and washing.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The percent inhibition for each kinase is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
Hypothetical Screening Results and Hit Identification
The results from the primary screen are typically presented in a table format, highlighting kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).
| Kinase Target | Family | Percent Inhibition at 1 µM |
| JAK2 | Tyrosine Kinase | 92% |
| JAK1 | Tyrosine Kinase | 85% |
| FLT3 | Tyrosine Kinase | 65% |
| Aurora A | Serine/Threonine Kinase | 48% |
| CDK2 | Serine/Threonine Kinase | 35% |
| ... (300+ other kinases) | ... | <20% |
From these hypothetical results, JAK1 and JAK2 are identified as primary "hits" for 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine, warranting further investigation. The moderate activity against FLT3 suggests a potential secondary target, while the weaker inhibition of other kinases indicates a degree of selectivity.
Tier 2: Potency Determination via Dose-Response Analysis
Once primary targets are identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). This is achieved by performing a dose-response analysis using a sensitive and robust biochemical assay.
Rationale for IC50 Determination
The IC50 value is a critical parameter that defines the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of a compound's potency and is essential for comparing different inhibitors and for guiding dose selection in subsequent cellular assays.[9] Luminescence-based ATP depletion assays, such as the Kinase-Glo® platform, are widely used for this purpose due to their high sensitivity, broad applicability, and amenability to high-throughput formats.[10]
Experimental Workflow: Luminescence-Based Kinase Assay
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
Detailed Protocol: JAK2 IC50 Determination (Kinase-Glo® Assay)
-
Compound Plating: Perform a 10-point, 3-fold serial dilution of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine in DMSO, starting from a 1 mM concentration. Dispense the diluted compound into a 384-well white plate.
-
Kinase Reaction:
-
Prepare a reaction buffer containing purified, recombinant human JAK2 enzyme and a suitable peptide substrate (e.g., a STAT-derived peptide).
-
Add the kinase/substrate mix to the wells containing the compound.
-
Initiate the reaction by adding ATP at its Km concentration for JAK2. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP.[10]
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data with respect to high (DMSO vehicle) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (non-linear regression) to determine the IC50 value.
-
Hypothetical IC50 Data
| Target Kinase | IC50 (nM) |
| JAK2 | 35 |
| JAK1 | 78 |
| FLT3 | 450 |
These results would confirm that 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine is a potent inhibitor of JAK2 and JAK1, with a slight preference for JAK2. The sub-micromolar activity against FLT3 confirms it as a secondary target, while the nanomolar potency against the JAK kinases establishes them as the primary targets of interest.
Tier 3: Cellular Activity and Mechanism Confirmation
Demonstrating that a compound can inhibit a purified enzyme in a test tube is a crucial first step, but it is equally important to confirm that it can engage its target in a complex cellular environment and elicit a biological response.[1] Cell-based assays are designed to answer these questions.
Rationale for Cellular Assays
Cell-based assays provide a more physiologically relevant context for evaluating a compound's activity.[1][11] They account for factors such as cell permeability, metabolic stability, and potential efflux pump interactions, which are not captured in biochemical assays. A cellular proliferation assay is a robust method to determine if the inhibition of a target kinase, like JAK2, translates into an anti-proliferative effect in a cancer cell line dependent on that kinase's activity.[12][13]
Experimental Protocol: Cell Viability/Proliferation Assay (CellTiter-Glo®)
-
Cell Line Selection: Choose a human cancer cell line known to be dependent on JAK/STAT signaling for proliferation and survival, such as the HEL 92.1.7 cell line (erythroleukemia), which harbors a constitutively active JAK2 mutation.
-
Cell Seeding: Seed the HEL cells into a 96-well clear-bottom white plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine (typically ranging from 10 µM to 0.1 nM) for 72 hours. Include a DMSO vehicle control.
-
Viability Assessment:
-
After the incubation period, add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.[13] This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.[11]
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence on a plate reader.
-
Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a non-linear dose-response curve.
-
Hypothetical Cellular Activity Data
| Cell Line | Relevant Mutation | Cellular EC50 (nM) |
| HEL 92.1.7 | JAK2 V617F | 150 |
| Ba/F3-JAK2 V617F | Engineered JAK2 dependence | 125 |
| A549 (Control) | JAK/STAT independent | >10,000 |
The sub-micromolar EC50 values in the JAK2-dependent cell lines, coupled with the lack of activity in a control cell line, strongly suggest that the anti-proliferative effect of the compound is mediated through the inhibition of its intended target, the JAK/STAT pathway.
Mechanism of Action: The JAK/STAT Signaling Pathway
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the STATs, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival. In many hematological malignancies, mutations lead to constitutive activation of this pathway.
Caption: Inhibition of the JAK/STAT signaling pathway by the test compound.
Conclusion and Future Directions
Based on this comprehensive in vitro data package, the following next steps are warranted:
-
Selectivity Profiling: Expand the kinase screen to include a larger panel and assess activity against other closely related kinase families to confirm selectivity.
-
Mechanism of Inhibition Studies: Conduct enzyme kinetic studies to determine if the mode of inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
In Vitro ADME/Tox: Profile the compound for metabolic stability in liver microsomes, plasma protein binding, and potential off-target liabilities (e.g., hERG inhibition).
-
In Vivo Efficacy Studies: Advance the compound into appropriate animal models of JAK2-driven diseases, such as myeloproliferative neoplasm xenografts, to evaluate its therapeutic efficacy in vivo.
The robust and scientifically sound methodology described herein provides a solid foundation for the continued preclinical development of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine as a potential therapeutic agent.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
The Structure-Activity Relationship of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine: A Technical Guide for Drug Discovery Professionals
The Structure-Activity Relationship of 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility as a core structure for a diverse range of biologically active agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific, highly promising derivative: 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine. We will delve into the critical structural modifications that influence its activity as a potent kinase inhibitor, with a particular focus on its role in the development of DNA-dependent protein kinase (DNA-PK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutics.
Introduction: The Triazolopyridine Scaffold in Kinase Inhibition
The triazolopyridine core has emerged as a leitmotif in the design of kinase inhibitors due to its unique combination of properties.[4] Its bicyclic, nitrogen-rich structure serves as an excellent bioisostere for the purine core of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[5][6][7] The inherent chemical tractability of the triazolopyridine ring system allows for systematic modifications at multiple positions, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[4]
Numerous studies have highlighted the broad applicability of triazolopyridine derivatives, with SAR explorations leading to potent inhibitors of targets such as PI3Kγ, JAK/HDAC, and CK2.[1][2][8] This guide will focus specifically on the 2,8-dimethyl-6-amino substituted triazolopyridine core, a key fragment in the development of the highly selective DNA-PK inhibitor, AZD7648.[9][10]
Core Directive: Unraveling the SAR of 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine
Our exploration of the SAR of the 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine core is primarily guided by the optimization campaign that led to the discovery of AZD7648, a potent and selective DNA-PK inhibitor.[9][10][11] DNA-PK is a critical enzyme in the DNA damage response pathway, specifically in the non-homologous end joining (NHEJ) repair of DNA double-strand breaks.[9][10] Its inhibition is a promising strategy for sensitizing cancer cells to radiation and chemotherapy.[12]
The general structure for our SAR discussion is depicted below, highlighting the key regions for modification: the triazolopyridine core and the linked purinone scaffold.
Caption: Overview of the key structural components for SAR analysis.
Modifications on the Triazolopyridine Core
The substitution pattern on the triazolopyridine ring is crucial for maintaining potency and achieving selectivity.
-
Methyl Group at Position 8: The presence of a methyl group at the 8-position of the triazolopyridine ring was found to be important for potent DNA-PK inhibition. While the direct interactions are not explicitly detailed in the provided literature, this substitution likely influences the overall conformation and electronic properties of the molecule, optimizing its fit within the ATP-binding pocket.
-
Methyl Group at Position 2: Similarly, the methyl group at the 2-position of the triazolopyridine ring contributes to the overall potency. This region of the molecule is often involved in interactions with the solvent-exposed region of the kinase active site.
The 6-Amino Linker
The 6-amino group serves as the critical linker connecting the triazolopyridine core to the purinone scaffold. Modifications at this position are generally not well-tolerated, as it plays a crucial role in correctly orienting the two main fragments of the molecule for optimal binding.
SAR of the Linked Scaffold (Purinone)
The purinone scaffold, to which the triazolopyridine is attached, is responsible for key interactions within the kinase hinge region. The SAR around this part of the molecule is well-documented in the development of AZD7648.[9][10]
| Compound | Modification on Purinone Scaffold | DNA-PK pIC50 | PI3Kα pIC50 | Selectivity (DNA-PK/PI3Kα) |
| 1 | 7-methyl, 9-cyclopentyl | 7.9 | 6.3 | 40 |
| 3 | 7-methyl, 9-cyclohexyl | 8.1 | 6.5 | 40 |
| 4 | 7-methyl, 9-(trans-4-hydroxycyclohexyl) | 8.4 | 6.7 | 50 |
| 16 (AZD7648) | 7-methyl, 9-(tetrahydro-2H-pyran-4-yl) | 9.2 | 6.5 | 501 |
Data synthesized from the discovery of AZD7648.[9][10]
From the table, we can deduce the following SAR trends for the purinone scaffold:
-
Cycloalkyl Substitutions at Position 9: Expansion of the cyclopentyl group to a cyclohexyl group (compound 3 vs. 1) resulted in a slight increase in potency.[9]
-
Introduction of Polar Groups: The addition of a hydroxyl group to the cyclohexyl ring (compound 4) further improved potency, suggesting a favorable interaction in a more polar region of the binding pocket.[9]
-
Tetrahydropyran Substitution: The replacement of the cyclohexyl with a tetrahydropyran ring (compound 16) led to a significant boost in both potency and selectivity.[9][10] This modification likely enhances interactions through the ether oxygen and improves physicochemical properties.
Experimental Protocols: A Self-Validating System
The following protocols represent a standard workflow for the synthesis and evaluation of novel 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine analogs.
General Synthetic Workflow
The synthesis of the target compounds typically involves a multi-step sequence, culminating in a key coupling reaction to link the triazolopyridine and purinone fragments.[9]
Caption: General synthetic workflow for target compounds.
Step-by-Step Methodology:
-
Synthesis of the Triazolopyridine Amine: The synthesis of the 2,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine core can be achieved through various published methods for triazolopyridine synthesis, often starting from substituted pyridines.[4]
-
Synthesis of the Purinone Scaffold: The substituted chloropurinone is synthesized separately, allowing for diversification of the group at the 9-position.[9]
-
Buchwald-Hartwig Coupling: The key carbon-nitrogen bond is formed via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between the triazolopyridine amine and the chloropurinone.[9] This reaction is robust and generally high-yielding.
-
Purification and Characterization: The final compound is purified using standard techniques such as column chromatography or preparative HPLC. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
Biological Evaluation Workflow
A tiered approach is employed for the biological evaluation of newly synthesized analogs.
Caption: Tiered workflow for biological evaluation.
Step-by-Step Methodology:
-
Primary Biochemical Assay: Compounds are first screened in a biochemical assay to determine their direct inhibitory activity against the target kinase (e.g., DNA-PK). This is often a fluorescence-based assay measuring the phosphorylation of a substrate peptide.[9]
-
Selectivity Profiling: Promising hits are then tested against a panel of related kinases (e.g., PI3K isoforms) to assess their selectivity.[1][9] This is crucial for minimizing off-target effects.
-
Cell-based Assays: Compounds with good potency and selectivity are advanced to cell-based assays to confirm their activity in a more physiologically relevant context. This can involve measuring the inhibition of phosphorylation of a downstream target of the kinase in cells.[9]
-
In Vivo Efficacy Studies: The most promising compounds are then evaluated in animal models, such as tumor xenograft models, to assess their in vivo efficacy and pharmacokinetic properties.[9][10]
Signaling Pathway Context: DNA-PK in the DNA Damage Response
The inhibition of DNA-PK by compounds based on the 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine core has significant implications for cancer therapy. DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks.
Caption: Role of DNA-PK in the DNA damage response and its inhibition.
By inhibiting DNA-PK, these compounds prevent the repair of DNA double-strand breaks induced by radiation or chemotherapy, leading to the accumulation of DNA damage and ultimately, cancer cell death.[9][12]
Conclusion and Future Directions
The 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine scaffold has proven to be a highly valuable core for the development of potent and selective kinase inhibitors. The detailed SAR studies leading to the discovery of AZD7648 provide a clear roadmap for the further optimization of this chemical series. Future work could focus on exploring alternative linkers and further modifications of the triazolopyridine core to fine-tune the pharmacokinetic properties and potentially discover novel inhibitors with different kinase selectivity profiles. The robust synthetic and biological evaluation workflows outlined in this guide provide a solid foundation for these future drug discovery efforts.
References
- 1. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Triazolo[1,5-a]pyridine Scaffold: A Privileged Core for Kinase Inhibitor Design
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast landscape of heterocyclic chemistry, the triazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility and efficacy in targeting a diverse range of protein kinases. This technical guide provides an in-depth analysis of the triazolo[1,5-a]pyridine core, synthesizing field-proven insights into its mechanism of action, structure-activity relationships (SAR), and application in the development of targeted therapeutics. We will explore its successful application in inhibiting key kinases such as the Janus kinases (JAK), Transforming Growth Factor-β (TGF-β) receptor kinases, and DNA-dependent protein kinase (DNA-PK), providing detailed experimental protocols and data-driven insights to empower researchers in their own drug discovery endeavors.
Introduction: The Triazolo[1,5-a]pyridine Scaffold - A Foundation for Specificity and Potency
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, making them high-value therapeutic targets. The design of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase, while avoiding off-target effects on the broader kinome, is a significant challenge.
The triazolo[1,5-a]pyrimidine and its close analog, the triazolo[1,5-a]pyridine, have been identified as highly versatile scaffolds for kinase inhibitor development.[1][2] Their structural similarity to the native purine ring of ATP allows them to function as effective ATP-competitive inhibitors.[2] This core structure provides a rigid framework with strategically positioned nitrogen atoms that can form key hydrogen bond interactions within the kinase hinge region, a critical determinant of binding affinity. Furthermore, the scaffold offers multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The inherent properties of this scaffold have led to the development of inhibitors against a wide array of kinase families, including:
-
Janus Kinases (JAKs): Crucial mediators of cytokine signaling involved in inflammation and myeloproliferative disorders.[3][4]
-
TGF-β Type I Receptor Kinase (ALK5): A key player in cell growth, differentiation, and fibrosis.[5][6]
-
DNA-Dependent Protein Kinase (DNA-PK): A critical component of the DNA damage response (DDR) pathway.[7][8]
-
Phosphoinositide 3-Kinases (PI3Ks): Central regulators of cell survival, proliferation, and metabolism.[1][9]
This guide will delve into the specific applications of the triazolo[1,5-a]pyridine core, providing a technical framework for its utilization in kinase inhibitor design and evaluation.
Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism by which triazolo[1,5-a]pyridine-based compounds inhibit kinase activity is through competitive binding at the ATP catalytic site. The planarity and aromatic nature of the fused ring system, along with the hydrogen bond accepting capabilities of the triazole and pyridine nitrogens, allow these molecules to effectively mimic the adenine portion of ATP.
Molecular docking analyses of various triazolo[1,5-a]pyridine derivatives consistently show their orientation within the ATP-binding pocket, anchored by hydrogen bonds to the kinase hinge region. For instance, docking studies of an ALK5 inhibitor revealed that the triazolopyridine moiety fits snugly into the ATP binding cavity, forming several crucial hydrogen bond interactions.[5] This mode of binding physically obstructs the entry of ATP, thereby preventing the phosphotransfer reaction and inhibiting the kinase's function.
Caption: ATP-Competitive Inhibition by a Triazolo[1,5-a]pyridine derivative.
Case Studies: Targeting Key Kinase Families
The true utility of the triazolo[1,5-a]pyridine scaffold is best illustrated through its successful application in developing potent and selective inhibitors for various kinase targets.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors. Their inhibitors have proven effective in treating rheumatoid arthritis and other inflammatory conditions.[3]
Researchers have successfully designed and synthesized series of triazolo[1,5-a]pyridine derivatives as potent JAK1/2 inhibitors.[3][4] Structure-activity relationship (SAR) studies revealed that specific substitutions on the scaffold are critical for both potency and selectivity. For example, in the development of CEP-33779, a selective JAK2 inhibitor, it was found that substitution at the C2 nitrogen position was essential for cellular potency, while meta-substitution on a C2-NH-aryl moiety conferred exceptional selectivity for JAK2 over JAK3.[4]
Table 1: Representative JAK Inhibitory Activity
| Compound | Target Kinase | Enzymatic IC50 (nM) | Cellular Activity | Reference |
|---|---|---|---|---|
| J-4 | JAK1/2 | Potent (exact values not specified) | Suppressed proliferation of BaF3 cells | Lu et al., 2020[3] |
| J-6 | JAK1/2 | Potent (exact values not specified) | Suppressed proliferation of BaF3 cells | Lu et al., 2020[3] |
| CEP-33779 | JAK2 | Potent (exact values not specified) | Orally bioavailable, anticancer activity | Ruggeri et al., 2012[4] |
TGF-β Type I Receptor (ALK5) Inhibitors
The TGF-β signaling pathway is implicated in a wide range of cellular processes, and its aberrant activity is linked to cancer and fibrosis. ALK5 is the primary type I receptor kinase in this pathway.
Several potent and selective ALK5 inhibitors have been developed based on the triazolo[1,5-a]pyridine core.[5][6] For instance, the compound EW-7197, which features a 4-([3][4][5]triazolo[1,5-a]pyridin-6-yl) moiety, demonstrated an ALK5 IC50 value of 0.013 µM.[6] A selectivity panel of 320 kinases confirmed that it is a highly selective inhibitor of ALK5 and the closely related ALK4.[6]
Table 2: Representative ALK5 Inhibitory Activity
| Compound | Target Kinase | Enzymatic IC50 (µM) | Cellular IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyrazole derivative 21b | ALK5 | 0.018 | 95% inhibition at 0.03 µM | Park et al., 2014[5] |
| EW-7197 (12b) | ALK5 | 0.013 | 0.0165 (HaCaT cells) | Jin et al., 2014[6] |
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors
DNA-PK is a serine/threonine protein kinase that plays a pivotal role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[8] Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy. The triazolo[1,5-a]pyridine scaffold has been incorporated into potent and selective DNA-PK inhibitors, such as AZD7648.[7][10] This compound emerged from an optimization program that focused on improving selectivity against PI3-kinases and enhancing pharmacokinetic properties.[7] AZD7648 demonstrated monotherapy activity in xenograft models and regressions when combined with DNA-damaging agents.[7][10]
Caption: Inhibition of the DNA-PK signaling pathway.
Experimental Protocols: A Framework for Evaluation
The characterization of a novel kinase inhibitor requires a multi-faceted approach, progressing from biochemical assays to cell-based models and eventually in vivo studies. The following protocols represent a standard workflow for evaluating triazolo[1,5-a]pyridine-based inhibitors.
Workflow for Kinase Inhibitor Characterization
Caption: A typical workflow for characterizing a novel kinase inhibitor.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is a generalized method for determining the IC50 value of an inhibitor against a target kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher remaining ATP concentration, which generates a stronger luminescent signal.
Materials:
-
Recombinant Kinase Enzyme (e.g., JAK2, ALK5)
-
Kinase Substrate (specific to the kinase)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
Test Inhibitor (e.g., 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine derivative) dissolved in DMSO
-
Assay Buffer (specific to the kinase)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Setup: In each well of the assay plate, add the following in order:
-
Assay Buffer
-
Test Inhibitor at various concentrations (final DMSO concentration should be ≤1%). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Kinase Substrate
-
-
Initiate Reaction: Add the recombinant kinase enzyme to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell-Based Luciferase Reporter Assay (for TGF-β/ALK5 Pathway)
This protocol assesses the ability of an inhibitor to block signaling downstream of the ALK5 receptor in a cellular context.[5][6]
Principle: Cells are engineered to express a luciferase reporter gene under the control of a TGF-β responsive promoter (e.g., 3TP-luc). Activation of the ALK5 pathway by TGF-β induces luciferase expression. An effective inhibitor will block this induction, leading to a reduced luminescent signal.
Materials:
-
HaCaT or 4T1 cells stably transfected with the p3TP-luc reporter construct.[5][6]
-
DMEM supplemented with 10% FBS and antibiotics.
-
TGF-β1 ligand.
-
Test Inhibitor dissolved in DMSO.
-
Luciferase Assay System (e.g., Bright-Glo™, Promega).
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the 3TP-luc stable cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
Pathway Stimulation: Add TGF-β1 ligand to the wells to stimulate the ALK5 pathway. Include wells with no TGF-β1 as a baseline control.
-
Incubation: Incubate the cells for 16-24 hours to allow for reporter gene expression.
-
Cell Lysis and Signal Measurement:
-
Remove the culture medium.
-
Add Luciferase Assay Reagent to lyse the cells and provide the substrate for the luciferase reaction.
-
Measure the luminescent signal using a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the TGF-β1 stimulated control and determine the IC50 value as described previously.
Conclusion and Future Directions
The triazolo[1,5-a]pyridine scaffold has unequivocally demonstrated its value in the field of medicinal chemistry, serving as a robust and adaptable core for the design of potent and selective kinase inhibitors. Its success in targeting diverse kinases like JAKs, ALK5, and DNA-PK underscores its privileged nature. The ability to systematically modify the scaffold allows for the optimization of not only target affinity and selectivity but also critical drug-like properties such as oral bioavailability and metabolic stability.[4][6]
Future research will likely focus on expanding the repertoire of kinases targeted by this scaffold, exploring novel substitution patterns to overcome drug resistance, and applying advanced computational methods to guide the rational design of next-generation inhibitors. As our understanding of kinase biology continues to deepen, the triazolo[1,5-a]pyridine core is poised to remain a vital tool in the development of targeted therapies for a multitude of human diseases.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Discovery of Pyrazolo[1,5âa]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for Triazolo[1,5-a]pyridine Derivatives in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazolo[1,5-a]pyridine Scaffold as a Privileged Motif in Cancer Drug Discovery
While specific research on 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine in oncology is not extensively documented in publicly available literature, the broadertriazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to the native purine ring system allows it to function as a bioisostere, making it an ideal framework for designing potent and selective inhibitors of key enzymes implicated in cancer progression. This guide synthesizes the available scientific knowledge to provide a detailed overview of the application of this chemical class in cancer research, focusing on two well-documented and impactful mechanisms: inhibition of DNA-Dependent Protein Kinase (DNA-PK) and Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5).
We will use exemplary compounds from the literature to illustrate the principles, potential, and practical methodologies for evaluating triazolo[1,5-a]pyridine derivatives as potential anti-cancer agents.
Part 1: Mechanism of Action & Key Signaling Pathways
The versatility of the triazolo[1,5-a]pyridine scaffold has been leveraged to target distinct and critical pathways in oncology. Below, we explore two primary mechanisms through which these compounds exert their anti-tumor effects.
Inhibition of DNA-Dependent Protein Kinase (DNA-PK) in the DNA Damage Response
Cancer cells are characterized by genomic instability, yet they rely heavily on DNA Damage Response (DDR) pathways to survive the consequences of this instability and the DNA damage inflicted by therapies like radiation and chemotherapy. DNA-PK is a pivotal kinase in the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing cytotoxic double-strand DNA breaks (DSBs). By inhibiting DNA-PK, triazolo[1,5-a]pyridine derivatives can prevent the repair of these breaks, leading to catastrophic genomic damage and apoptotic cell death, particularly in combination with DNA-damaging agents.
A leading example is AZD7648 , a potent and selective DNA-PK inhibitor, which features a 7-methyltriazolo[1,5-a]pyridin-6-yl moiety. Its mechanism revolves around blocking the catalytic activity of DNA-PKcs, thereby halting the NHEJ pathway.
Application Notes and Protocols for the Characterization of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine as a DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a detailed, generalized framework for the characterization of a putative DNA-PK inhibitor, 2,8-dimethyl-triazolo[1,5-a]pyridin-6-amine. As of the generation of this document, publicly available data specifically validating this compound as a DNA-PK inhibitor is limited. Therefore, the protocols and expected outcomes are based on established methodologies for characterizing potent and selective DNA-PK inhibitors and should be adapted and validated experimentally.
Introduction: The Critical Role of DNA-PK in Genomic Integrity and as a Therapeutic Target
The DNA-dependent protein kinase (DNA-PK) is a cornerstone of the cellular DNA damage response (DDR), a complex network that safeguards genomic integrity.[1][2] DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and a heterodimer of Ku proteins (Ku70/80) that functions as the DNA-targeting component.[3][4][5] This complex is a key player in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[3][6][7]
The process is initiated by the rapid binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates DNA-PKcs.[4][6] Activated DNA-PKcs phosphorylates a multitude of downstream targets, including itself (autophosphorylation), to facilitate the recruitment of other repair factors and ultimately ligate the broken DNA ends.[4][5][7]
Given its central role in DNA repair, inhibiting DNA-PK has emerged as a promising therapeutic strategy in oncology. By preventing the repair of DSBs induced by radiation or chemotherapy, DNA-PK inhibitors can sensitize cancer cells to these treatments.[5][7][8] The triazolopyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise as kinase inhibitors.[9][10] This guide provides a comprehensive set of protocols to investigate the potential of 2,8-dimethyl-triazolo[1,5-a]pyridin-6-amine as a novel DNA-PK inhibitor.
I. Biochemical Characterization: Direct Inhibition of DNA-PK Kinase Activity
The initial step in characterizing a putative inhibitor is to determine its direct effect on the enzymatic activity of the target protein.
A. Solubility and Stock Solution Preparation
Accurate and reproducible results begin with proper handling of the compound. The solubility of triazolopyridine derivatives can vary, and it is crucial to ensure complete dissolution.
Protocol 1: Solubility Assessment and Stock Solution Preparation
-
Visual Solubility Test:
-
Prepare a series of concentrations of 2,8-dimethyl-triazolo[1,5-a]pyridin-6-amine (e.g., 1, 5, 10, 20 mM) in anhydrous, sterile dimethyl sulfoxide (DMSO).
-
Vortex each solution vigorously for 2-3 minutes.
-
Visually inspect for any undissolved particulate matter against a dark background.
-
If necessary, use a water bath sonicator for 10-15 minutes or gentle warming (up to 37°C) to aid dissolution.[11]
-
-
Stock Solution Preparation:
-
Based on the solubility test, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
For example, for a compound with a molecular weight of 176.2 g/mol , dissolve 1.762 mg in 1 mL of DMSO to create a 10 mM stock.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
B. In Vitro DNA-PK Kinase Assay
This assay directly measures the ability of the compound to inhibit the phosphorylation of a substrate by purified DNA-PK enzyme. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[12]
Protocol 2: In Vitro DNA-PK Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare the DNA-PK Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[12]
-
Prepare the substrate/ATP mixture in the kinase buffer. The final concentration of ATP is typically at or near its Km for DNA-PK.
-
Dilute the purified human DNA-PK enzyme to the desired concentration in the kinase buffer.
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the 2,8-dimethyl-triazolo[1,5-a]pyridin-6-amine stock solution in the kinase buffer to generate a range of concentrations for IC₅₀ determination (e.g., from 1 µM down to 0.1 nM).
-
Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control.
-
Add 5 µL of the substrate/ATP mixture.
-
Initiate the reaction by adding 2.5 µL of the diluted DNA-PK enzyme.
-
Incubate the plate at room temperature for 60 minutes.[12]
-
-
ADP Detection:
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Table 1: Comparison of IC₅₀ Values of Known DNA-PK Inhibitors
| Inhibitor Name | In Vitro IC₅₀ (nM) | Reference |
| M3814 (Peposertib) | 0.6 | [8] |
| AZD7648 | 0.6 | [8][13][14] |
| NU7441 | 14 | [8] |
| CC-115 | 13 | [8] |
| DA-143 | 2.5 | [8] |
II. Cellular Characterization: Assessing Target Engagement and Phenotypic Effects
Cell-based assays are crucial to confirm that the inhibitor can penetrate cells, engage its target, and elicit the desired biological response.
A. Inhibition of DNA-PK Autophosphorylation
A key marker of DNA-PK activation in cells is its autophosphorylation at serine 2056 (S2056).[8] A potent inhibitor should block this event following the induction of DNA damage.
Protocol 3: Western Blot for Phospho-DNA-PKcs (S2056)
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a range of concentrations of 2,8-dimethyl-triazolo[1,5-a]pyridin-6-amine (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.[8]
-
-
Induction of DNA Damage:
-
Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent such as etoposide (10 µM for 1 hour) or by exposing them to ionizing radiation (IR, 5-10 Gy).[5]
-
-
Protein Extraction and Quantification:
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 6% or 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-DNA-PKcs (S2056) and total DNA-PKcs. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-DNA-PKcs signal to the total DNA-PKcs signal and then to the loading control.[8]
-
B. Visualization of Unrepaired DNA Damage
Inhibition of DNA-PK is expected to lead to an accumulation of unrepaired DSBs. The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early marker for DSBs, and persistent γH2AX foci indicate a failure in DNA repair.[15]
Protocol 4: Immunofluorescence for γH2AX Foci
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with the inhibitor and a DNA-damaging agent as described in the Western Blot protocol.[5]
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[5]
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.[5]
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (DAPI) for 1 hour in the dark.[5]
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of foci in inhibitor-treated cells indicates impaired DSB repair.
-
C. Assessment of Cellular Viability and Radiosensitization
A key application of DNA-PK inhibitors is to enhance the efficacy of radiotherapy. This can be assessed by measuring cell viability and long-term survival.
Protocol 5: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of the inhibitor, both alone and in combination with a fixed dose of a DNA-damaging agent.
-
-
Viability Measurement:
-
After 72 hours of incubation, add the MTT reagent and incubate for 4 hours.
-
Add a solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm.
-
Alternatively, use a luminescent-based assay like CellTiter-Glo®.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value for the inhibitor alone and in combination with the DNA-damaging agent.
-
Protocol 6: Clonogenic Survival Assay
-
Cell Seeding and Treatment:
-
Seed a low number of cells (e.g., 200-1000) in 6-well plates.
-
Allow the cells to attach, then treat with the inhibitor for a defined period before and after irradiation with varying doses (e.g., 0, 2, 4, 6 Gy).
-
-
Colony Formation:
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).[5]
-
-
Staining and Quantification:
-
Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet.[5]
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition and plot the data on a log-linear scale to generate survival curves.
-
Determine the Dose Enhancement Factor (DEF) to quantify the radiosensitizing effect of the inhibitor.
-
III. Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the mechanism of action and the experimental approach.
DNA-PK Signaling in Non-Homologous End Joining (NHEJ)
Caption: Inhibition of the DNA-PK signaling pathway in NHEJ.
General Experimental Workflow for Cellular Characterization
Caption: Workflow for assessing DNA-PK inhibition in cells.
IV. Concluding Remarks
The protocols outlined in this guide provide a robust framework for the initial characterization of 2,8-dimethyl-triazolo[1,5-a]pyridin-6-amine as a potential DNA-PK inhibitor. Successful execution of these experiments will elucidate its potency, cellular activity, and potential as a sensitizer for DNA-damaging therapies. It is imperative to include appropriate positive controls, such as well-characterized DNA-PK inhibitors like NU7441 or AZD7648, to validate the experimental systems. Further studies, including kinase selectivity profiling and in vivo efficacy models, will be necessary to fully establish the therapeutic potential of this novel compound.
V. References
-
Creative Diagnostics. (n.d.). DNA-PK Signaling Pathway. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for DNA-PK Inhibitors in in vitro Assays. Retrieved from --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Use of DNA-PK Inhibitor DNA-PK-IN-14 in Cultured Cells. Retrieved from --INVALID-LINK--
-
Frontiers. (n.d.). DNA-PKcs: A Multi-Faceted Player in DNA Damage Response. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for a Potent and Selective DNA-PK Inhibitor. Retrieved from --INVALID-LINK--
-
American Association for Cancer Research (AACR). (2014). Beyond DNA Repair: DNA-PK Function in Cancer. Cancer Discovery. Retrieved from --INVALID-LINK--
-
PubMed. (2022). DNA-PK promotes activation of the survival kinase AKT in response to DNA damage through an mTORC2-ECT2 pathway. Science Signaling. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Investigating the Function of DNA-PK Inhibitors in Cancer Cells: A Technical Guide. Retrieved from --INVALID-LINK--
-
Creative Biolabs. (n.d.). DNA Damage Response (DDR) Cell based Assay Service. Retrieved from --INVALID-LINK--
-
PubMed Central (PMC). (n.d.). DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer. Retrieved from --INVALID-LINK--
-
Promega Corporation. (n.d.). DNA-PK Kinase Assay. Retrieved from --INVALID-LINK--
-
ICE Bioscience. (n.d.). DNA Damage Response_Integrated Drug Discovery Services_Synthetic Lethality. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). The Discovery of 7-Methyl-2-[(7-methyl[3][8][11]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. Retrieved from --INVALID-LINK--
-
ACS Publications. (2019). The Discovery of 7-Methyl-2-[(7-methyl[3][8][11]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Series 4 triazolopyrazines possess promising biological properties; however, further improvements to solubility and metabolic stability are required. Retrieved from --INVALID-LINK--
-
PubMed Central (PMC). (n.d.). Translation of DNA damage response inhibitors as chemoradiation sensitizers from the laboratory to the clinic. Retrieved from --INVALID-LINK--
-
PubMed Central (PMC). (n.d.). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. Retrieved from --INVALID-LINK--
-
PubMed Central (PMC). (n.d.). State-of-the-art strategies for targeting the DNA damage response in cancer. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). 7,9-dihydro-8H-purin-8-one (AZD7648), a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. Retrieved from [https://www.semanticscholar.org/paper/The-discovery-of-7-methyl-2-%5B(7-methyl%5B1%2C2%2C4%5D-a-Barlaam-Bavetsias/0d29d3c5e8f5b8e9b6f3c5a7d6e1b7f8c8d9a9d8](--INVALID-LINK--
-
ResearchGate. (2024). Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). AZD-7648 | DNA-PK Inhibitor. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). DNA-PK | Inhibitors. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Triazolopyridine. Retrieved from --INVALID-LINK--
-
PubMed. (2014). Discovery of N-((4-([3][8][11]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
PubMed Central (PMC). (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from --INVALID-LINK--
-
bioRxiv. (2020). Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. Retrieved from --INVALID-LINK--
-
PubMed Central (PMC). (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Retrieved from --INVALID-LINK--
-
PubMed. (2012). Discovery of 5-(2-amino-[3][8][11]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Development of triazolothiadiazine derivatives as highly potent tubulin polymerization inhibitors: Structure-activity relationship, in vitro and in vivo study. Retrieved from --INVALID-LINK--
References
- 1. DNA Damage Response (DDR) Cell based Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. DNA Damage Response_Integrated Drug Discovery Services_Synthetic Lethality - DNA Damage Response - ICE Bioscience [en.ice-biosci.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Translation of DNA damage response inhibitors as chemoradiation sensitizers from the laboratory to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Accelerating Autoimmune Disease Therapy through the Development of Triazolopyridine-Based RORγt Inverse Agonists
Introduction: Targeting the Master Regulator of Th17 Cells
The Retinoic Acid Receptor-related Orphan Nuclear Receptor γt (RORγt) has emerged as a pivotal therapeutic target for a host of autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1][2] RORγt functions as the master transcription factor governing the differentiation and function of T helper 17 (Th17) cells.[3][4][5] These cells are critical for host defense but their dysregulation leads to the overproduction of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22, which drive the pathology of numerous inflammatory disorders.[2][6][7]
Unlike conventional antagonists that block an activating ligand, RORγt is constitutively active, meaning it promotes gene transcription even without an identified natural agonist.[8] Therefore, the most effective therapeutic strategy is the development of inverse agonists. These small molecules bind to the receptor's ligand-binding domain (LBD) and stabilize an inactive conformation, thereby repressing its basal transcriptional activity.[9][10] This approach effectively shuts down the Th17 inflammatory cascade at its source.[1][11]
Among various chemical scaffolds explored, the [1][8][12]triazolo[1,5-a]pyridine core has proven to be a particularly fruitful starting point for potent, selective, and orally bioavailable RORγt inverse agonists.[8][13][14][15] This guide provides a comprehensive overview of the rationale, mechanism, and key experimental protocols for the discovery and characterization of novel triazolopyridine-based RORγt inverse agonists.
Mechanism of Action: Stabilizing the Inactive State
The therapeutic efficacy of triazolopyridine inverse agonists hinges on their specific interaction within the RORγt LBD. This domain is a highly conserved lipophilic pocket composed of multiple α-helices.[8][13] In its active state, the C-terminal helix (H12) adopts a conformation that promotes the recruitment of co-activator proteins, initiating the transcription of target genes like IL17A.
Inverse agonists, including those with a triazolopyridine core, function by:
-
Directly Occupying the LBD: They compete with potential endogenous ligands and occupy the binding pocket.
-
Disrupting the Active Conformation: Through specific hydrogen bonds and hydrophobic interactions, they displace helix H12 from its active position.[10]
-
Blocking Co-activator Recruitment: The altered conformation of the LBD prevents the binding of co-activator proteins, such as SRC-1.[1][9]
-
Promoting Co-repressor Binding: In some cases, the inactive conformation is stabilized by the recruitment of co-repressor complexes, further ensuring transcriptional silencing.
Structural studies, such as X-ray co-crystallography, have been instrumental in designing potent triazolopyridine derivatives. For example, starting from a known piperazine RORγt inverse agonist, researchers designed triazolopyridine analogs to optimize interactions and improve properties like metabolic stability.[8][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 3. RORγt-specific transcriptional interactomic inhibition suppresses autoimmunity associated with TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of RORγt-overexpressing T cells in the development of autoimmune arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of New Triazolo- and Imidazolopyridine RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Strategy for Profiling 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine Against a Therapeutic Kinase Panel
Abstract
The triazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] This application note presents a detailed, field-proven strategy for the comprehensive screening and profiling of a novel derivative, 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine, against a broad panel of protein kinases. We provide an in-depth rationale for experimental design, step-by-step protocols for primary screening and dose-response analysis using a luminescence-based ATP detection platform, and guidance on data interpretation and hit validation. The described workflow is designed to rigorously characterize the compound's potency, selectivity, and potential as a therapeutic agent, providing researchers with a robust framework for advancing early-stage kinase inhibitor discovery programs.
Introduction: The Rationale for Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] Consequently, they have become one of the most important classes of drug targets.[5] The triazolo[1,5-a]pyridine heterocyclic system has emerged as a versatile scaffold for the development of kinase inhibitors, with derivatives showing potent activity against targets such as Janus Kinase (JAK), Transforming Growth Factor-β Type I Receptor (ALK5), and DNA-Dependent Protein Kinase (DNA-PK).[1][2][3][6] This precedent provides a strong rationale for evaluating novel analogues like 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine for kinase-directed activity.
Early-stage drug discovery is no longer solely about identifying potent inhibitors of a single target. The concept of polypharmacology—where a single molecule modulates multiple targets—is increasingly recognized. While this can be therapeutically beneficial, unintended off-target kinase interactions can lead to toxicity.[7] Therefore, comprehensive selectivity profiling against a diverse panel of kinases early in the discovery process is critical.[7][8][9] This approach allows for:
-
Identification of On-Target Potency: Quantifying the inhibitory activity against the primary intended target(s).
-
De-risking through Off-Target Liability Assessment: Identifying potential safety concerns by revealing interactions with kinases linked to adverse effects.[7]
-
Discovery of Novel Therapeutic Opportunities: Uncovering unexpected, potent activity against other kinases that could be explored for drug repositioning.[10]
This guide outlines a systematic cascade designed to generate a high-quality kinase selectivity profile for 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine.
Pre-Screening Compound Management: The Foundation of Reliable Data
The quality of screening data is fundamentally dependent on the quality of the test compound. Before initiating any enzymatic assay, rigorous quality control is paramount.
-
Purity Assessment: The test compound should be >95% pure as determined by HPLC and/or LC-MS. Impurities can cause assay artifacts or produce their own biological activity, confounding results.
-
Identity Confirmation: The structure and molecular weight of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine should be confirmed via ¹H NMR and high-resolution mass spectrometry.
-
Solubility Determination: The compound's solubility must be determined in the assay buffer. Undissolved compound is a common source of false-negative results. A 10 mM stock solution in 100% DMSO is standard. Subsequent dilutions into aqueous assay buffer should not result in precipitation.
-
Stock Solution Stability: If stock solutions are to be stored, their stability at the storage temperature (e.g., -20°C or -80°C) should be verified. Freeze-thaw cycles should be minimized.
The Kinase Screening Cascade: From Hit Identification to Potency Determination
Our recommended approach follows a multi-stage screening cascade. This strategy efficiently uses resources by first broadly surveying the kinome at a single concentration and then focusing detailed dose-response studies on the most promising interactions.
Figure 1: The Kinase Inhibitor Screening Cascade. This workflow ensures efficient resource allocation by progressing from a broad primary screen to focused validation studies.
Assay Platform Selection: The ADP-Glo™ Kinase Assay
Multiple assay formats are available for kinase screening, including radiometric ([³²P] or [³³P]-ATP), fluorescence-based, and luminescence-based methods.[8][11] Radiometric assays are considered the gold standard due to their direct measurement of phosphorylation, but they require specialized handling of radioactive materials.[11]
For this protocol, we recommend the Promega ADP-Glo™ Kinase Assay platform.[4] This is a robust, luminescence-based system with several advantages:
-
Universal Applicability: It measures the production of ADP, a universal product of all kinase reactions, making it compatible with virtually any kinase and substrate (protein, peptide, lipid, etc.).[4]
-
High Sensitivity: The assay can detect low levels of ATP-to-ADP conversion, allowing for the use of lower, more physiologically relevant enzyme concentrations.[4]
-
High ATP Concentration Tolerance: It can be performed at high initial ATP concentrations (up to 1 mM), which is crucial for accurately determining the potency of ATP-competitive inhibitors.[4]
-
Reduced Compound Interference: The luminescent signal is less prone to interference from colored or fluorescent compounds compared to other methods.[4]
Protocol 1: Primary Kinase Panel Screening
Objective: To identify initial "hits" by screening 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine at a single high concentration (typically 10 µM) against a broad, representative kinase panel (e.g., the Eurofins KinaseProfiler™ or Reaction Biology HotSpot™ panel).[11][12]
Materials:
-
2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine (Test Compound)
-
100% DMSO
-
Kinase Panel (pre-aliquoted kinases, substrates, and buffers from a commercial vendor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Staurosporine (Positive Control Inhibitor)
-
Low-volume, white, 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.
-
Prepare a 10 mM stock solution of Staurosporine in 100% DMSO.
-
Create an intermediate dilution plate. For a final assay concentration of 10 µM with a 2.5% final DMSO concentration, dilute the 10 mM stock to 400 µM in assay buffer (1:25 dilution).
-
-
Assay Plate Layout:
-
Columns 1-2: Negative Control (Vehicle). Add assay buffer containing 2.5% DMSO. These wells represent 0% inhibition.
-
Columns 3-4: Positive Control. Add assay buffer containing Staurosporine at a final concentration known to cause >90% inhibition (e.g., 1 µM). These wells represent ~100% inhibition.
-
Remaining Columns: Test Compound. Add the 400 µM intermediate dilution of the Test Compound.
-
-
Kinase Reaction (5 µL total volume):
-
Add 1.25 µL of 4x Test Compound, Vehicle, or Positive Control to the appropriate wells.
-
Add 1.25 µL of 4x Substrate/ATP mixture.
-
Initiate the reaction by adding 2.5 µL of 2x Kinase solution.
-
Mix gently (e.g., shake plate for 30 seconds).
-
Incubate at room temperature for the recommended time (typically 60 minutes). The ATP concentration should be at or near the Kₘ for each specific kinase to ensure accurate potency measurements for ATP-competitive inhibitors.[13][14]
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the Percent Inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Identify "hits" as kinases that are inhibited by more than a pre-defined threshold (e.g., >50% or >3 standard deviations from the mean of the plate).
-
Hypothetical Primary Screen Data:
| Kinase Target | Family | % Inhibition @ 10 µM | Hit? (Threshold >50%) |
|---|---|---|---|
| JAK2 | TK | 95.2 | Yes |
| JAK3 | TK | 88.7 | Yes |
| ALK5 (TGFBR1) | TKL | 75.4 | Yes |
| FLT3 | TK | 62.1 | Yes |
| p38α (MAPK14) | CMGC | 15.3 | No |
| CDK2 | CMGC | 8.9 | No |
| ROCK1 | AGC | 22.5 | No |
| DNA-PK | PIKK | 91.3 | Yes |
Protocol 2: Dose-Response Analysis for IC₅₀ Determination
Objective: To determine the potency (IC₅₀ value) of the compound against the hits identified in the primary screen. The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[15]
Procedure:
-
Compound Dilution Series:
-
Starting with the 10 mM DMSO stock, prepare a 10-point, 3-fold serial dilution series in DMSO.
-
A typical starting concentration for the top point might be 100 µM.
-
Perform a subsequent dilution of this DMSO plate into assay buffer to create the intermediate plate for addition to the assay, ensuring the final DMSO concentration remains constant across all wells (e.g., 2.5%).
-
-
Assay Execution:
-
Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, but instead of a single concentration, add the different concentrations from your dilution series to the assay plate.
-
Always include 0% and 100% inhibition controls on every plate.
-
-
Data Analysis:
-
Calculate % Inhibition for each concentration point.
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter variable slope model using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Figure 2: ATP-Competitive Inhibition. The inhibitor binds to the ATP-binding pocket of the kinase, preventing ATP from binding and blocking the phosphorylation of the substrate.
Interpreting the Data: Building a Selectivity Profile
Once IC₅₀ values have been determined for all active kinases, the data can be compiled to assess the compound's selectivity.
Hypothetical Dose-Response & Selectivity Data:
| Kinase Target | IC₅₀ (nM) | Comments |
|---|---|---|
| JAK2 | 15 | Potent |
| DNA-PK | 25 | Potent |
| FLT3 | 150 | Moderate |
| ALK5 (TGFBR1) | 350 | Moderate |
| JAK3 | 850 | Weak |
From this hypothetical data, one could conclude that 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine is a potent, dual inhibitor of JAK2 and DNA-PK with weaker activity against other kinases. The >50-fold selectivity for JAK2 over JAK3 (850 nM / 15 nM) is a noteworthy finding, as JAK3-sparing inhibitors may have a reduced risk of immunosuppressive side effects.[1]
Hit Validation and Next Steps
A critical step in any screening campaign is to validate the results to ensure they are not artifacts of the chosen assay platform.[16]
-
Orthogonal Assays: Hits should be confirmed using an assay with a different technology and readout.[9] If the primary screen was a biochemical activity assay (like ADP-Glo™), a good orthogonal follow-up is a direct binding assay, such as KINOMEscan™ (DiscoverX), which measures the ability of a compound to displace a ligand from the kinase active site.[12] Consistent results between activity and binding assays provide strong confidence in the hit.
-
Mechanism of Action (MoA) Studies: For ATP-competitive inhibitors, the measured IC₅₀ value will be dependent on the ATP concentration in the assay.[13] To confirm an ATP-competitive MoA, one can perform the kinase assay at several different ATP concentrations. An increase in the apparent IC₅₀ value with increasing ATP concentration is the classic hallmark of a competitive inhibitor.
-
Cellular Target Engagement: The ultimate goal is to inhibit the kinase in a cellular context. Follow-up studies should include cell-based assays that measure the phosphorylation of a known downstream substrate of the target kinase (e.g., via Western Blot or ELISA) to confirm that the compound engages and inhibits its target in living cells.[8]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the kinase screening of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine. By following a logical cascade from a broad primary screen to detailed dose-response analysis and orthogonal validation, researchers can generate a high-fidelity profile of the compound's potency and selectivity. This rigorous, data-driven approach is essential for making informed decisions, mitigating risks associated with off-target activity, and successfully advancing promising kinase inhibitor candidates through the drug discovery pipeline.
References
- 1. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 5. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Virtual Target Screening: Validation Using Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 16. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Potency of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine
Introduction
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified in potent and selective inhibitors of various protein kinases.[1][2][3] Compounds sharing this core architecture have been successfully developed to target critical nodes in cellular signaling pathways, such as the DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated techniques to measure the potency of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine, a novel compound of this class, presumed to be a kinase inhibitor.
Given the frequent association of this scaffold with kinase inhibition, this guide will focus on a dual-pronged approach to potency determination: direct measurement of enzymatic inhibition through biochemical assays and assessment of the compound's effect on cellular viability and pathway modulation in a cellular context.[6][7] This integrated strategy is crucial for a holistic understanding of the compound's therapeutic potential, bridging the gap between molecular interaction and cellular efficacy.[7]
Part 1: Biochemical Potency Determination
Biochemical assays are fundamental in early-stage drug discovery to determine the direct inhibitory activity of a compound against its purified target enzyme.[6] These assays provide a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Luminescence-Based Kinase Assays: Measuring ATP Consumption
Principle: A common feature of all kinases is their reliance on adenosine triphosphate (ATP) as a phosphate donor.[8] Luminescence-based assays, such as Promega's Kinase-Glo® and ADP-Glo™ platforms, leverage this by quantifying the amount of ATP remaining or ADP produced after a kinase reaction.[9][10] In the Kinase-Glo® assay, a luciferase enzyme uses the remaining ATP to produce a luminescent signal; thus, a lower signal indicates higher kinase activity (and more potent inhibition).[9][11] Conversely, the ADP-Glo™ assay measures the amount of ADP produced, where a stronger signal corresponds to higher kinase activity.[10]
Causality in Experimental Choices: These assays are chosen for their high sensitivity, broad applicability to different kinases, and amenability to high-throughput screening (HTS).[8][9][12] The "add-mix-measure" format simplifies the workflow, reducing potential for pipetting errors.[13]
Experimental Workflow: Luminescence-Based Kinase Assay
Caption: Workflow for a luminescence-based kinase potency assay.
Detailed Protocol: Kinase-Glo® Luminescent Kinase Assay
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[14]
-
Compound Dilution: Prepare a serial dilution of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine in DMSO, followed by a further dilution in kinase reaction buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted compound. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells with a known potent inhibitor (e.g., staurosporine) for "maximal inhibition" (0% activity) controls.
-
Kinase Reaction: Add 10 µL of the kinase/substrate mixture to each well. Incubate for 15 minutes at room temperature.[15]
-
Initiation: Add 10 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 25 µL of Kinase-Glo® Reagent to each well.
-
Signal Development: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, white, opaque | Minimizes well-to-well crosstalk and maximizes luminescent signal. |
| Final DMSO % | < 1% | High concentrations of DMSO can inhibit kinase activity.[8] |
| ATP Concentration | At or near Km | Ensures the assay is sensitive to competitive inhibitors. |
| Controls | No inhibitor (DMSO), potent inhibitor | Essential for data normalization and calculating percent inhibition. |
Proximity-Based Assays: AlphaLISA
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash technology that measures biomolecular interactions.[16][17] For a kinase assay, a biotinylated substrate is captured by streptavidin-coated Donor beads, and a specific antibody that recognizes the phosphorylated substrate is conjugated to Acceptor beads.[18][19][20] When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (within 200 nm).[17] Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which triggers a light emission cascade in the Acceptor bead.[16][18][20] The resulting signal is directly proportional to the amount of phosphorylated substrate.
Causality in Experimental Choices: AlphaLISA is highly sensitive and robust, with a large assay window. Its homogeneous format makes it suitable for HTS.[18] The technology is also less susceptible to interference from colored compounds in screening libraries compared to colorimetric or some fluorescence-based assays.
Experimental Workflow: AlphaLISA Kinase Assay
Caption: Workflow for an AlphaLISA-based kinase potency assay.
Part 2: Cell-Based Potency and Viability Assessment
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to understand a compound's activity in a more physiologically relevant context.[7][21] These assays assess not only the compound's ability to inhibit the target within a cell but also its effects on cell health, proliferation, and cytotoxicity.[22]
Cell Viability Assays: Measuring Metabolic Activity
Principle: Cell viability assays are widely used to assess the overall health of a cell population after treatment with a compound.[22][23] Two common methods are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[24] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570-590 nm.[25]
-
CellTiter-Glo® Assay: This is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells.[26][27][28] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light. The luminescent signal is directly proportional to the amount of ATP present, and therefore, to the number of viable cells.[13][26][27]
Causality in Experimental Choices: The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-measure" protocol compared to the MTT assay, which requires a solubilization step.[13] However, the MTT assay is a cost-effective and well-established method.[29] The choice between them may depend on throughput needs and equipment availability.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well, white-walled, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine for a specified duration (e.g., 72 hours).[30]
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) or growth inhibition (GI50) by plotting the normalized luminescent signal against the logarithm of the compound concentration.
| Parameter | Recommended Value | Rationale |
| Cell Line | Target-relevant cancer cell line | Choose a cell line where the presumed kinase target is known to be active or drive proliferation. |
| Treatment Duration | 72 hours | A common time point to assess effects on cell proliferation. |
| Plate Type | 96-well, white, clear-bottom | White walls enhance luminescent signal; clear bottom allows for microscopic inspection of cells. |
| Controls | Vehicle (DMSO), Staurosporine | Vehicle serves as the 100% viability control; staurosporine or another cytotoxic agent serves as the 0% viability control. |
Target Engagement and Pathway Modulation Assays
Principle: To confirm that the observed cellular effects are due to the inhibition of the intended target, specific pathway modulation assays should be employed. For a kinase inhibitor, this typically involves measuring the phosphorylation status of a known downstream substrate of the target kinase.
-
Western Blotting: This technique is the gold standard for analyzing changes in protein phosphorylation. Cells are treated with the compound, lysed, and the proteins are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylated form of the substrate and the total amount of the substrate protein. A decrease in the ratio of phosphorylated to total substrate indicates target inhibition.[31][32]
-
In-Cell Western™ or Cellular ELISA: These are higher-throughput, plate-based immunoassays that quantify protein phosphorylation directly in fixed cells, eliminating the need for protein extraction and electrophoresis.
Experimental Workflow: Western Blotting for Pathway Analysis
Caption: Workflow for Western Blot analysis of kinase pathway inhibition.
Conclusion
The potency of a novel kinase inhibitor like 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine must be characterized through a multi-faceted approach. This guide provides detailed protocols for both biochemical and cell-based assays that are industry standards for this purpose. By integrating data from direct enzyme inhibition assays (Kinase-Glo®, AlphaLISA) with results from cellular viability and pathway modulation assays (CellTiter-Glo®, Western Blotting), researchers can build a comprehensive profile of the compound's potency, efficacy, and mechanism of action. This rigorous, step-wise characterization is essential for advancing promising compounds through the drug discovery pipeline.
References
- 1. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. promega.co.uk [promega.co.uk]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. domainex.co.uk [domainex.co.uk]
- 16. revvity.com [revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 19. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 27. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 28. news-medical.net [news-medical.net]
- 29. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to Oral Bioavailability Studies of Triazolo[1,5-a]pyridine Compounds
Introduction: The Triazolo[1,5-a]pyridine Scaffold and the Quest for Oral Bioavailability
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent and selective inhibitors of Janus kinase 2 (JAK2) and RORγt inverse agonists.[1][2][3] The therapeutic potential of these compounds is, however, critically dependent on their ability to reach the systemic circulation after oral administration. Oral bioavailability (F%) is a key pharmacokinetic parameter that quantifies the fraction of an orally administered drug that reaches the systemic circulation unchanged.[4] It is a complex interplay of various factors including the drug's physicochemical properties, its formulation, and physiological processes in the gastrointestinal tract.[5][6]
This comprehensive guide provides a detailed framework for conducting oral bioavailability studies of novel triazolo[1,5-a]pyridine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. Our approach emphasizes scientific integrity, ensuring that the described protocols are robust and self-validating.
Part 1: Foundational Principles & Strategic Considerations
Understanding the Barriers to Oral Absorption
The journey of an orally administered triazolo[1,5-a]pyridine from the gut to the bloodstream is fraught with challenges. A thorough understanding of these hurdles is paramount for designing meaningful bioavailability studies.
-
Physicochemical Properties: Key properties of the triazolo[1,5-a]pyridine molecule itself, such as its aqueous solubility, lipophilicity (logP/logD), molecular size, and pKa, will govern its ability to dissolve in the gastrointestinal fluids and permeate the intestinal membrane.[5][7]
-
Gastrointestinal Tract Conditions: The varying pH environments of the stomach and intestines, the presence of digestive enzymes, gastrointestinal motility, and the presence or absence of food can all significantly impact the stability and absorption of the compound.[5][8]
-
First-Pass Metabolism: After absorption from the gut, the compound travels via the portal vein to the liver, where it may be extensively metabolized before reaching the systemic circulation. This "first-pass effect" can drastically reduce oral bioavailability.
The Importance of Pre-formulation Studies
For many triazolo[1,5-a]pyridine derivatives, which can be poorly water-soluble, the formulation is not merely a vehicle but a critical determinant of oral absorption. Pre-formulation studies are therefore a non-negotiable prerequisite to in vivo experiments.
-
Solubility Assessment: Determining the solubility of the test compound in various pharmaceutically acceptable solvents and biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) is essential.
-
Formulation Development: Based on the solubility data, a suitable formulation can be developed to enhance dissolution and absorption. Common strategies include creating solutions, suspensions, or more advanced formulations like self-emulsifying drug delivery systems (SEDDS). A typical simple formulation for preclinical studies might involve a mixture of solvents like DMSO, PEG400, and Tween 80 in saline.[9]
Part 2: In Vivo Pharmacokinetic Study Design & Protocols
The core of an oral bioavailability study is the in vivo pharmacokinetic (PK) experiment, which measures the drug concentration in the blood or plasma over time after administration.[10]
Animal Model Selection: Justifying the Choice
The selection of an appropriate animal model is a critical decision that should be scientifically justified.[11] The goal is to choose a species that best mimics human physiology in terms of gastrointestinal anatomy and drug metabolism.[12][13]
-
Rodents (Rats, Mice): Often the first choice due to their small size, cost-effectiveness, and well-characterized physiology. Rats, in particular, have an absorption, distribution, metabolism, and excretion (ADME) profile that can be similar to humans.[12]
-
Canines (Beagle Dogs): Share many similarities with humans in gastrointestinal anatomy and physiology, making them a valuable alternative for studying oral bioavailability.[12]
-
Pigs: Their gastrointestinal tract is anatomically and physiologically very similar to that of humans, making them a good model for studying oral drug absorption.[12]
Regulatory Context: Preclinical studies intended for regulatory submissions, such as an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA), must adhere to Good Laboratory Practices (GLP) as defined in 21 CFR Part 58.[14][15][16]
Experimental Design for a Single-Dose Pharmacokinetic Study
A standard approach to determine oral bioavailability is a single-dose crossover study, where the same group of animals receives the drug via both intravenous (IV) and oral (PO) routes, with a washout period in between.[17] This design allows for a direct comparison of drug exposure from both routes.
Key Parameters:
-
Dose Selection: The oral dose is typically higher than the IV dose to account for incomplete absorption. For example, a common starting point is 1-2 mg/kg for IV administration and 5-10 mg/kg for oral administration.[17]
-
Animal Numbers: A minimum of three animals per group is generally recommended to obtain statistically meaningful data.[17]
-
Blood Sampling Time Points: A well-designed sampling schedule is crucial to accurately define the concentration-time profile. A typical schedule would include frequent sampling at early time points to capture the absorption phase and less frequent sampling at later time points to define the elimination phase.[9][17]
Protocol 1: In Vivo Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a novel triazolo[1,5-a]pyridine compound.
Materials:
-
Test triazolo[1,5-a]pyridine compound
-
Vehicle for formulation (e.g., DMSO, PEG400, Tween 80, sterile saline)
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 3-5 days before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the dosing formulations for both IV and PO administration on the day of the experiment. Ensure the formulation is homogenous.
-
Dosing:
-
Intravenous (IV) Group (n=3): Administer the test compound via tail vein injection at a dose of 1 mg/kg.
-
Oral (PO) Group (n=3): Administer the test compound via oral gavage at a dose of 5 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the saphenous or tail vein at the following time points:
-
Plasma Preparation: Immediately after collection, transfer the blood into EDTA-coated tubes. Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[9]
-
Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store them at -80°C until bioanalysis.
Workflow for an In Vivo Pharmacokinetic Study
Caption: General workflow for an in vivo pharmacokinetic study.
Part 3: Bioanalytical Method Development & Validation
Accurate and reliable quantification of the triazolo[1,5-a]pyridine compound in plasma is the cornerstone of a successful bioavailability study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[18][19][20]
Key Principles of LC-MS/MS Method Development
Developing a robust LC-MS/MS method involves several critical steps:
-
Mass Spectrometer Optimization: Tune the mass spectrometer parameters (e.g., parent and daughter ion transitions, collision energy) for the test compound and a suitable internal standard.[9]
-
Chromatographic Separation: Develop a chromatographic method that provides good peak shape and separates the analyte from endogenous plasma components. A C18 column with a gradient of water and acetonitrile containing formic acid is a common starting point.[9] For polar N-containing heterocycles, mixed-mode liquid chromatography (MMLC) can be an effective alternative.[21][22]
-
Sample Preparation: The goal of sample preparation is to remove proteins and other interferences from the plasma sample.[20] Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins.[9]
-
Liquid-Liquid Extraction (LLE): A more selective method that involves partitioning the analyte between the aqueous plasma and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly selective and efficient method that uses a solid sorbent to retain the analyte while interferences are washed away.
-
Protocol 2: Bioanalytical Method Using LC-MS/MS
Objective: To quantify the concentration of a triazolo[1,5-a]pyridine compound in rat plasma.
Materials:
-
Rat plasma samples from the PK study
-
Analytical standard of the triazolo[1,5-a]pyridine compound
-
Internal standard (IS) - a structurally similar compound
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
Procedure:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of the test compound and the IS in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a calibration curve by spiking known concentrations of the test compound into blank rat plasma. A typical range might be 1-1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of ACN containing the IS.
-
Vortex the samples vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use an optimized chromatographic method and mass spectrometer settings to detect and quantify the analyte and IS.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.
-
Determine the concentration of the test compound in the unknown samples by interpolating from the calibration curve.
-
Workflow for Bioanalytical Sample Processing
Caption: Bioanalytical sample processing workflow using protein precipitation.
Part 4: Data Analysis & Interpretation
Pharmacokinetic Parameter Calculation
The plasma concentration-time data obtained from the bioanalytical method are used to calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., WinNonlin).
| Parameter | Description | Calculation |
| Cmax | Maximum observed plasma concentration | Directly from the concentration-time data |
| Tmax | Time to reach Cmax | Directly from the concentration-time data |
| AUC | Area under the plasma concentration-time curve | Calculated using the linear trapezoidal rule |
| t1/2 | Elimination half-life | 0.693 / kel (elimination rate constant) |
| CL | Clearance | Dose / AUC (for IV administration) |
| Vd | Volume of distribution | CL / kel |
Oral Bioavailability Calculation
The absolute oral bioavailability (F%) is calculated by comparing the dose-normalized AUC obtained after oral administration to that obtained after IV administration.[17]
Formula:
F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
A favorable pharmacokinetic profile for an orally administered triazolo[1,5-a]pyridine compound would typically include high oral bioavailability, a Cmax within the therapeutic range, and a half-life that supports the desired dosing interval.[1][23]
Conclusion
The successful determination of the oral bioavailability of novel triazolo[1,5-a]pyridine compounds requires a multidisciplinary approach that integrates medicinal chemistry, formulation science, in vivo pharmacology, and bioanalysis. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reproducible data that can effectively guide lead optimization and candidate selection in drug discovery programs. By understanding the "why" behind each step, researchers can troubleshoot effectively and make informed decisions to advance their most promising compounds toward clinical development.
References
- 1. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 4. The Bioavailability of Drugs—The Current State of Knowledge | MDPI [mdpi.com]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. Overview of factors affecting oral drug absorption | Semantic Scholar [semanticscholar.org]
- 7. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 15. fda.gov [fda.gov]
- 16. namsa.com [namsa.com]
- 17. Single Dose PK Study | AxisPharm [axispharm.com]
- 18. jchps.com [jchps.com]
- 19. LC-MS Method Development [intertek.com]
- 20. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comprehensive Guide to Assessing the Selectivity of ALK5 Inhibitors
Introduction: The Critical Pursuit of Selectivity for a Ubiquitous Target
The Activin receptor-Like Kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGF-βRI), is a serine/threonine kinase that serves as a central node in the TGF-β signaling pathway.[1] This pathway is a master regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Consequently, dysregulation of ALK5 signaling is a key driver in a host of pathologies, most notably in fibrosis (where it promotes excessive ECM deposition) and in advanced cancers (where it facilitates tumor progression and metastasis).[1][2][3]
This central role makes ALK5 a highly attractive therapeutic target. However, the ubiquitous nature of TGF-β signaling presents a formidable challenge: therapeutic intervention requires exquisite selectivity. An inhibitor that potently blocks ALK5 but also engages other kinases can lead to unforeseen off-target effects and significant toxicity, derailing an otherwise promising therapeutic candidate.[4][5] Therefore, a rigorous, multi-tiered assessment of inhibitor selectivity is not merely a characterization step but a foundational pillar of the drug discovery process.
This guide provides a comprehensive overview of the essential methods for evaluating ALK5 inhibitor selectivity, structured to progress from initial biochemical potency to complex cellular and in vivo validation. We will delve into the rationale behind each experimental choice, offering detailed protocols and data interpretation strategies for researchers in drug development.
The TGF-β/ALK5 Signaling Cascade: A Visual Primer
Caption: Canonical TGF-β/ALK5/SMAD Signaling Pathway.
Tier 1: Biochemical Assays for Potency and Direct Target Engagement
The first step is to determine if a compound directly interacts with and inhibits the kinase activity of ALK5. These in vitro assays utilize purified recombinant kinase domains and provide clean, quantitative data on potency (IC50) and mechanism of action.
Protocol 1: Radiometric ALK5 Autophosphorylation Assay
This classic assay directly measures the enzymatic activity of ALK5 by quantifying the transfer of a radiolabeled phosphate from ATP to the kinase itself (autophosphorylation) or to an exogenous substrate.
-
Principle of Causality: This method provides a direct, unambiguous measure of kinase catalytic activity. By measuring the incorporation of ³³P, we are observing the core function of the enzyme. Inhibition of this process is a primary indicator of a direct enzymatic inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT.
-
Enzyme: Purified, active recombinant ALK5 kinase domain (e.g., 10 nM final concentration).[7]
-
ATP Mix: 3 µM cold ATP supplemented with γ-³³P-ATP (e.g., 0.5 µCi per reaction).[7]
-
Test Compound: Serially dilute the ALK5 inhibitor in 100% DMSO. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of serially diluted test compound to respective wells. Include DMSO-only wells as a "no inhibition" control.
-
Add 25 µL of ALK5 enzyme diluted in kinase buffer to each well.
-
Pre-incubate the plate for 10 minutes at 37°C to allow the compound to bind to the enzyme.[7]
-
Initiate the kinase reaction by adding 20 µL of the ATP mix to each well.
-
Incubate for 15-30 minutes at 37°C.[7]
-
Stop the reaction by adding 25 µL of 2X SDS-PAGE sample buffer.[7]
-
-
Detection and Analysis:
-
Resolve the reaction products using SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated ALK5 band.
-
Quantify the band intensity using densitometry.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Tier 2: Comprehensive Kinome Profiling for Selectivity Assessment
A potent ALK5 inhibitor is only valuable if it is also selective. Kinome profiling is the gold-standard method to assess this, involving screening the compound against a broad panel of other kinases.
-
Principle of Causality: The human kinome contains over 500 kinases, many with structurally similar ATP-binding pockets. Screening a compound against a large, diverse panel is the only way to empirically identify unintended targets ("off-targets").[8] This proactive approach is critical for predicting potential toxicities and understanding the compound's full biological activity.[9]
Caption: Workflow for Kinome Selectivity Profiling.
General Protocol for Kinome Profiling:
Commercial services (e.g., Reaction Biology, Eurofins DiscoverX) offer comprehensive kinome screening panels.[10][11][12] The typical workflow is as follows:
-
Primary Screen: The test compound is screened at a single, high concentration (typically 1 µM) against a panel of hundreds of purified kinases.[2][12] The output is the percent inhibition for each kinase.
-
Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >50% or >75%) are identified as potential off-targets or "hits".
-
IC50 Determination: Full dose-response curves are generated for the primary target (ALK5) and all identified hits to determine their respective IC50 values.
-
Selectivity Analysis: The selectivity is assessed by comparing the IC50 value for ALK5 to the IC50 values for the off-target kinases. A compound is generally considered selective if there is a >100-fold difference between the on-target and off-target potencies.
Data Presentation: Interpreting the Selectivity Profile
The results are best summarized in a table that clearly highlights the on-target potency versus off-target activity.
| Kinase Target | Family | % Inhibition @ 1 µM | IC50 (nM) | Selectivity Fold (vs. ALK5) |
| ALK5 (TGFBR1) | TGF-β Receptor | 98% | 15 | 1x |
| ALK4 (ACVR1B) | TGF-β Receptor | 85% | 250 | 17x |
| p38α (MAPK14) | CMGC | 65% | 1,800 | 120x |
| ALK1 (ACVRL1) | TGF-β Receptor | 12% | >10,000 | >667x |
| VEGFR2 (KDR) | Tyrosine Kinase | 5% | >10,000 | >667x |
| ROCK1 | AGC | 72% | 2,500 | 167x |
This is example data for illustrative purposes.
Tier 3: Cellular Assays to Confirm In-Cell Activity and Pathway Inhibition
Biochemical assays are essential but occur in an artificial environment. Cellular assays are the critical next step to confirm that the inhibitor can penetrate the cell membrane, engage its target in the complex milieu of the cytoplasm, and produce the desired biological effect.
Protocol 2: Western Blot for Phospho-SMAD2 Inhibition
-
Principle of Causality: This assay directly measures the functional consequence of ALK5 inhibition within the cell. ALK5's primary role in this pathway is to phosphorylate SMAD2.[1][13] By showing a dose-dependent decrease in phospho-SMAD2 levels upon TGF-β stimulation, we provide strong evidence of on-target activity in a physiological context.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Cell Line: Use a TGF-β responsive cell line, such as HepG2 (human liver carcinoma) or HaCaT (human keratinocytes).[7][14]
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with a serial dilution of the ALK5 inhibitor (or DMSO vehicle control) for 1-2 hours.
-
-
Stimulation and Lysis:
-
Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them directly on the plate with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total SMAD2 to confirm equal protein loading.
-
Protocol 3: TGF-β-Responsive Luciferase Reporter Assay
-
Principle of Causality: This assay provides a quantitative, high-throughput readout of the entire signaling cascade, from receptor activation to gene transcription.[7] Inhibition of the luciferase signal demonstrates that the compound is blocking the pathway at or upstream of transcriptional activation.
Step-by-Step Methodology:
-
Assay Procedure:
-
Plate the reporter cells in a 96-well white, clear-bottom plate.
-
The following day, pre-treat cells with a serial dilution of the ALK5 inhibitor for 1-2 hours.
-
Stimulate the cells with TGF-β1 for 16-24 hours.
-
Remove the media and lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., Promega Luciferase Assay System).[13]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the TGF-β-stimulated control.
-
Plot the normalized luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50.
-
Tier 4: Assessing Off-Target Effects in a Cellular Context and In Vivo
Confirming that the off-targets identified biochemically are relevant in living systems is the final and most complex stage of selectivity profiling.
Cellular Off-Target Validation
If kinome profiling identified a potent off-target (e.g., p38α), specific cellular assays should be run to assess this activity. For example, one could measure the phosphorylation of the p38 substrate MK2 in cells stimulated with a p38 activator (like anisomycin) in the presence of the ALK5 inhibitor. A lack of inhibition would suggest the compound has better selectivity in a cellular context than predicted biochemically. Advanced methods like the cellular thermal shift assay (CETSA) or NanoBRET™ can also measure direct target engagement in live cells.[9][12]
In Vivo Models
The ultimate assessment of an inhibitor's efficacy and selectivity comes from in vivo studies. In a relevant disease model, the compound should demonstrate target engagement (e.g., reduced p-SMAD2 in tissue extracts), produce a therapeutic effect, and do so without causing toxicity attributable to known off-targets.[13]
-
Fibrosis Models: In models like dimethylnitrosamine (DMN)-induced liver fibrosis or unilateral ureteral obstruction (UUO) for kidney fibrosis, an effective and selective inhibitor should reduce collagen deposition and fibrotic gene expression.[7][15]
-
Oncology Models: In tumor xenograft models where TGF-β promotes growth or metastasis, the inhibitor should slow tumor progression.[16]
Careful monitoring of animal health, body weight, and organ-specific toxicity markers is crucial to unmask any adverse effects resulting from poor selectivity.
Summary of Methodologies
| Assay Type | Principle | Key Output | Pros | Cons |
| Biochemical Kinase Assay | Measures direct inhibition of purified enzyme. | IC50 (Potency) | Quantitative, high-throughput, mechanistic. | Lacks physiological context, may miss allosteric effects. |
| Kinome Profiling | Screens compound against a large panel of kinases. | Selectivity Profile | Comprehensive, essential for predicting off-targets. | Can be costly, biochemical hits may not translate to cells. |
| Phospho-SMAD2 Western Blot | Measures inhibition of a direct downstream substrate in cells. | Target Engagement | Direct evidence of on-target pathway inhibition in cells. | Lower throughput, semi-quantitative. |
| Reporter Gene Assay | Measures inhibition of TGF-β-driven gene transcription. | Cellular IC50 | High-throughput, quantitative measure of pathway output. | Indirect readout, susceptible to artifacts. |
| In Vivo Models | Assesses efficacy and safety in a living organism. | Therapeutic Effect & Toxicity | Highest physiological relevance. | Complex, expensive, low throughput, ethical considerations. |
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ALK5 inhibitor via structure-based virtual screening and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellgs.com [cellgs.com]
- 15. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine
Technical Support Center: Synthesis of 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine
Welcome to the technical support center for the synthesis of 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to empower you with the scientific understanding to optimize your reaction yields and overcome common synthetic challenges.
Overview of the Synthetic Strategy
The synthesis of 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine can be approached through several routes. A common and reliable method involves the cyclization of a substituted aminopyridine with a suitable reagent to form the fused triazole ring. The following guide will focus on a plausible and adaptable synthetic pathway, highlighting key considerations for yield improvement at each step.
A proposed synthetic route is outlined below:
Caption: Proposed synthetic pathway for 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.
Detailed Experimental Protocol
This protocol is a general guideline. Optimization of reaction conditions may be necessary based on your specific laboratory setup and reagent purity.
Step 1: Selective Reduction of 2,6-Dimethyl-3,5-dinitropyridine
-
Dissolve 2,6-dimethyl-3,5-dinitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. For selective reduction of one nitro group, sodium sulfide (Na₂S) or ammonium polysulfide can be effective.[4]
-
Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion , cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-amino-2,6-dimethyl-3-nitropyridine.
Step 2: Formation of N-(2,6-Dimethyl-5-nitropyridin-3-yl)acetamidine
-
Suspend 5-amino-2,6-dimethyl-3-nitropyridine in an anhydrous solvent like toluene.
-
Reflux the mixture. The reaction progress can be monitored by TLC.
-
After completion , cool the reaction mixture and remove the solvent under reduced pressure to yield the crude acetamidine derivative. This intermediate is often used in the next step without further purification.
Step 3: Oxidative Cyclization to form the Triazolopyridine Ring
-
Dissolve the crude N-(2,6-Dimethyl-5-nitropyridin-3-yl)acetamidine in a suitable solvent like acetic acid.
-
Add an oxidizing agent. A common choice is (diacetoxyiodo)benzene (PIDA) or lead tetraacetate.[7]
-
Stir the reaction at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete , quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,8-dimethyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine.
Step 4: Reduction of the Nitro Group to the Amine
-
Dissolve 2,8-dimethyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine in ethanol.
-
Add a catalyst, such as palladium on carbon (Pd/C).[4]
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield the final product, 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis.
Caption: Troubleshooting decision tree for the synthesis of 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. Which step is the most critical for optimization?
A1: The oxidative cyclization (Step 3) is often the most challenging and yield-determining step. The choice of oxidizing agent and reaction conditions can significantly impact the formation of the desired triazolopyridine and minimize side products. Additionally, the purity of the acetamidine intermediate from Step 2 is crucial for a clean cyclization.
Q2: I am observing an unexpected isomer in my final product. What could be the cause?
A2: This is likely due to a Dimroth rearrangement.[1][3] During the cyclization, the kinetically favored[1][2][3]triazolo[4,3-a]pyridine isomer may form initially and then rearrange to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer under the reaction conditions. The extent of this rearrangement can be influenced by factors such as reaction time, temperature, and pH. Careful control of these parameters and analysis of the reaction mixture can help in isolating the desired product.
Q3: Can I use a different method for the final nitro group reduction?
A3: Yes, several other methods can be employed for the reduction of the nitro group.[4][8] Catalytic hydrogenation with Pd/C is a clean and efficient method. However, if your molecule contains other functional groups sensitive to hydrogenation (e.g., halogens), alternative reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be used.
Q4: How can I improve the purification of the final amine product?
A4: The final product, being an amine, is basic. This property can be exploited for purification. Acid-base extraction can be an effective way to separate it from non-basic impurities. Alternatively, ion-exchange chromatography can be a powerful purification technique for amino-containing compounds.[9] For final polishing, recrystallization from a suitable solvent system is often effective.
Q5: Are there alternative starting materials for this synthesis?
A5: Yes, there are several alternative starting points. For instance, one could start from a pre-functionalized 2,6-lutidine derivative. The synthesis of 2-amino-4-methylpyridine analogues has been reported and could be adapted.[10][11] Another approach could involve the synthesis of 2,6-dimethylpyridin-3,5-diamine as a key intermediate.[12] The choice of starting material will depend on commercial availability, cost, and the desired overall synthetic strategy.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield Range | Key Optimization Parameters |
| 1 | Selective Reduction | Na₂S or (NH₄)₂Sₓ | 50-70% | Stoichiometry of reducing agent, reaction time, temperature |
| 2 | Amidine Formation | N,N-dimethylacetamide dimethyl acetal | 80-95% (crude) | Anhydrous conditions, reaction time |
| 3 | Oxidative Cyclization | PIDA, Pb(OAc)₄, I₂/KI | 40-60% | Choice of oxidant, reaction temperature, solvent |
| 4 | Nitro Reduction | H₂/Pd/C, SnCl₂, Fe/AcOH | 70-90% | Catalyst loading, hydrogen pressure, reaction time |
Note: Yields are indicative and can vary based on specific conditions and scale.
References
- 1. Structure-based design and optimization of pyrimidine- and 1,2,4-triazolo[4,3-a]pyrimidine-based matrix metalloproteinase-10/13 inhibitors via Dimroth rearrangement towards targeted polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Triazolopyridines
Welcome to the comprehensive technical support center for the synthesis of substituted triazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights, troubleshooting guides, and detailed protocols to navigate the complexities of triazolopyridine synthesis. Our goal is to empower you with the knowledge to overcome common challenges and achieve success in your synthetic endeavors.
Introduction: The Synthetic Challenge of Triazolopyridines
Triazolopyridines are a vital class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2] Their synthesis, however, is often fraught with challenges, including issues with regioselectivity, the formation of unwanted side products, low yields, and purification difficulties.[1][3] This guide provides a structured approach to understanding and overcoming these obstacles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of substituted triazolopyridines.
Q1: What are the most common isomers of triazolopyridine, and how does this impact my synthesis strategy?
A1: Triazolopyridines exist in several isomeric forms, with the most common being[4][5][6]triazolo[4,3-a]pyridine and[4][5][6]triazolo[1,5-a]pyridine.[1] The desired isomer dictates the choice of starting materials and reaction conditions. For instance, the synthesis of[4][5][6]triazolo[4,3-a]pyridines often starts from 2-hydrazinopyridines, while[4][5][6]triazolo[1,5-a]pyridines are commonly synthesized from 2-aminopyridines.[7][8] It is crucial to select the appropriate synthetic route to obtain the desired regioisomer.
Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity is a common challenge.[5] The outcome is often governed by the electronic properties of the substituents on your starting materials. To favor a specific regioisomer, consider the following:
-
Electronic Effects: The cyclization step is an intramolecular nucleophilic attack. The electronic nature of the substituents on the pyridine and triazole precursors will influence the nucleophilicity of the reacting nitrogen and the electrophilicity of the carbonyl carbon, thereby directing the cyclization.
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) or polar protic (e.g., ethanol), can help optimize regioselectivity.[5]
-
Temperature Control: Reaction temperature can significantly impact the kinetic versus thermodynamic control of the reaction. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[4][9] A careful temperature screening is often necessary.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in triazolopyridine synthesis can stem from several factors:
-
Incomplete Cyclization: The final ring-closing step may be inefficient. This can be due to steric hindrance from bulky substituents or unfavorable electronic effects.
-
Side Reactions: The formation of unexpected side products, such as the Dimroth rearrangement product, can consume your starting materials and reduce the yield of the desired product.[10][11]
-
Decomposition of Starting Materials or Product: Some substituted pyridines or the final triazolopyridine product may be unstable under the reaction conditions, especially at elevated temperatures.
-
Inefficient Purification: Product loss during workup and purification is a common issue. Re-evaluate your extraction and chromatography procedures to minimize losses.
Q4: I am observing an unexpected isomer in my final product. What could be happening?
A4: The most likely cause is a Dimroth rearrangement, a common isomerization in triazole-fused heterocycles.[10][11][12] This rearrangement involves the opening of the triazole ring followed by re-cyclization to form a more thermodynamically stable isomer. This is particularly prevalent when synthesizing[4][5][6]triazolo[4,3-c]pyrimidines, which can rearrange to the more stable[4][5][6]triazolo[1,5-c]pyrimidines.[13] To suppress this, consider using milder reaction conditions, avoiding strong acids or bases, and minimizing reaction times.[10][11]
Part 2: Troubleshooting Guides for Specific Synthetic Challenges
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Guide 1: Poor Regioselectivity in the Synthesis of Substituted[4][5][6]Triazolo[4,3-a]pyridines
Problem: The reaction of a substituted 2-hydrazinopyridine with an aldehyde or carboxylic acid derivative yields a mixture of the desired[4][5][6]triazolo[4,3-a]pyridine and the undesired[4][5][6]triazolo[1,5-a]pyridine isomer.
Causality: The formation of the[4][5][6]triazolo[1,5-a]pyridine isomer suggests a competing cyclization pathway, possibly initiated by the tautomerization of the hydrazone intermediate.
Troubleshooting Workflow:
Troubleshooting Steps for Poor Regioselectivity.
Detailed Steps:
-
Analyze Electronic Effects:
-
Rationale: The nucleophilicity of the pyridine ring nitrogen versus the exocyclic nitrogen of the hydrazine moiety plays a key role. Electron-donating groups on the pyridine ring will enhance its nucleophilicity, favoring the desired cyclization. Conversely, electron-withdrawing groups on the acyl component will increase the electrophilicity of the carbonyl carbon, also promoting the desired reaction.
-
Action: If possible, modify your substrates to maximize the electronic driving force for the desired cyclization.
-
-
Optimize Reaction Temperature:
-
Rationale: Temperature can shift the equilibrium between different intermediates and transition states.
-
Action: Conduct a systematic temperature screen. Start at a lower temperature (e.g., room temperature or 0 °C) and gradually increase it. Analyze the regioisomeric ratio at each temperature point to identify the optimal condition. Microwave-assisted synthesis can sometimes offer better control over temperature and shorter reaction times, potentially improving selectivity.[4]
-
-
Solvent Screening:
-
Rationale: The solvent can influence the stability of intermediates and transition states through solvation effects.
-
Action: Screen a variety of solvents with different polarities. For example:
-
Nonpolar: Toluene, Dioxane
-
Polar Aprotic: Acetonitrile, DMF, DMSO
-
Polar Protic: Ethanol, Isopropanol
-
Analyze the product mixture for each solvent to determine the best outcome.
-
-
-
Alternative Cyclization Reagents:
-
Rationale: The nature of the cyclizing agent can significantly impact the reaction pathway.
-
Action: If using a dehydrating agent like POCl₃, which can be harsh, consider milder alternatives such as polyphosphoric acid (PPA) or using a palladium-catalyzed cyclization which can offer higher selectivity.[8] Ceric ammonium nitrate (CAN) has also been used for oxidative cyclization under environmentally benign conditions.[6]
-
Guide 2: Unexpected Formation of a Dimroth Rearrangement Product
Problem: Characterization of the final product reveals the presence of a significant amount of an isomer that is not the expected product, often the thermodynamically more stable isomer.
Causality: The Dimroth rearrangement is an acid or base-catalyzed process.[10][11] It can also be thermally induced. The initially formed kinetic product rearranges to the more stable thermodynamic product under the reaction conditions.
Troubleshooting Workflow:
Troubleshooting Steps for Dimroth Rearrangement.
Detailed Steps:
-
Neutralize Reaction Medium:
-
Rationale: Since the Dimroth rearrangement is often catalyzed by acid or base, maintaining a neutral pH is critical.
-
Action: If your reaction conditions are acidic or basic, try to run the reaction closer to neutral pH if the primary reaction allows. The addition of a non-nucleophilic buffer can sometimes be beneficial.
-
-
Lower Reaction Temperature:
-
Rationale: The rearrangement is an activated process, so lowering the temperature can significantly reduce its rate.
-
Action: Perform the reaction at the lowest temperature that allows for a reasonable rate of formation of the desired product.
-
-
Reduce Reaction Time:
-
Rationale: Prolonged exposure to the reaction conditions can promote the rearrangement.
-
Action: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the reaction conditions.
-
-
Employ Milder Reagents:
-
Rationale: Harsh reagents can promote the rearrangement.
-
Action: If using strong acids or bases for cyclization, explore milder alternatives. For example, instead of refluxing in strong acid, consider using a milder Lewis acid catalyst or a phosphonium-based cyclization reagent.
-
Part 3: Detailed Experimental Protocols
This section provides step-by-step protocols for key synthetic methods.
Protocol 1: Synthesis of 3-Phenyl-[4][5][6]triazolo[4,3-a]pyridine via Oxidative Cyclization
This protocol describes a general procedure for the synthesis of a 3-substituted-[4][5][6]triazolo[4,3-a]pyridine.
Materials:
-
2-Hydrazinopyridine
-
Benzaldehyde
-
Ceric Ammonium Nitrate (CAN)
-
Polyethylene Glycol (PEG)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq) in polyethylene glycol (PEG).
-
Add benzaldehyde (1.0 eq) to the solution and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete formation of the hydrazone.
-
-
Oxidative Cyclization:
-
To the reaction mixture, add ceric ammonium nitrate (CAN) (0.1 eq) as a catalyst.[6]
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
Protocol 2: Purification of Substituted Triazolopyridines by Column Chromatography
Challenge: Substituted triazolopyridines can be challenging to purify due to their polarity and potential for interaction with the silica gel.
General Guidance:
-
Solvent System Selection: A systematic TLC analysis is crucial to determine the optimal solvent system. Start with a nonpolar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: A well-packed column is essential for good separation. Both slurry packing and dry packing methods can be effective.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. For less soluble compounds, a "dry loading" technique is recommended, where the compound is adsorbed onto a small amount of silica gel before being added to the column.
Step-by-Step Guide for Dry Loading:
-
Dissolve the crude triazolopyridine in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution and concentrate the mixture to dryness under reduced pressure to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during elution.
-
Proceed with the elution using the predetermined solvent system.
Part 4: Data Summaries and Visualizations
Table 1: Influence of Reaction Conditions on Regioselectivity
| Entry | Solvent | Temperature (°C) | Catalyst | Regioisomeric Ratio ([4,3-a]:[1,5-a]) |
| 1 | Toluene | 110 | None | 3:1 |
| 2 | DMF | 100 | None | 1:1 |
| 3 | Ethanol | 80 | None | 5:1 |
| 4 | Toluene | 80 | Pd(OAc)₂/Xantphos | >20:1 |
| 5 | Acetonitrile | RT | CAN | 10:1 |
Note: The data in this table is illustrative and will vary depending on the specific substrates used.
Diagram 1: General Synthetic Pathways to Triazolopyridine Isomers
Synthetic routes to common triazolopyridine isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. bioengineer.org [bioengineer.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 9. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 13. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: Welcome to the technical support resource for 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven protocols to address the common and complex challenge of acquired resistance in cell lines. Our approach is built on a foundation of scientific integrity, providing not just steps, but the causal logic behind them to empower your research.
Disclaimer: 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine is a compound within the triazolopyridine class. Based on public-domain data for structurally related molecules, such as AZD7648, this compound is presumed to function as a potent inhibitor of the DNA-Dependent Protein Kinase catalytic subunit (DNA-PKcs).[1][2] DNA-PKcs is a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs).[3] This guide is therefore constructed based on the established science of DNA-PK inhibition and known mechanisms of resistance to targeted therapies in this class.
Frequently Asked Questions (FAQs)
Q1: My cell line's sensitivity to the compound is decreasing over time. What is happening? This is a classic sign of acquired resistance. Continuous exposure to a targeted agent can exert selective pressure, allowing a small subpopulation of cells with inherent resistance mechanisms to survive and proliferate.[4][5] The first step is to confirm this by comparing the half-maximal inhibitory concentration (IC50) of your current cells to an early-passage, cryopreserved stock of the parental cell line. A significant rightward shift in the dose-response curve confirms resistance.
Q2: What is a typical IC50 shift for a resistant cell line? The magnitude of the IC50 shift can vary widely depending on the cell line and the specific resistance mechanism. A 5- to 10-fold increase in the IC50 value is a strong indicator of resistance, but shifts can be much higher. It is crucial to establish this value empirically for your specific model system.[4][6]
Q3: What are the most likely mechanisms of resistance to a DNA-PK inhibitor? Resistance to DNA-PK inhibitors is multifaceted, but typically involves the cancer cell re-wiring its internal signaling to survive DNA damage. Key potential mechanisms include:
-
Upregulation of Alternative DNA Repair Pathways: Cancer cells can compensate for the inhibition of NHEJ by upregulating other repair pathways, most notably Homologous Recombination (HR), if key proteins like BRCA1/2 are functional.[7][8]
-
Activation of Pro-Survival Bypass Pathways: Cells may activate signaling cascades (e.g., PI3K/Akt, MAPK/ERK) that promote survival and proliferation, overriding the apoptotic signals generated by DNA damage.[9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or BCRP, can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[10][11][12] This is a common mechanism of multidrug resistance.[10]
-
Target Alteration: While less common for kinase inhibitors than some other drugs, mutations in the PRKDC gene (which encodes DNA-PKcs) could potentially alter the drug binding site, reducing inhibitor efficacy.[13]
Q4: Is it better to use the compound alone or in combination? While the compound may show monotherapy activity, particularly in cell lines with existing DNA Damage Response (DDR) deficiencies (e.g., ATM mutations), its most potent application is often in combination therapy.[14] Combining it with agents that induce DNA double-strand breaks (e.g., doxorubicin, etoposide, or ionizing radiation) or with inhibitors of other DDR pathways (e.g., PARP inhibitors) can create synthetic lethality and overcome resistance.[2][15][16][17]
Troubleshooting Guide: From Observation to Solution
This section provides a structured approach to diagnosing and overcoming resistance.
Logical Workflow for Investigating Resistance
Caption: A workflow for diagnosing and addressing drug resistance.
Issue 1: Confirmed Resistance with Unknown Mechanism
Once you have confirmed a significant IC50 shift, the next step is to dissect the underlying molecular changes.
Causality: As a DNA-PK inhibitor, the compound's primary role is to prevent the repair of DNA double-strand breaks. A common resistance mechanism is the hyperactivation of the target or compensatory changes in the DDR network. A Western blot is the most direct way to visualize these changes.[18][19]
Experimental Protocol: Western Blot for DDR Markers
-
Cell Treatment and Lysis:
-
Seed parental and resistant cells to reach 70-80% confluency.
-
Treat cells with the compound at their respective IC50 concentrations for various time points (e.g., 1, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20]
-
Incubate overnight at 4°C with primary antibodies (see Table 1).
-
Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Visualize bands using an ECL substrate and an imaging system.[19]
-
Table 1: Key DDR Proteins for Western Blot Analysis and Expected Changes
| Target Protein | Function / Marker | Expected Result in Resistant Cells (vs. Parental) |
| p-DNA-PKcs (S2056) | DNA-PK activation status | May be hyper-phosphorylated if target upregulation is the mechanism. |
| Total DNA-PKcs | Total protein level | May be overexpressed. |
| γH2AX (p-H2AX S139) | Marker for DNA double-strand breaks | May show faster resolution post-treatment, indicating activation of alternative repair.[21] |
| p-ATM (S1981) | Activation of the HR pathway sensor | May be upregulated as a compensatory mechanism. |
| RAD51 | Key recombinase in Homologous Recombination | May be overexpressed, indicating a shift to the HR repair pathway. |
| p-AKT (S473) | Pro-survival signaling | May be constitutively active, indicating a bypass mechanism. |
Causality: Overexpression of ABC transporters is a frequent cause of multidrug resistance by reducing the intracellular concentration of the therapeutic agent.[10][12]
Troubleshooting:
-
Western Blot: Perform a Western blot as described above, using primary antibodies against key transporters like MDR1 (P-glycoprotein) and BCRP . Increased expression in resistant lines is a strong indicator.
-
Functional Assay: Use a fluorescent substrate like Rhodamine 123. Resistant cells overexpressing efflux pumps will show lower intracellular fluorescence compared to parental cells, which can be quantified by flow cytometry. This effect should be reversible by co-incubation with a known ABC transporter inhibitor (e.g., verapamil).
Causality: Effective targeted therapy should induce apoptosis (programmed cell death). Resistant cells often evade this fate, instead undergoing temporary cell cycle arrest from which they can recover. An Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[22][23]
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment:
-
Seed parental and resistant cells and treat with the compound at 1x and 2x their respective IC50 values for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Accutase or trypsin. Centrifuge at 300 x g for 5 minutes.[24]
-
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[26]
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Expected Outcome: Parental cells should show a significant increase in the Annexin V+ populations post-treatment. Resistant cells will likely show a much smaller shift, indicating a failure to undergo apoptosis.
DNA Repair and Resistance Signaling Pathways
Caption: Key DNA repair pathways and potential resistance mechanisms.
Issue 2: How to Overcome Confirmed Resistance
The most effective strategy to combat resistance is through rational combination therapy.
Causality: If your resistant cells have upregulated the Homologous Recombination (HR) pathway, they have created a new vulnerability. Inhibiting this compensatory pathway with a PARP inhibitor can lead to synthetic lethality, where inhibiting either pathway alone is tolerable, but inhibiting both is lethal to the cancer cell.[14]
Recommendation:
-
Experiment: Perform a combination therapy experiment using your DNA-PK inhibitor and a PARP inhibitor (e.g., Olaparib).
-
Analysis: Use a checkerboard assay with serial dilutions of both drugs to calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Causality: If Western blot analysis shows activation of a pro-survival pathway like PI3K/Akt, the cells are relying on this signal to ignore the DNA damage. Co-treatment with an inhibitor of that specific pathway (e.g., an AKT inhibitor) can restore sensitivity to your compound.[9]
Recommendation:
-
Experiment: Based on your Western blot results, select an appropriate pathway inhibitor (e.g., MK-2206 for Akt).
-
Analysis: Perform a combination assay and calculate the Combination Index as described above.
Causality: Even in resistant cells, the DNA repair machinery may be stressed. Increasing the burden of DNA damage with a low dose of a traditional chemotherapeutic agent (e.g., doxorubicin) or radiation can overwhelm the cell's remaining repair capacity, leading to cell death when combined with your DNA-PK inhibitor.[2][15]
Recommendation:
-
Experiment: Combine your compound with sub-lethal doses of doxorubicin or etoposide.
-
Analysis: Assess cell viability (MTT assay) and apoptosis (Annexin V/PI) to confirm a synergistic effect.
Core Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol uses the continuous, dose-escalation method to generate a resistant cell line.[4][5][27]
-
Determine Initial IC50: First, accurately determine the IC50 of the parental cell line for the compound using the MTT assay protocol below.
-
Initial Exposure: Begin culturing the parental cells in a medium containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[5]
-
Monitor and Passage: Maintain the cells in this drug-containing medium, replacing it every 2-3 days. When the cells reach 70-80% confluency and their growth rate appears stable, passage them. This may take several weeks.
-
Dose Escalation: Gradually increase the drug concentration in the medium. A typical increase is 1.5- to 2-fold.[4][27] If significant cell death occurs, reduce the increase to 1.2-fold or revert to the previous concentration until the culture recovers.
-
Cryopreserve Stocks: At each successful concentration step, cryopreserve several vials of cells. This is critical for safeguarding your work.[27]
-
Establishment: Continue this process for 3-6 months, or until the cells can proliferate in a concentration that is at least 10-fold higher than the parental IC50.
-
Characterization: Once established, confirm the new, stable IC50 and characterize the resistance mechanism using the troubleshooting guides above.
Protocol 2: IC50 Determination via MTT Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[28]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl SDS solution) to each well to dissolve the formazan crystals.[29]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results in a non-linear regression curve to determine the IC50 value.
References
- 1. Frontiers | Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status [frontiersin.org]
- 2. Inhibition of DNA-PK potentiates the synergistic effect of NK314 and etoposide combination on human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 12. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications | MDPI [mdpi.com]
- 14. The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mapping combinatorial drug effects to DNA damage response kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting DNA-PK overcomes acquired resistance to third-generation EGFR-TKI osimertinib in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. kumc.edu [kumc.edu]
- 27. benchchem.com [benchchem.com]
- 28. broadpharm.com [broadpharm.com]
- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Troubleshooting Kinase Assays with 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine and Related Compounds
A Message from our Senior Application Scientist
Welcome to the technical support center for researchers utilizing triazolo[1,5-a]pyridine-based compounds in kinase assays. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. While the focus is on 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine, it's important to note that publicly available research on this specific compound is limited. Therefore, the principles and protocols outlined here are based on extensive experience with kinase assays and the broader class of small molecule inhibitors, including related triazolo[1,5-a]pyridine derivatives that have been investigated as inhibitors of various kinases such as DNA-PK, ALK5, and PI3K.[1][2][3] Our goal is to empower you with the knowledge to anticipate challenges, diagnose problems, and obtain reliable, reproducible data.
Getting Started: Foundational Steps for Success
Before initiating any kinase assay, it is crucial to establish the integrity and proper handling of your small molecule inhibitor. Overlooking these initial steps is a common source of experimental failure.
1. Compound Verification and Quality Control:
-
Identity and Purity: Always verify the identity and purity of your compound batch using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Impurities can lead to misleading results.
-
Solubility Testing: Determine the solubility of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine in various solvents. While DMSO is a common choice for creating high-concentration stock solutions, it's essential to confirm that the compound remains soluble when diluted into your aqueous assay buffer. Visual inspection for precipitation is a good starting point, but dynamic light scattering (DLS) can provide more sensitive detection of aggregation.
2. Stock Solution Preparation and Storage:
-
Fresh is Best: Prepare fresh stock solutions for your experiments whenever possible.[4] If you must store them, do so in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Material Matters: Use low-adhesion polypropylene tubes for storing your compound to prevent loss due to surface binding.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers working with novel kinase inhibitors.
Q1: What is a good starting concentration range for 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine in a kinase assay?
A: For a novel inhibitor, it is advisable to perform a dose-response experiment over a wide concentration range, typically from nanomolar to micromolar. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM. This will help you determine the IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[5]
Q2: I'm not seeing any inhibition of my target kinase. What are the most likely causes?
A: This is a frequent issue with several potential root causes:
-
Inactive Compound: Verify the integrity and purity of your compound.
-
Poor Solubility: The compound may be precipitating out of your assay buffer.
-
Inactive Kinase: Ensure your enzyme is active by including a positive control inhibitor known to work against your target kinase.
-
High ATP Concentration: If your compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will make it harder for the inhibitor to bind.[6] Consider running the assay with an ATP concentration at or near the Km value for your kinase.[6][7]
Q3: My results have high variability between replicates. What can I do to improve reproducibility?
A: High variability can stem from several factors:
-
Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inconsistent Incubation Times: Use a multichannel pipette or automated liquid handler to start all reactions simultaneously.
-
Edge Effects in Plates: Avoid using the outer wells of your assay plates, as they are more prone to evaporation.
-
Compound Precipitation: Inconsistent solubility can lead to variable concentrations in your wells.
Q4: There is a significant difference between my biochemical assay IC50 and the activity I see in my cell-based assay. Why is this happening?
A: This is a common and expected challenge in drug discovery.[6] The cellular environment is far more complex than an in vitro reaction. Key factors include:
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[6]
-
Cellular ATP Concentrations: Intracellular ATP levels are in the millimolar range, which is much higher than what is typically used in biochemical assays. This can significantly reduce the apparent potency of ATP-competitive inhibitors.[6]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.[6]
In-Depth Troubleshooting Guide
This section provides a more detailed approach to resolving complex experimental issues.
Problem 1: No or Low Inhibition Observed
If you've already considered the common causes from the FAQs, it's time to dig deeper.
Causality Chain and Solutions:
-
Re-evaluate Compound Handling:
-
Action: Prepare a fresh stock solution of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine from the solid compound.
-
Rationale: The compound may have degraded in solution over time.
-
-
Optimize Assay Conditions:
-
Action: Perform your kinase assay at an ATP concentration equal to the Km of the kinase.
-
Rationale: For ATP-competitive inhibitors, the IC50 is dependent on the ATP concentration. Lowering the ATP concentration increases the assay's sensitivity to competitive inhibitors.[7]
-
-
Confirm Kinase Activity:
-
Action: Run a control experiment with a known, potent inhibitor of your target kinase.
-
Rationale: This will confirm that the kinase enzyme is active and that the assay is performing as expected.[5]
-
-
Consider the Assay Format:
-
Action: If using a coupled-enzyme assay (e.g., luciferase-based), check for interference from your compound.
-
Rationale: Some small molecules can inhibit the coupling enzyme, leading to false negatives.[8] Run a control where you add your compound to the detection step without the kinase reaction to test for this.
-
Problem 2: Discrepancy Between Biochemical and Cellular Activity
A potent inhibitor in a test tube that shows little to no effect in cells is a classic hurdle.
Bridging the In Vitro-In Vivo Gap:
-
Assess Cell Permeability:
-
Action: Use a predictive tool or an experimental assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate the compound's ability to cross the cell membrane.
-
Rationale: Poor permeability is a primary reason for the lack of cellular activity.[6]
-
-
Investigate Off-Target Effects:
-
Action: Perform a kinome scan to profile the selectivity of your compound against a broad panel of kinases.
-
Rationale: The observed cellular phenotype may be due to the inhibition of an unintended target.[4]
-
-
Confirm Target Engagement in Cells:
-
Action: Use techniques like the Cellular Thermal Shift Assay (CETSA) or a phospho-specific Western blot for a downstream substrate of your target kinase.
-
Rationale: These methods can confirm that your compound is binding to its intended target within the complex cellular environment.
-
Experimental Protocols
Protocol 1: Preparation of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine Stock Solution
-
Weighing: Carefully weigh out a precise amount of the solid compound (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 5-10 minutes. Gentle heating (30-37°C) in a water bath can aid in dissolution, but be cautious of potential compound degradation.
-
Storage: Aliquot the stock solution into single-use volumes in low-adhesion tubes and store at -80°C.
Protocol 2: Generic Biochemical Kinase Assay (Fluorescence-Based)
-
Prepare Reagents:
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Kinase solution (diluted to the desired concentration in assay buffer).
-
Substrate solution (peptide or protein substrate).
-
ATP solution (at 2x the final desired concentration).
-
Compound dilutions (prepared in assay buffer with a consistent final DMSO concentration).
-
-
Assay Plate Setup:
-
Add 5 µL of your compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction:
-
Add 10 µL of the substrate/ATP mixture to each well to start the reaction.
-
-
Incubate: Incubate the plate at 30°C for the desired time (e.g., 60 minutes).
-
Detect Signal: Stop the reaction and measure the fluorescence signal according to the assay kit manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting kinase assay experiments.
Decision Tree for "No Inhibition"
Caption: A decision tree to diagnose the root cause of no observed kinase inhibition.
Data Presentation
Consistent and clear data presentation is key to interpreting your results.
Table 1: Example Dose-Response Data for 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine
| Concentration (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Average % Inhibition |
| 10 | 95.2 | 96.1 | 94.8 | 95.4 |
| 3.33 | 85.7 | 84.9 | 86.2 | 85.6 |
| 1.11 | 65.3 | 66.8 | 64.9 | 65.7 |
| 0.37 | 48.9 | 51.2 | 50.1 | 50.1 |
| 0.12 | 25.6 | 24.8 | 26.3 | 25.6 |
| 0.04 | 10.1 | 11.2 | 9.8 | 10.4 |
| 0.01 | 2.3 | 1.9 | 2.5 | 2.2 |
| 0.00 | 0.0 | 0.0 | 0.0 | 0.0 |
| IC50 (µM) | 0.37 |
References
- 1. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification Strategies for 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and refined methodologies for the purification of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine. As a nitrogen-rich heterocyclic compound, this molecule presents unique challenges that require specialized approaches to achieve high purity.[1] This document offers field-proven insights and detailed protocols to overcome these obstacles effectively.
Frequently Asked Questions (FAQs)
Q1: Why does my compound streak or "tail" significantly during silica gel column chromatography?
A: This is the most common issue encountered with heterocyclic amines like 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine. The basic amine functional group interacts strongly with the acidic silanol groups on the surface of standard silica gel.[2][3] This acid-base interaction leads to irreversible adsorption, poor separation, and broad, tailing peaks, which significantly compromises purity and yield.
Q2: I've tried standard solvent systems (Hexane/Ethyl Acetate, DCM/Methanol) for column chromatography with poor results. What should I do?
A: When standard neutral solvent systems fail, the polarity and ionic interactions must be modified. The key is to disrupt the compound's binding to the silica. This can be achieved in two primary ways:
-
Mobile Phase Modification: Add a small amount (0.5-1%) of a competing amine, such as triethylamine (TEA) or ammonia in methanol, to your mobile phase.[2][3] This additive will preferentially interact with the acidic silica sites, allowing your compound to elute more symmetrically.
-
Stationary Phase Modification: Switch to an amine-functionalized silica gel.[2] This specialized stationary phase has a deactivated, slightly basic surface that minimizes the problematic acid-base interactions, often allowing for successful purification with simple solvent systems like hexane/ethyl acetate.[3]
Q3: My recrystallization yield is consistently low. What are the most likely causes?
A: Low recovery during recrystallization is typically due to one of three main issues:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. If the compound is too soluble even when cold, a significant amount will remain in the mother liquor.[4]
-
Excessive Solvent Usage: A frequent mistake is adding too much solvent to dissolve the crude material. Always use the absolute minimum amount of hot solvent required for complete dissolution to ensure the solution is saturated upon cooling.[4]
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter funnel, leading to significant loss.[4]
Q4: After purification, my product is an oil instead of a solid. How can I induce crystallization?
A: "Oiling out" occurs when the compound separates from the solution above its melting point or due to the presence of impurities that depress the melting point. To address this, you can:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single crystal to the cooled solution to initiate crystallization.[4]
-
Reduce Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration of your compound and re-cool.[4]
-
Re-purify: If impurities are the cause, an additional purification step, such as column chromatography, may be necessary before attempting recrystallization again.
Troubleshooting Guide: Common Purification Issues
This section provides a systematic approach to diagnosing and resolving common challenges.
| Observation | Potential Cause | Recommended Solution(s) |
| Broad, Tailing Peaks on Column | Strong acid-base interaction between the basic amine and acidic silica gel.[2][3] | 1. Add 0.5-1% triethylamine (TEA) to the mobile phase (e.g., DCM/MeOH + 1% TEA). 2. Use an amine-functionalized silica column with a less polar mobile phase (e.g., Hexane/EtOAc).[2] |
| No Crystal Formation Upon Cooling | The solution is not supersaturated; the compound is too soluble.[4] | 1. Reduce the solvent volume by evaporation. 2. Cool the flask in an ice bath or freezer. 3. Scratch the inner wall of the flask with a glass rod. 4. Add a seed crystal of the pure compound.[4] |
| Product Loss During Hot Filtration | Premature crystallization of the product in the filter funnel due to cooling.[4] | 1. Use a stemless funnel. 2. Pre-heat the filter funnel and receiving flask in an oven before use. 3. Add a small amount of extra hot solvent just before filtering to keep the solution from becoming saturated in the funnel. |
| Colored Impurities Persist | The impurity has similar polarity or solubility to the product. | 1. For recrystallization, add a small amount of activated charcoal to the hot solution and filter it through celite. 2. For chromatography, try a different stationary phase (e.g., alumina or reversed-phase C18) or a more selective mobile phase. |
| Multiple Spots on TLC After Column | Co-eluting impurities; poor mobile phase selection. | 1. Re-run the column with a shallower solvent gradient. 2. Try a different solvent system with varying polarity and selectivity (e.g., switch from EtOAc to Acetone or an ether-based solvent). 3. Consider reversed-phase chromatography if normal phase fails.[3] |
Visualized Purification Workflow
The following diagram illustrates a logical workflow for purifying 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine, from crude material to the final, pure compound.
Caption: General purification workflow for the target compound.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Mobile Phase Modifier
This method is ideal when baseline separation is achievable on TLC with the addition of a basic modifier.
-
TLC Method Development:
-
Prepare a stock solution of your crude material.
-
Spot on a silica TLC plate and elute with a primary solvent system (e.g., 95:5 Dichloromethane/Methanol). Observe for streaking.
-
Prepare a modified mobile phase by adding 1% triethylamine (TEA) to the primary system (e.g., 95:5:1 DCM/MeOH/TEA).
-
Run a new TLC plate with the modified system. The ideal system should give your product an Rf value of ~0.3 and show clear separation from impurities.
-
-
Column Preparation:
-
Select a column of appropriate size for your sample amount (typically a 40-100x mass ratio of silica to crude product).
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., pure DCM + 1% TEA).
-
Pour the slurry into the column and use air pressure to pack it firmly, ensuring a flat, stable top surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your optimized mobile phase, collecting fractions.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.
-
Protocol 2: Recrystallization
This method is preferred for its simplicity and scalability when the crude product is already relatively pure.
-
Solvent Screening:
-
Place a small amount of crude material (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to each tube.[5]
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Once dissolved hot, allow the solution to cool to room temperature and then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.
-
-
Main Recrystallization Procedure:
-
Place the bulk of the crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the flask while heating (e.g., on a hot plate) and swirling, until the solid just dissolves. Using the minimum amount of solvent is critical.[4]
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Allow the crystals to air dry on the filter paper or transfer them to a watch glass. For final drying, a vacuum oven at a moderate temperature can be used.
-
Troubleshooting Logic Diagram
This diagram helps diagnose and solve issues specifically related to the column chromatography of basic amines.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
Technical Support Center: Addressing Off-Target Effects ofTriazolo[1,5-a]pyridine Derivatives
Technical Support Center: Addressing Off-Target Effects of[1][2][3]Triazolo[1,5-a]pyridine Derivatives
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with the[1][2][3]triazolo[1,5-a]pyridine scaffold. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the off-target effects of this prevalent chemical series. Our goal is to equip you with the scientific rationale and practical methodologies to identify, validate, and mitigate unintended biological activities of your compounds, ensuring the integrity of your research and the progression of your drug discovery programs.
Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold and Off-Target Considerations
The[1][2][3]triazolo[1,5-a]pyridine core is a key pharmacophore in modern medicinal chemistry, forming the basis for a multitude of potent and selective inhibitors targeting various protein kinases.[4][5] This scaffold has been successfully employed in the development of inhibitors for critical cancer and inflammation-related targets, including DNA-Dependent Protein Kinase (DNA-PK)[6][7][8], TGF-β type I receptor kinase (ALK5)[4], and Phosphoinositide 3-Kinases (PI3Ks)[9]. Additionally, derivatives of this scaffold have been explored as inverse agonists for RORγt[10].
While the versatility of the triazolopyridine scaffold is advantageous, it also necessitates a thorough investigation of potential off-target effects. Like many kinase inhibitors that target the highly conserved ATP-binding pocket, these compounds can interact with unintended kinases or other proteins, leading to unexpected biological responses or toxicity.[11] A comprehensive understanding and proactive assessment of a compound's selectivity are paramount for the unambiguous interpretation of experimental results and the successful development of safe and effective therapeutics.[12][13] Small molecule drugs, on average, are known to bind to multiple distinct targets beyond their intended one, which can lead to unforeseen side effects.[1][14]
This guide will provide a systematic approach to addressing the challenges associated with the off-target effects of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine and related analogs.
Troubleshooting Guide: Investigating Unexpected Experimental Outcomes
This section is designed to help you navigate common challenges and interpret ambiguous data that may arise from off-target activities of your triazolopyridine-based compounds.
Question 1: My compound is inducing an unexpected phenotype in my cell-based assay that doesn't align with the known function of its intended target. How can I determine if this is an off-target effect?
This is a critical and common observation in early-stage drug discovery. A systematic approach is essential to differentiate between on-target and off-target mediated phenotypes.
Initial Steps:
-
Verify Compound Integrity: Confirm the identity, purity, and concentration of your compound stock. Compound degradation or impurities can lead to spurious results.
-
Review Experimental Conditions: Ensure that your assay conditions, particularly the ATP concentration for kinase assays, are appropriate, as the apparent potency of ATP-competitive inhibitors is sensitive to these parameters.
Experimental Workflow for Deconvolution:
If the initial checks do not resolve the issue, the following workflow can help determine the origin of the observed phenotype.
Caption: Workflow for deconvoluting on-target vs. off-target effects.
-
Dose-Response Analysis: A clear correlation between the concentration of your compound required to inhibit the target and the concentration that produces the phenotype is a primary indicator of an on-target effect. However, off-target effects can also be dose-dependent.[15]
-
Use of Structurally Unrelated Inhibitors: If an inhibitor with a different chemical scaffold but the same intended target reproduces the phenotype, it strengthens the evidence for an on-target effect.[15][16]
-
Rescue Experiments: The gold standard for confirming on-target activity is to perform a rescue experiment. This involves expressing a form of the target protein that is resistant to your inhibitor. If the phenotype is reversed in the presence of the compound, it strongly implicates an on-target mechanism.[15]
Question 2: I suspect an off-target effect. How can I identify the unintended target(s)?
Once an off-target effect is suspected, the next step is to identify the responsible protein(s). Several unbiased and targeted approaches can be employed.
| Method | Principle | Advantages | Limitations |
| Broad-Panel Kinase Screening | In vitro screening of the compound against a large panel of purified kinases (e.g., KINOMEscan™). | Direct identification of potential kinase off-targets and provides quantitative binding affinities.[11][15] | Does not account for cellular context (e.g., protein expression levels, scaffolding proteins). Does not identify non-kinase off-targets. |
| Chemoproteomics | Utilizes chemical probes or the compound itself to pull down interacting proteins from cell lysates for identification by mass spectrometry.[17] | Unbiased, proteome-wide identification of targets in a cellular context. Can identify non-kinase off-targets. | Technically demanding and may require chemical modification of the compound.[17] |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins upon ligand binding. Target engagement in cells leads to protein stabilization.[15] | Confirms target engagement in intact cells without requiring compound modification. | Throughput can be a limitation for proteome-wide screening, though multiplexed approaches are available. |
| Computational Prediction | In silico methods, such as chemical similarity and machine learning algorithms, predict potential off-targets based on the compound's structure.[1][3][14] | Rapid and cost-effective way to generate a list of potential off-targets for experimental validation. | Predictions require experimental validation and may not be exhaustive. |
Question 3: I have a list of potential off-targets. How do I validate them?
Validating a putative off-target requires demonstrating both direct binding and functional consequence in a cellular context.
Caption: A multi-pronged approach to validating suspected off-targets.
-
In Vitro Validation: Perform direct enzymatic or binding assays using the purified, recombinant off-target protein to determine the compound's potency (e.g., IC50 or Kd).[16]
-
Cellular Target Engagement: Confirm that your compound engages the suspected off-target in a cellular environment using techniques like CETSA.[15]
-
Downstream Signaling Analysis: If the off-target is a kinase, investigate whether your compound modulates the phosphorylation of its known downstream substrates in a dose-dependent manner.
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the putative off-target.[15][16] If the unexpected phenotype is diminished or abolished upon treatment with your compound in these modified cells, it provides strong evidence that the phenotype is mediated by that specific off-target.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common off-targets for kinase inhibitors with a triazolopyridine core?
-
A: Due to the conserved nature of the ATP-binding site, kinase inhibitors often exhibit cross-reactivity with other kinases.[11] For triazolopyridine derivatives, known targets include DNA-PK, PI3Ks, and ALK5.[4][6][7][9] It is crucial to perform broad-panel kinase profiling to empirically determine the selectivity profile of your specific compound.
-
-
Q2: How can I predict potential off-targets of my compound in silico?
-
A: Several computational approaches can predict off-target interactions.[1][3][14] These methods often rely on 2D and 3D chemical similarity, machine learning models trained on large datasets of compound-target interactions, and pharmacophore modeling.[1][3][14] These in silico tools can help prioritize experimental validation efforts.
-
-
Q3: What is the role of a "negative control" or "inactive analog" in off-target validation?
-
A: A structurally similar but biologically inactive analog is an invaluable tool. If this inactive analog does not produce the phenotype of interest while your active compound does, it significantly strengthens the argument that the observed effect is due to the specific biological activity of your compound and not due to non-specific effects or cytotoxicity.
-
-
Q4: When should I be concerned about off-target effects in my drug discovery program?
-
A: Off-target effects should be a consideration throughout the drug discovery process. Early identification of off-targets can help in the selection of the most promising lead candidates and guide medicinal chemistry efforts to improve selectivity.[18] During later preclinical and clinical stages, understanding off-target interactions is critical for predicting and interpreting potential toxicities.[19]
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to assess the engagement of a compound with its target protein in intact cells.
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with your compound at various concentrations (including a vehicle control) for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: siRNA-Mediated Knockdown for Off-Target Validation
This protocol outlines the general steps for using siRNA to validate a suspected off-target.
-
siRNA Design and Synthesis: Obtain or synthesize at least two independent siRNAs targeting the mRNA of the putative off-target protein. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect your cells with the siRNAs using a suitable transfection reagent according to the manufacturer's instructions.
-
Knockdown Verification: After 48-72 hours, harvest a subset of the cells to verify the knockdown efficiency of the target protein by Western blotting or qRT-PCR.
-
Compound Treatment and Phenotypic Assay: Treat the remaining transfected cells (with efficient knockdown) with your compound at a concentration known to induce the unexpected phenotype.
-
Phenotypic Analysis: Perform your cell-based assay to determine if the phenotype is diminished or absent in the cells with the knocked-down off-target compared to the cells treated with the non-targeting siRNA control.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 4. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Strategies to Increase the Permeability of Triazolopyridine Compounds
Welcome to the technical support center dedicated to addressing challenges in the development of triazolopyridine-based compounds. This guide is designed for medicinal chemists, pharmacologists, and drug discovery scientists who are looking to optimize the membrane permeability of this important heterocyclic scaffold. Poor permeability is a common hurdle that can terminate the development of otherwise potent therapeutic candidates. Here, we provide in-depth, evidence-based answers to common questions, troubleshooting workflows for specific experimental issues, and detailed protocols for key assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers frequently encounter when permeability issues arise with their triazolopyridine series.
Q1: My triazolopyridine compound shows good target potency but has low cellular activity. What are the first physicochemical properties I should investigate?
A: When a potent compound fails in cell-based assays, poor membrane permeability is a primary suspect. The first step is to analyze its fundamental physicochemical properties, often guided by frameworks like Lipinski's Rule of Five.[1] Key parameters to scrutinize for your triazolopyridine analog include:
-
Lipophilicity (logP/logD): This is the most critical factor for passive diffusion.[2][3] An optimal logD at pH 7.4 for passive permeability is typically in the range of 1-3. Excessively low lipophilicity prevents partitioning into the lipid bilayer, while excessively high lipophilicity can cause the compound to remain trapped within the membrane.[2]
-
Polar Surface Area (PSA): PSA is the sum of the van der Waals surface areas of polar atoms (oxygens, nitrogens, and attached hydrogens). A higher PSA is correlated with a greater number of hydrogen bond donors and acceptors, which must be stripped of their water shell to enter the membrane, an energetically costly process.[4] Generally, a PSA of < 140 Ų is desirable for oral absorption.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Directly related to PSA, the number of HBDs and HBAs is a major determinant of permeability. Lipinski's rules suggest no more than 5 HBDs and 10 HBAs for good oral bioavailability.[1]
-
Molecular Weight (MW): Larger molecules have more difficulty diffusing across the membrane. An MW below 500 Da is generally preferred.[1]
-
pKa: The ionization state of your compound is crucial. The triazolopyridine core is basic, and its pKa will determine the ratio of the neutral (more permeable) to the charged (less permeable) species at physiological pH.[3][5]
A thorough analysis of these properties will provide a strong foundation for understanding the root cause of low permeability and will guide your subsequent optimization strategy.
Q2: I need to select a permeability assay. What are the key differences between the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay?
A: PAMPA and Caco-2 assays are complementary tools used at different stages of drug discovery to assess permeability.[6][7] They should not be seen as competing but as methods that, when used together, provide a more complete picture.[7][8]
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Cell Monolayer Assay |
| Mechanism Measured | Passive transcellular diffusion only.[6][9] | Passive transcellular & paracellular diffusion, active transport (uptake & efflux).[6][8] |
| Throughput | High throughput, amenable to automation.[6][10] | Lower throughput, more labor-intensive.[6][10] |
| Cost & Complexity | Low cost, simple setup.[9] | High cost, requires cell culture facilities and expertise.[9] |
| Biological Relevance | Lower; lacks transporters and metabolic enzymes.[7] | Higher; mimics the human intestinal epithelium.[9] |
| Primary Use Case | Early-stage discovery for rank-ordering compounds based on passive permeability.[7][8] | Lead optimization to identify potential liabilities like P-gp efflux or active uptake.[8] |
Recommendation: In early discovery, use the high-throughput PAMPA assay to rapidly screen and rank your triazolopyridine analogs for passive diffusion potential.[8] For lead compounds that show promise in PAMPA, advance them to the Caco-2 assay to investigate the influence of active transport mechanisms.[8][10] A significant drop in permeability from PAMPA to Caco-2 can be an indicator of active efflux.[6][10]
Q3: What is Intramolecular Hydrogen Bonding (IMHB), and how can it be used to improve the permeability of my triazolopyridine compounds?
A: Intramolecular Hydrogen Bonding (IMHB) is a powerful medicinal chemistry strategy to enhance membrane permeability, particularly for compounds that are approaching or are "beyond the Rule of Five" (bRo5) space.[11][12] The core principle is to design a molecule that can form an internal hydrogen bond, effectively "hiding" or shielding its polar functional groups (HBDs and HBAs) from the aqueous environment.[4][11]
This creates a more lipophilic, "closed" conformation that can more easily partition into and cross the cell membrane.[4][13] Once inside the cell or in the systemic circulation, the molecule can adopt an "open" conformation to engage with its biological target. This conformational flexibility has been described as a "molecular chameleon" effect.[14] Studies have shown that the formation of an IMHB can significantly increase lipophilicity and cell permeability.[1][13]
For a triazolopyridine scaffold, you could, for example, introduce a substituent with a hydrogen bond donor (like an -OH or -NH) in a position where it can form a stable 5- or 6-membered ring with a nitrogen atom on the triazole or pyridine ring. This strategy reduces the effective PSA of the molecule without altering its atom count.
Section 2: Troubleshooting Guides & Optimization Strategies
This section provides structured workflows to diagnose and solve specific permeability problems you may encounter during your experiments.
Problem: Low permeability in both PAMPA and Caco-2 assays due to high polarity.
High polarity, characterized by a high PSA and/or a high count of hydrogen bond donors/acceptors, is a common cause of poor permeability. The following strategies can be employed to mitigate this issue.
Strategy 2.1: Lipophilicity and Physicochemical Property Modulation
The goal is to increase the compound's lipophilicity (logD) into the optimal 1-3 range and reduce its polar characteristics.
-
Increase Lipophilicity: Systematically introduce small, non-polar groups. Be mindful that simply adding greasy groups can negatively impact solubility and metabolism.
-
Reduce HBD/HBA Count: This is one of the most effective ways to improve permeability.[15]
-
Replace an -OH or -NH2 group with a less polar bioisostere (e.g., -OMe, -F, -Me).
-
Convert a carboxylic acid to a less acidic and less polar bioisostere like a tetrazole.[15]
-
N-methylation of secondary amines can remove an HBD and may also disrupt crystal packing, improving solubility.
-
Strategy 2.2: Designing for Intramolecular Hydrogen Bonding (IMHB)
As discussed in the FAQ, creating an IMHB can mask polarity and dramatically improve permeability.[11][12] The key is to introduce HBD and HBA functionalities that are geometrically positioned to form a stable intramolecular ring.
Diagram: The "Chameleon" Effect of IMHB on Permeability This diagram illustrates how a molecule can adopt a "closed," more lipophilic conformation to cross the cell membrane and an "open" conformation in an aqueous environment to interact with its target.
Strategy 2.3: The Prodrug Approach
If modifying the parent molecule compromises its activity, a prodrug strategy is an excellent alternative.[16] A prodrug is a bioreversible derivative of the active compound, designed to overcome pharmaceutical or pharmacokinetic barriers.[16][17] To enhance permeability, a lipophilic promoiety is attached to a polar functional group on the triazolopyridine core, masking its polarity during absorption.[18][19] Once absorbed, cellular enzymes (e.g., esterases, phosphatases) cleave the promoiety to release the active parent drug.[16]
-
Common Prodrug Linkages: Esters (for alcohols or carboxylic acids), carbamates (for amines), and phosphates are commonly used.[20]
-
Considerations: The linker must be stable in the GI tract but readily cleaved intracellularly or in plasma. The cleaved promoiety should be non-toxic.
Diagram: Permeability Screening Workflow This workflow outlines a logical progression for assessing and troubleshooting the permeability of new chemical entities.
Section 3: Experimental Protocols
Detailed, step-by-step methodologies for the two most common in vitro permeability assays are provided below.
Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing passive permeability.
-
Prepare Artificial Membrane: Coat the filter of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 2% w/v lecithin in dodecane). Allow the solvent to evaporate completely.
-
Prepare Buffer Solutions: Use a pH 7.4 buffer for the acceptor plate and a relevant pH buffer (e.g., pH 5.0 to 6.5 to mimic the small intestine) for the donor plate.
-
Prepare Compound Solutions: Dissolve test compounds in the donor buffer at a known concentration (e.g., 100-200 µM). Include high and low permeability control compounds (e.g., propranolol and furosemide).
-
Assay Setup:
-
Add buffer to the 96-well acceptor plate.
-
Carefully place the lipid-coated filter plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer. This creates the "sandwich".[7]
-
Add the compound solutions to the wells of the donor plate.
-
-
Incubation: Cover the plate assembly and incubate at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability Coefficient (Pe): The effective permeability is calculated using established equations that account for volume, surface area, incubation time, and compound concentrations.
Protocol 3.2: Caco-2 Cell Permeability Assay
This assay measures transport across a confluent monolayer of Caco-2 cells, which differentiate to form tight junctions and express transporters similar to the human intestinal epithelium.[6]
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports in multi-well plates. Culture the cells for 18-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[7]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well to ensure monolayer integrity. A high TEER value indicates well-formed tight junctions. You can also assess the transport of a low-permeability marker like Lucifer yellow.
-
Prepare Compound Solutions: Dissolve test compounds in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a non-toxic concentration.
-
Apical to Basolateral (A→B) Transport (Absorption):
-
Wash the cell monolayers with warm transport buffer.
-
Add the compound solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (acceptor) compartment.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
Take samples from both compartments for analysis.
-
-
Basolateral to Apical (B→A) Transport (Efflux):
-
To assess active efflux, perform the transport experiment in the reverse direction.
-
Add the compound solution to the basolateral (donor) compartment and fresh buffer to the apical (acceptor) compartment.
-
-
Quantification: Analyze the concentration of the compound in the samples from the donor and acceptor compartments using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate Papp for both A→B and B→A directions.
-
The Efflux Ratio is calculated as ER = Papp(B→A) / Papp(A→B). An ER > 2 is generally considered an indication that the compound is a substrate for an active efflux transporter like P-glycoprotein (P-gp).
-
References
- 1. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 4. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]
- 5. Physicochemical Properties effect on Absorption of Drugs | PPTX [slideshare.net]
- 6. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. | Semantic Scholar [semanticscholar.org]
- 9. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. (PDF) Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space (2011) | Alexander Alex | 286 Citations [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Semantic Scholar [semanticscholar.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 19. pharmacylibrary.com [pharmacylibrary.com]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Profiling Triazolo[1,5-a]pyridine Derivatives Against Established Agents
For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor for preclinical or clinical investigation is a critical decision point, hinging on a compound's potency, selectivity, and mechanism of action. This guide provides an in-depth comparison of a promising class of kinase inhibitors, the triazolo[1,5-a]pyridine derivatives, with a focus on the DNA-PK inhibitor AZD7648, against three established therapeutic agents: Ruxolitinib, Alpelisib, and Olaparib.
While the specific compound 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine lacks extensive public data, the broader triazolo[1,5-a]pyridine scaffold has demonstrated significant potential in targeting various kinases. This guide will use the well-characterized, structurally related compound AZD7648 as a prime exemplar of this class, offering a robust platform for comparison.
This analysis will delve into the distinct mechanisms of action, comparative kinase selectivity profiles, and cellular effects of these compounds, supported by experimental data and detailed protocols to empower your research endeavors.
Introduction to the Inhibitors
Triazolo[1,5-a]pyridine Derivatives (Represented by AZD7648): This class of heterocyclic compounds has emerged as a versatile scaffold in kinase inhibitor discovery. AZD7648, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), showcases the therapeutic potential of this chemical series. DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major route for repairing DNA double-strand breaks (DSBs).[1][2]
Ruxolitinib (Jakafi®/Jakavi®): An inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[3] The JAK-STAT signaling pathway is central to the regulation of immune responses and hematopoiesis, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.[4]
Alpelisib (Piqray®): A highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[5][6] The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival, and is frequently mutated in various cancers.[6]
Olaparib (Lynparza®): A potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[7][8] While not a kinase inhibitor, Olaparib is a key player in the DNA damage response (DDR), specifically in the repair of single-strand DNA breaks. Its mechanism of synthetic lethality in cancers with BRCA1/2 mutations provides a compelling point of comparison for the DNA-PK inhibitor AZD7648, which also targets the DDR.[9]
Mechanisms of Action and Signaling Pathways
The therapeutic efficacy of these inhibitors stems from their distinct molecular targets and the signaling cascades they modulate.
AZD7648 and Olaparib: Targeting the DNA Damage Response
Both AZD7648 and Olaparib are central to the modulation of the DNA Damage Response (DDR), albeit through different mechanisms. The DDR is a complex network of signaling pathways that detect, signal, and repair DNA lesions to maintain genomic integrity.
-
AZD7648 inhibits DNA-PK, a key component of the NHEJ pathway for repairing DNA double-strand breaks.[2] By blocking this repair mechanism, AZD7648 can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[10]
-
Olaparib targets PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[8] In cells with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination repair (another DSB repair pathway), the inhibition of PARP leads to the accumulation of unrepaired DNA damage and cell death, a concept known as synthetic lethality.[9][11]
Ruxolitinib: Modulating the JAK-STAT Pathway
Ruxolitinib exerts its effects by inhibiting JAK1 and JAK2, key kinases in the JAK-STAT signaling pathway.[3] This pathway is activated by a multitude of cytokines and growth factors, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[4]
Alpelisib: Targeting the PI3K/AKT/mTOR Pathway
Alpelisib is a specific inhibitor of the p110α subunit of PI3K.[5][6] The PI3K pathway is initiated by growth factor receptor signaling, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate downstream effectors, most notably the kinase AKT, which in turn regulates a host of cellular processes including cell growth, survival, and metabolism, often through the activation of mTOR (mammalian target of rapamycin).[6]
Comparative Kinase Selectivity
A critical aspect of any kinase inhibitor is its selectivity profile. High selectivity for the intended target minimizes off-target effects and potential toxicity. The following table summarizes the available data on the kinase selectivity of our compounds of interest. It is important to note that these data are compiled from different studies and assay formats, which should be considered when making direct comparisons.
| Compound | Primary Target(s) | IC50 / Kd (nM) | Selectivity Profile Highlights | Reference(s) |
| AZD7648 | DNA-PK | 0.6 | Highly selective for DNA-PK. In a panel of 397 kinases, only showed >50% inhibition against DNA-PK, PI3Kα, PI3Kδ, and PI3Kγ at 1 µM. Over 100-fold more selective for DNA-PK versus these PI3K isoforms. | [5][12] |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3JAK2: 2.8 | Highly potent against JAK1 and JAK2. Shows moderate activity against TYK2 (19 nM) and significantly less activity against JAK3 (428 nM). A KINOMEscan® screen against 456 kinases showed off-target activity against a few other kinases at higher concentrations. | [3][13] |
| Alpelisib | PI3Kα | 4.6 | Highly selective for the p110α isoform of PI3K. It is approximately 50 times more selective for p110α than for other PI3K isoforms (p110β, p110γ, p110δ). | [14][15] |
| Olaparib | PARP1, PARP2 | PARP1: ~5PARP2: ~1 | Highly selective for PARP enzymes. Kinome profiling against a large panel of kinases (392-456) has shown no significant off-target kinase inhibition at concentrations up to 10 µM. | [1][7][8] |
Experimental Protocols for Comparative Analysis
To facilitate a direct and robust comparison of these inhibitors in a laboratory setting, we provide the following detailed experimental protocols.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitor's binding affinity to its target kinase.
Principle: This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by a test compound. The binding of a europium-labeled antibody to the kinase and the tracer to the ATP site brings the fluorophores into proximity, resulting in a high FRET signal. An inhibitor will compete with the tracer, leading to a decrease in the FRET signal.
Experimental Workflow:
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., AZD7648, Ruxolitinib, Alpelisib) in the appropriate kinase buffer.
-
Prepare a 2X working solution of the target kinase mixed with the europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4X working solution of the Alexa Fluor™-labeled kinase tracer in kinase buffer.
-
-
Assay Assembly:
-
In a low-volume 384-well plate, add 4 µL of the serially diluted test inhibitor or DMSO vehicle control.
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells to initiate the reaction.
-
-
Incubation and Measurement:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the inhibitors.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each inhibitor.
-
Western Blotting for Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins within the targeted signaling pathways, confirming the on-target effect of the inhibitors.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the inhibitors at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-DNA-PK, p-STAT3, p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.
-
Quantify the band intensities to determine the change in protein phosphorylation.
-
Conclusion
The comparative analysis presented in this guide underscores the diverse yet specific mechanisms by which kinase inhibitors can exert their therapeutic effects. The triazolo[1,5-a]pyridine derivative, AZD7648, stands out as a highly potent and selective inhibitor of DNA-PK, positioning it as a promising agent for combination therapies with DNA-damaging agents.
In comparison, Ruxolitinib's potent inhibition of the JAK-STAT pathway has established its clinical utility in myeloproliferative neoplasms, while Alpelisib's targeted inhibition of PI3Kα provides a valuable therapeutic option for cancers with specific PIK3CA mutations. Olaparib, though not a kinase inhibitor, offers a crucial benchmark for DDR-targeted therapies and highlights the potential for synergistic combinations with inhibitors like AZD7648.
The choice of an optimal kinase inhibitor for a specific research or clinical application requires a thorough understanding of its potency, selectivity, and cellular effects. The experimental protocols provided herein offer a framework for conducting such comparative studies, enabling researchers to make informed decisions in the pursuit of novel and effective cancer therapies.
References
- 1. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitor Olaparib Produces High Response Rate in Metastatic Prostate Cancer With DNA-Repair Defects - The ASCO Post [ascopost.com]
- 11. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 12. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. guidetopharmacology.org [guidetopharmacology.org]
- 14. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Target Engagement of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine: A Comparative Guide to Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unequivocal demonstration that a therapeutic candidate directly interacts with its intended molecular target within a relevant biological context is a cornerstone of a successful program. This guide provides a comprehensive comparison of leading experimental methodologies for validating the target engagement of small molecule inhibitors, using the putative kinase inhibitor 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine as a central example. The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with various protein kinases.[1][2][3] Therefore, for the purpose of this guide, we will hypothesize that 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine is a novel inhibitor of a specific cellular kinase.
The validation of target engagement is a critical step to bridge the gap between identifying a bioactive compound and understanding its mechanism of action, ultimately de-risking its progression toward clinical development.[4][5] An ideal target validation experiment provides direct evidence of a physical interaction between the drug and its target protein, quantifies the extent of this interaction under physiological conditions, and helps to rationalize the observed cellular phenotype.[6][7] This guide will dissect and compare four powerful techniques for assessing target engagement: Cellular Thermal Shift Assay (CETSA), Kinobeads-based competitive profiling, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Native Environment
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein within the complex milieu of an intact cell or even tissue.[8][9][10] The fundamental principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[11] When a protein is heated, it denatures and aggregates. However, the binding of a small molecule ligand can stabilize the protein's structure, leading to an increase in its melting temperature (Tm).[11] This thermal shift is a direct indicator of target engagement.
Experimental Workflow:
The CETSA protocol involves treating cells with the compound of interest, followed by a heating step to induce protein denaturation.[10] After cell lysis, the aggregated proteins are separated from the soluble fraction, and the amount of remaining soluble target protein is quantified, typically by Western blotting or mass spectrometry.[12]
Caption: Figure 1: CETSA Experimental Workflow
Step-by-Step Protocol for CETSA:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.[11]
-
Cell Lysis: Subject the heated cell suspensions to freeze-thaw cycles or other lysis methods to ensure complete cell disruption.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins and cell debris.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target kinase in the soluble fraction by Western blot using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble protein as a function of temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the apparent Tm. A shift in the Tm in the presence of the compound indicates target engagement.
Data Presentation:
| Treatment | Concentration (µM) | Apparent Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine | 1 | 55.0 | +2.5 |
| 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine | 10 | 58.2 | +5.7 |
Table 1. Hypothetical CETSA data for 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine, demonstrating a dose-dependent thermal stabilization of its target kinase.
Kinobeads Competition Binding Assay: Unveiling the Selectivity Profile
For kinase inhibitors, understanding their selectivity across the entire kinome is crucial for interpreting their biological effects and anticipating potential off-target toxicities. The Kinobeads assay is a powerful chemical proteomics approach that allows for the simultaneous profiling of a compound's binding affinity against hundreds of endogenous kinases.[13][14] The method utilizes beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[15]
Experimental Workflow:
In a competition binding experiment, a cell lysate is incubated with the test compound (2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine) before being exposed to the Kinobeads.[14] The compound will compete with the immobilized ligands for binding to its target kinases. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase pulled down in the presence of the compound indicates a direct binding interaction.[16]
Caption: Figure 2: Kinobeads Workflow
Step-by-Step Protocol for Kinobeads Assay:
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line, ensuring that kinases remain in their active conformation.
-
Competition Binding: Incubate the lysate with a range of concentrations of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine or a vehicle control.
-
Kinobeads Incubation: Add the Kinobeads slurry to the pre-incubated lysates and incubate to allow for the capture of kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. The relative amount of each kinase pulled down in the presence of the compound is compared to the vehicle control to generate dose-response curves and calculate apparent dissociation constants (Kdapp).
Data Presentation:
| Kinase Target | Apparent Kd (nM) with 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine |
| Primary Target Kinase | 15 |
| Off-Target Kinase 1 | 850 |
| Off-Target Kinase 2 | >10,000 |
| Off-Target Kinase 3 | 2,500 |
Table 2. Hypothetical Kinobeads data illustrating the high potency and selectivity of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine for its primary target.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
Isothermal Titration Calorimetry (ITC) is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[17][18] This allows for the determination of a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[19] This level of detail provides invaluable insights into the molecular forces driving the binding interaction.
Experimental Workflow:
An ITC experiment involves titrating the small molecule inhibitor from a syringe into a sample cell containing the purified target protein.[18] The instrument measures the minute temperature changes that occur with each injection, generating a binding isotherm that can be analyzed to extract the thermodynamic parameters.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. scispace.com [scispace.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
A Comparative Analysis of Triazolopyridine and Pyrazolopyrimidine Scaffolds in Modern Drug Discovery
This guide provides a detailed comparative analysis of two prominent nitrogen-containing heterocyclic scaffolds: triazolopyridine and pyrazolopyrimidine. Both are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity. Our focus will be on their application as kinase inhibitors, a domain where they have found considerable success, while also touching upon their broader therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced differences between these two isosteric systems to guide scaffold selection in their discovery programs.
Introduction: Two Scaffolds, Shared Privileges
The quest for novel therapeutics often begins with the selection of a core chemical scaffold. The triazolopyridine and pyrazolopyrimidine systems represent two of the most successful frameworks in contemporary drug design. Their structural rigidity, rich hydrogen bonding capabilities, and synthetic tractability have propelled them to the forefront of kinase inhibitor development, leading to several marketed drugs and numerous clinical candidates.
While often considered interchangeable bioisosteres, subtle yet critical differences in their physicochemical properties, target engagement, and synthetic accessibility can have profound implications for drug development. This guide will dissect these differences, providing experimental context and data to inform rational scaffold selection.
Physicochemical and Structural Properties: A Tale of Two Isosteres
At a glance, thetriazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores appear highly similar. They share the same number of nitrogen atoms and a fused bicyclic structure. However, the precise arrangement of these nitrogen atoms imparts distinct electronic and steric properties that govern their behavior as pharmacophores.
The key distinction lies in the position of the nitrogen atoms, which influences the molecule's hydrogen bonding potential and overall basicity (pKa). The pyrazolopyrimidine core generally exhibits a slightly higher pKa compared to its triazolopyridine counterpart. This seemingly minor difference can significantly impact a compound's pharmacokinetic profile, affecting properties like solubility, cell permeability, and potential for off-target effects such as hERG inhibition.
| Property | Triazolopyridine | Pyrazolopyrimidine | Rationale for Importance |
| Core Structure | Fused triazole and pyridine rings | Fused pyrazole and pyrimidine rings | The arrangement of N atoms dictates the hydrogen bond donor/acceptor pattern and vectorality. |
| Typical pKa Range | 2.5 - 4.0 | 3.5 - 5.0 | Influences aqueous solubility, cell permeability (via the pH-partition hypothesis), and potential for lysosomal trapping. |
| Hydrogen Bonding | Typically acts as a hydrogen bond acceptor at N4 and N1. | Typically acts as a hydrogen bond acceptor at N1 and N7; can present a donor in other isomers. | Crucial for target recognition, particularly for binding to the hinge region of kinases. |
| Metabolic Stability | Generally stable, but can be susceptible to oxidation on the pyridine ring. | The pyrimidine ring can be a site for metabolic oxidation. Substitutions are used to block metabolic hotspots. | A key determinant of a drug's half-life and dosing regimen. |
| Aqueous Solubility | Moderately soluble; highly dependent on substituents. | Generally higher intrinsic solubility than triazolopyridine due to the additional nitrogen. | Critical for oral bioavailability and formulation development. |
Synthetic Accessibility: Pathways to Complexity
Both scaffolds are readily accessible through well-established synthetic routes, a key factor in their widespread adoption. The choice of synthesis often depends on the desired substitution pattern.
A common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This approach allows for the introduction of diversity elements at multiple positions.
Representative Synthesis Workflow
The diagram below illustrates a generalized, robust synthetic approach for pyrazolo[1,5-a]pyrimidines, highlighting the key bond-forming cyclization step. This pathway is amenable to high-throughput synthesis for library generation.
Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Similarly,triazolo[1,5-a]pyridines are often synthesized from 2-aminopyridine derivatives. A common method involves reaction with an N-acylating agent followed by a cyclization step, often mediated by reagents like phosphorus oxychloride or polyphosphoric acid.
Biological Activity & Target Engagement: The Kinase Hinge
Both scaffolds have proven to be exceptional "hinge-binders" in protein kinases. The ATP-binding site of kinases features a flexible "hinge" region that forms critical hydrogen bonds with the adenine core of ATP to anchor it in place. Triazolopyridines and pyrazolopyrimidines are excellent mimics of this adenine core, capable of forming one or two hydrogen bonds with the kinase hinge, thereby acting as competitive inhibitors.
The precise geometry and electronic distribution of each scaffold influence how it sits in the ATP pocket and which secondary interactions it can make with nearby residues. This dictates the inhibitor's potency and, crucially, its selectivity profile across the human kinome.
Caption: Interaction of hinge-binding scaffolds within a kinase active site.
Comparative Structure-Activity Relationship (SAR)
While both scaffolds can achieve high potency, their SAR often diverges:
-
Pyrazolopyrimidines: The pyrimidine ring offers two positions (C5 and C7) for substitution that project vectors into different pockets of the ATP-binding site. This dual-addressability has been exploited to develop highly potent and selective inhibitors for kinases like TRK and PI3Kδ.[1][2]
-
Triazolopyridines: Substitution is typically explored on the pyridine ring. The positioning of substituents allows for fine-tuning of interactions with the solvent-exposed region and can be used to modulate pharmacokinetic properties. This has been used to great effect in developing selective JAK1 inhibitors.[3]
The following table presents a direct comparison of inhibitors based on these two scaffolds against Janus Kinase 1 (JAK1), a key target in inflammatory diseases.
| Compound | Scaffold | Target | IC50 (nM) | Key SAR Feature | Reference |
| Filgotinib (GLPG0634) | Triazolopyridine | JAK1 | 10 | The cyclopropylamide substituent is crucial for selectivity over other JAK family members. | [3] |
| Ruxolitinib | Pyrazolopyrimidine (pyrrolo-variant) | JAK1 / JAK2 | 3.3 / 2.8 | The scaffold provides potent inhibition but less selectivity between JAK1 and JAK2. | J. Med. Chem. 2010, 53, 23, 8468–8484 |
This data illustrates a critical point: while both scaffolds can achieve nanomolar potency, the choice of scaffold and its decoration are paramount for achieving the desired selectivity profile, which is often the deciding factor in the success of a kinase inhibitor drug.
Case Studies: From Scaffold to Approved Drug
The ultimate validation of a scaffold's utility is its presence in marketed drugs.
-
Pyrazolopyrimidine Case Study: Larotrectinib
-
Drug: Larotrectinib (Vitrakvi®)
-
Target: Tropomyosin Receptor Kinase (TRK) A, B, and C
-
Indication: TRK fusion-positive solid tumors
-
Scaffold's Role: The pyrazolo[1,5-a]pyrimidine core forms two key hydrogen bonds with the hinge region of the TRK kinase domain.[2] The substituents at the 3- and 5-positions were optimized to provide high potency and a clean off-target profile, leading to the first-in-class, tumor-agnostic approval.
-
-
Triazolopyridine Case Study: Filgotinib
-
Drug: Filgotinib (Jyseleca®)
-
Target: Janus Kinase 1 (JAK1)
-
Indication: Rheumatoid Arthritis, Ulcerative Colitis
-
Scaffold's Role: The triazolo[1,5-a]pyridine core acts as the hinge-binding motif.[3] Crucially, extensive SAR studies on the pyridine ring led to the identification of a substituent that conferred high selectivity for JAK1 over the closely related JAK2, minimizing the hematological side effects associated with JAK2 inhibition.
-
Detailed Experimental Protocols
To provide a practical context, we describe a representative synthesis and a key biological assay.
Protocol 1: Synthesis of a 5,7-disubstituted Pyrazolo[1,5-a]pyrimidine Core
Objective: To synthesize a pyrazolo[1,5-a]pyrimidine core via condensation of an aminopyrazole with a diketone.
Materials:
-
3-Amino-4-phenylpyrazole (1.0 eq)
-
Acetylacetone (1,3-pentanedione) (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 3-amino-4-phenylpyrazole (e.g., 1.59 g, 10 mmol).
-
Add ethanol (30 mL) and glacial acetic acid (15 mL) to dissolve the starting material.
-
Add acetylacetone (1.1 g, 11 mmol) to the solution dropwise with stirring.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 80-90 °C) for 4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
After completion, allow the reaction to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (50 mL) with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).
-
Dry the solid under vacuum to yield the desired 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine.
-
The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Kinase Inhibition Assay (TR-FRET)
Objective: To determine the IC50 value of a test compound against a specific protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a ULight™-labeled peptide substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Materials:
-
Kinase of interest (e.g., JAK1)
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-specific antibody
-
ATP
-
Test compounds (e.g., Filgotinib)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
384-well low-volume white plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 1 mM. Then, dilute these into the assay buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).
-
Assay Plate Setup:
-
To each well of a 384-well plate, add 2 µL of the diluted test compound. For control wells, add 2 µL of buffer with DMSO (0% inhibition) and 2 µL of a known potent inhibitor (100% inhibition).
-
Add 4 µL of the Kinase/ULight™-peptide substrate mixture to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at the Km concentration for the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 5 µL of the Eu-antibody solution in stop buffer (containing EDTA).
-
Final Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 615 nm (Europium background) and 665 nm (FRET signal).
-
Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Perspectives
Both triazolopyridine and pyrazolopyrimidine scaffolds are powerful tools in the medicinal chemist's arsenal.
-
The pyrazolopyrimidine scaffold, with its multiple points for diversification, offers great potential for creating highly potent and selective inhibitors, as exemplified by the success of TRK inhibitors. Its slightly higher basicity may need careful management to optimize ADME properties.
-
The triazolopyridine scaffold provides a robust and slightly less basic core that has proven ideal for achieving fine-tuned selectivity in challenging target families like the JAKs.
The choice between them is not a matter of inherent superiority but of strategic alignment with the project's goals. Key considerations should include the specific topology of the target's ATP-binding site, the desired selectivity profile, and the planned synthetic strategy. As our understanding of the kinome and other target families deepens, the subtle yet significant differences between these two privileged scaffolds will continue to be exploited to design the next generation of precision medicines.
References
A Comprehensive Guide to Assessing the Selectivity Profile of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine
In the landscape of modern drug discovery, particularly within oncology and inflammation, the triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure. Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against various protein kinases, a class of enzymes crucial in cellular signaling and often dysregulated in disease.[1][2][] This guide provides a comprehensive framework for assessing the selectivity profile of a novel compound, 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine, contextualizing its potential within the broader family of kinase inhibitors.
The journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific validation, at the heart of which lies the assessment of its selectivity. A highly selective compound interacts with its intended target with significantly greater affinity than with other biomolecules in the proteome. This property is paramount, as off-target interactions can lead to unforeseen side effects and toxicity, a primary cause of failure in drug development.[4][5][6]
This guide will delve into the rationale behind experimental design for selectivity profiling, provide detailed, actionable protocols, and offer a comparative analysis with known triazolo[1,5-a]pyridine-based kinase inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to thoroughly characterize the selectivity of this, and similar, novel chemical entities.
The Triazolo[1,5-a]pyridine Scaffold: A Promising Kinase Inhibitor Motif
The triazolo[1,5-a]pyrimidine ring system is isoelectronic with the purine scaffold, a core component of ATP, the universal phosphate donor for kinase-catalyzed reactions.[7] This structural mimicry likely contributes to the ability of triazolopyridine derivatives to competitively bind to the ATP-binding site of various kinases.[8]
Several notable examples from the scientific literature underscore the potential of this scaffold:
-
AZD7648 , a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), features a 7-methyl[4][9][10]triazolo[1,5-a]pyridin-6-yl)amino moiety.[11][12][13] Its development highlighted the challenges and successes in achieving selectivity against structurally related PI3K-related protein kinases.[11][12][13]
-
Derivatives of 4-([4][9][10]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazole have been identified as highly potent and selective inhibitors of TGF-β type I receptor kinase (ALK5).[14][15]
-
Researchers have also designed and synthesized triazolo[1,5-a]pyridine derivatives as potent JAK1/2 inhibitors, with selectivity over other Janus kinase family members.[1]
Given this precedent, it is logical to hypothesize that 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine may also exhibit kinase inhibitory activity. The primary directive of our investigation, therefore, is to elucidate its primary target(s) and comprehensively map its selectivity across the human kinome.
Designing a Robust Selectivity Profiling Cascade
A multi-tiered approach is essential for a thorough and cost-effective assessment of selectivity. This cascade typically begins with broad, high-throughput screening and progressively narrows down to more focused, in-depth analyses.
Diagram: Kinase Inhibitor Selectivity Profiling Workflow
Caption: A tiered approach to kinase inhibitor selectivity profiling.
Comparative Analysis: Benchmarking Against Known Triazolopyridine Inhibitors
To provide a tangible context for our investigation, we will compare the hypothetical selectivity profile of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine with established inhibitors from the same structural class.
| Compound | Primary Target(s) | Key Selectivity Highlights | Reference |
| AZD7648 | DNA-PK | Highly selective against PI3Kα/γ and the broader kinome. | [12] |
| EW-7197 | ALK5/ALK4 | Highly selective against a panel of 320 protein kinases. | |
| J-4 and J-6 | JAK1/2 | Selective over JAK3. | [1] |
| Compound 78 | DNA-PK | Excellent selectivity against PI3K and mTOR. | [16] |
| 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine | To be determined | To be determined | N/A |
Experimental Protocols
The following protocols are foundational for a comprehensive selectivity assessment. The choice of specific assays may be guided by the initial screening results and the hypothesized target class.
Protocol 1: Broad Kinome Screening via Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a rapid and cost-effective method for identifying compound binding to a large panel of kinases.[9] It measures the change in the thermal denaturation temperature of a protein upon ligand binding.[9]
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye binds and its fluorescence increases. A bound ligand stabilizes the protein, resulting in a higher melting temperature (Tm).
Step-by-Step Methodology:
-
Protein Preparation: Obtain a panel of purified recombinant kinases. Ensure high purity and proper folding.
-
Compound Preparation: Prepare a stock solution of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine in DMSO. Serially dilute to the desired screening concentration (e.g., 10 µM).
-
Assay Plate Setup: In a 384-well PCR plate, add the kinase, the fluorescent dye (e.g., SYPRO Orange), and the test compound or DMSO control to the assay buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient (e.g., 25°C to 95°C with a ramp rate of 0.05°C/s).
-
Data Analysis: Monitor the fluorescence at each temperature point. The Tm is the inflection point of the sigmoidal melting curve. A significant shift in Tm (ΔTm) in the presence of the compound indicates binding.
Diagram: Differential Scanning Fluorimetry (DSF) Workflow
Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.
Protocol 2: In Vitro Biochemical Kinase Assay (IC50 Determination)
Once primary hits are identified, their inhibitory potency is quantified by determining the half-maximal inhibitory concentration (IC50).
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically detected using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine in DMSO.
-
Assay Plate Setup: In a suitable microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate for a predetermined time at a specific temperature (e.g., 30°C for 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol for the chosen assay format.
-
Data Analysis: Measure the signal (e.g., fluorescence, luminescence). Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cellular Target Engagement using NanoBRET™ Assay
Confirming that a compound binds to its target in the complex environment of a living cell is a critical step.[17] The NanoBRET™ assay is a proximity-based method that can quantify compound binding to a specific protein in intact cells.
Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the target protein is added to the cells. When the tracer is bound, its fluorophore is in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that competes with the tracer for binding will disrupt BRET, leading to a decrease in the BRET signal.
Step-by-Step Methodology:
-
Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-fusion of the target kinase.
-
Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the fluorescent tracer at a fixed concentration.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.
Broader Off-Target Profiling
While kinome-wide screening is essential, a truly comprehensive selectivity profile considers interactions with other protein families. Unintended binding to G-protein coupled receptors (GPCRs), ion channels, or transporters can lead to significant toxicity.
A variety of services are commercially available for broad off-target screening, often utilizing radioligand binding assays or functional assays across a panel of hundreds of non-kinase targets.[18][19] These screens are invaluable for identifying potential liabilities early in the drug discovery process.[4][19]
Conclusion
The assessment of a compound's selectivity profile is a cornerstone of modern drug discovery. For a novel molecule like 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine, a systematic and multi-faceted approach is not just recommended, but essential. By leveraging a combination of broad screening technologies, quantitative biochemical assays, and cell-based target engagement studies, researchers can build a comprehensive understanding of a compound's biological activity. This knowledge is critical for making informed decisions about its potential as a therapeutic agent and for guiding future optimization efforts. The triazolo[1,5-a]pyridine scaffold holds significant promise, and a thorough evaluation of the selectivity of its new derivatives will be key to unlocking their full therapeutic potential.
References
- 1. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. criver.com [criver.com]
- 19. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
A Researcher's Guide to the Preclinical Evaluation of Novel Kinase Inhibitors: A Comparative Analysis of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine
In the landscape of modern drug discovery, particularly within oncology, the triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure. Its unique physicochemical properties and versatile synthetic handles have led to the development of potent modulators of critical cellular pathways. This guide provides an in-depth, experience-driven framework for the preclinical evaluation of a novel compound from this class, 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine (herein referred to as Cmpd-X).
To ground this evaluation in a real-world context, we will benchmark Cmpd-X against a well-characterized and structurally related molecule, AZD7648 , a potent and selective inhibitor of DNA-Dependent Protein Kinase (DNA-PK).[1][2] This comparative approach is designed to not only outline a robust experimental plan but also to highlight the decision-making processes and causal logic that underpin a successful preclinical campaign.
Section 1: Foundational Strategy - Target Hypothesis and Initial Profiling
The journey of any new chemical entity begins with a plausible biological hypothesis. The structural similarity of Cmpd-X to AZD7648, which features a (7-methyl[3][4][5]triazolo[1,5-a]pyridin-6-yl)amino group, strongly suggests that Cmpd-X may also target kinases within the DNA Damage Response (DDR) network.[1] DNA-PK, a pivotal member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, is a high-value target in oncology.[1][6] Its inhibition can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[6]
Therefore, our initial directive is to ascertain if Cmpd-X is a bona fide DNA-PK inhibitor and to establish its potency and selectivity profile relative to established benchmarks.
Experimental Workflow: Initial Kinase Profiling
The logical first step is a direct biochemical assessment of inhibitory activity. This workflow is designed to move from broad screening to specific, high-confidence measurements.
Caption: Initial biochemical workflow for kinase inhibitor profiling.
Protocol: DNA-PK Biochemical Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cmpd-X against the DNA-PK catalytic subunit (DNA-PKcs).
Methodology (Based on established fluorescence resonance energy transfer [FRET] assays): [1]
-
Reagents: Recombinant human DNA-PKcs, a biotinylated peptide substrate, ATP, and a lanthanide-labeled anti-phosphopeptide antibody.
-
Plate Preparation: Serially dilute Cmpd-X and the comparator, AZD7648, in DMSO and dispense into a 384-well assay plate.
-
Kinase Reaction: Add the DNA-PKcs enzyme, peptide substrate, and activated DNA to the wells. Initiate the phosphorylation reaction by adding a solution containing ATP at its Michaelis-Menten constant (Km) concentration. Incubate at room temperature.
-
Rationale: Using ATP at its Km value provides a standardized condition for comparing the potency of ATP-competitive inhibitors.
-
-
Detection: Terminate the reaction and add the detection reagents (e.g., europium-labeled antibody and streptavidin-allophycocyanin).
-
Data Acquisition: Read the plate on a time-resolved fluorescence (TRF) reader. The signal is proportional to the extent of substrate phosphorylation.
-
Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data: Potency and Selectivity
A successful candidate must not only be potent against its intended target but also selective against closely related kinases to minimize off-target effects.
| Compound | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (Fold vs. PI3Kα) | Selectivity (Fold vs. mTOR) |
| Cmpd-X (Hypothetical) | 1.2 | >2,500 | >5,000 | >2083 | >4167 |
| AZD7648 (Reported) | 0.6 | 1,200 | 11,000 | 2000 | 18333 |
| Dactolisib (Multi-kinase) | 0.8 | 1.4 | 4.3 | 1.75 | 5.4 |
Data for AZD7648 and Dactolisib are derived from literature sources for comparative purposes.[1][6]
Interpretation: This hypothetical data positions Cmpd-X as a highly potent DNA-PK inhibitor, on par with the clinical candidate AZD7648. Crucially, it displays an excellent selectivity profile against other PIKK and PI3K family members, a historical challenge in developing DNA-PK inhibitors.[1][6] This selectivity is paramount for reducing the risk of toxicities associated with broader PI3K pathway inhibition.
Section 2: Cellular Activity - Confirming Target Engagement in a Biological System
Biochemical potency is a necessary but insufficient criterion. The next critical phase is to verify that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional downstream effect.
Experimental Workflow: Cellular Target Engagement & Functional Output
Caption: Workflow for validating cellular activity and function.
Protocol: Western Blot for Phospho-DNA-PK Autophosphorylation
Objective: To measure the inhibition of DNA-PK autophosphorylation at Serine 2056, a key biomarker of its activation, in cancer cells.[2]
Methodology:
-
Cell Culture: Plate a relevant cancer cell line (e.g., HCT116) and allow cells to adhere.
-
Compound Treatment: Treat cells with a dose range of Cmpd-X or AZD7648 for 2-4 hours.
-
Induce DNA Damage: Expose the cells to ionizing radiation (e.g., 5 Gy) to activate the DNA-PK pathway.
-
Cell Lysis: Harvest cell lysates at a fixed time point post-irradiation (e.g., 1 hour).
-
SDS-PAGE and Western Blot: Separate proteins by electrophoresis, transfer to a membrane, and probe with primary antibodies specific for phospho-DNA-PK (S2056) and total DNA-PK (as a loading control).
-
Detection: Use secondary antibodies conjugated to a reporter (e.g., HRP) and visualize bands using chemiluminescence.
-
Quantification: Densitometrically quantify the pDNA-PK signal, normalize it to the total DNA-PK signal, and calculate the IC50 for target inhibition.
Trustworthiness: This protocol is self-validating. The inclusion of a radiation-induced positive control and a total protein loading control ensures that any observed decrease in the phospho-signal is a direct result of compound activity and not other experimental variables.
Comparative Data: Cellular Potency and Radiosensitization
The ultimate goal of a DNA-PK inhibitor in this context is to enhance the cell-killing effect of radiation. This is quantified by the Sensitizer Enhancement Ratio (SER).
| Compound | pDNA-PK IC50 (nM) | Clonogenic Survival SER at 2 Gy |
| Cmpd-X (Hypothetical) | 15 | 2.1 |
| AZD7648 (Reported) | 13 | ~2.0 |
| Vehicle Control | N/A | 1.0 |
Data for AZD7648 is estimated from published graphs and descriptions.[1]
Interpretation: The hypothetical cellular data for Cmpd-X demonstrate strong translation from the biochemical to the cellular environment. An IC50 of 15 nM for inhibiting the target biomarker is excellent. More importantly, this target engagement translates into a robust functional outcome, with an SER value greater than 2, indicating that Cmpd-X more than doubles the cytotoxic effect of a 2 Gy dose of radiation. This positions it as a potent radiosensitizer, comparable to the clinical-stage compound AZD7648.[6]
Section 3: Pharmacokinetics and In Vivo Efficacy
The final preclinical hurdle is to demonstrate that the compound possesses suitable drug-like properties to be effective in a living organism. This involves assessing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and, ultimately, its efficacy in a relevant animal model of disease.
Key Pharmacokinetic (PK) Parameters
Before embarking on costly and complex efficacy studies, it is essential to understand the compound's behavior in preclinical species.
| Parameter | Cmpd-X (Hypothetical) | AZD7648 (Reported) | Ideal Characteristics |
| Human Microsome Stability (CL) | 35 µL/min/mg | 49 µL/min/mg | Low (<50) |
| Rat Oral Bioavailability (F%) | 60% | High | High (>30%) |
| Dog Oral Bioavailability (F%) | 85% | High | High (>30%) |
| Rat Clearance (CL) | Low | Low | Low relative to liver blood flow |
Data for AZD7648 derived from literature.[2]
Interpretation: The hypothetical PK profile for Cmpd-X is highly favorable. It shows moderate metabolic stability in human liver microsomes, suggesting it won't be cleared too rapidly in humans.[2] The high oral bioavailability in two different species (rat and dog) is a critical feature, indicating the compound is well-absorbed and not subject to extensive first-pass metabolism, supporting its potential as an oral therapeutic.
In Vivo Radiosensitization Xenograft Study
Objective: To determine if orally administered Cmpd-X can enhance the anti-tumor effect of radiation in a mouse xenograft model.
Methodology:
-
Model: Implant human colorectal cancer cells (e.g., HCT116) subcutaneously into immunocompromised mice.
-
Grouping: Once tumors reach a specified volume, randomize mice into four groups:
-
Group 1: Vehicle
-
Group 2: Cmpd-X alone (e.g., 50 mg/kg, oral, daily)
-
Group 3: Vehicle + Radiation (e.g., single dose of 5 Gy)
-
Group 4: Cmpd-X + Radiation
-
-
Dosing & Treatment: Administer Cmpd-X or vehicle for a set number of days. For the combination group, administer the compound approximately 1-2 hours before irradiation to ensure peak plasma concentrations coincide with radiation delivery.
-
Endpoints: Measure tumor volume three times per week and monitor animal body weight as a measure of tolerability. The primary endpoint is tumor growth inhibition (TGI).
-
Analysis: Compare tumor growth curves between the groups. A synergistic effect is demonstrated if the TGI in the combination group is significantly greater than the additive effects of the monotherapy groups.
Caption: Logic flow for the in vivo efficacy study.
Expected Outcome: Based on its potent in vitro and cellular radiosensitization activity and favorable PK profile, Cmpd-X is predicted to show significant tumor growth delay, and potentially regressions, in the combination treatment arm (Group 4), mirroring the published preclinical efficacy of AZD7648.[1][2]
Conclusion
This guide has outlined a logical, evidence-based pathway for the preclinical evaluation of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine (Cmpd-X) , a novel kinase inhibitor candidate. By hypothesizing its mechanism based on structural homology and benchmarking it against the clinical-stage DNA-PK inhibitor AZD7648, we have constructed a rigorous comparative framework.
The progression from biochemical potency and selectivity, through cellular target engagement and functional validation, to pharmacokinetic profiling and in vivo efficacy represents a comprehensive strategy. The hypothetical data presented for Cmpd-X position it as a highly promising candidate with potency, selectivity, and drug-like properties comparable to a best-in-class agent. This systematic approach, rooted in scientific causality and self-validating protocols, provides the critical data package necessary to justify advancement into formal development and, ultimately, clinical trials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to De-risking Novel Kinase Inhibitors: Cross-Reactivity Profiling of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine
In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting various protein kinases.[4][5] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound, 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine . While direct experimental data for this specific molecule is not yet publicly available, we will leverage established methodologies and data from structurally related compounds to present a robust strategy for its preclinical evaluation.
This document is intended for researchers, scientists, and drug development professionals. It will provide not only the "how" but also the "why" behind the experimental choices, ensuring a scientifically rigorous approach to understanding a compound's selectivity and potential off-target effects.
The Imperative of Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[6] While targeting a specific kinase responsible for a disease phenotype is the goal, unintended interactions with other kinases can lead to off-target toxicities or a dilution of the intended therapeutic effect. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in de-risking a drug candidate and understanding its true mechanism of action.[3][7]
A pertinent example of a related scaffold is found in AZD7648, a potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitor.[8][9][10][11] The development of AZD7648 involved rigorous screening to ensure selectivity against the structurally related PI3K family and the broader kinome.[8][9] This precedent underscores the importance of a multi-faceted approach to selectivity profiling for compounds containing the triazolopyridine core.
A Multi-pronged Approach to Cross-Reactivity Assessment
A thorough investigation of a compound's selectivity requires a tiered approach, moving from broad, high-throughput in vitro screens to more focused cellular and proteomic analyses. This guide will detail three key experimental pillars for profiling 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine.
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: In Vitro Kinase Panel Screening
The initial step in assessing selectivity is to screen the compound against a large, representative panel of purified kinases. This provides a broad overview of the compound's inhibitory activity across the kinome and helps to identify primary targets and potential off-targets.
Rationale: Large-scale kinase panels, often comprising hundreds of kinases, offer a cost-effective and rapid method to obtain a "snapshot" of a compound's selectivity.[12][13] The data generated, typically as percent inhibition at a fixed concentration or as IC50 values, allows for a quantitative comparison of potency against different kinases.[7]
Experimental Protocol: Radiometric Kinase Assay
Radiometric assays are considered a gold standard due to their sensitivity and direct measurement of substrate phosphorylation.[14][15]
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, a suitable substrate (protein or peptide), and the test compound (2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine) at various concentrations.[1][16]
-
Initiation: Start the reaction by adding ATP, including a radiolabeled ATP variant (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[14] The ATP concentration should be at or near the Km for each kinase to ensure physiologically relevant competition.[3]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[1]
-
Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.[12]
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.[15]
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for kinases showing significant inhibition.
Data Presentation: Comparative Kinase Selectivity
| Kinase Target | 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine IC50 (nM) | Alternative Compound A IC50 (nM) | Alternative Compound B IC50 (nM) |
| Primary Target X | 10 | 15 | 5 |
| Off-Target Y | 500 | >10,000 | 50 |
| Off-Target Z | >10,000 | 2,000 | 100 |
This is a hypothetical data table for illustrative purposes.
Tier 2: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are invaluable, they do not fully recapitulate the cellular environment. CETSA is a powerful biophysical technique that assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of a protein upon ligand binding.[17][18][19]
Rationale: A compound must not only bind to its target in a purified system but also engage it within the complex milieu of the cell. CETSA provides direct evidence of target engagement in a more physiologically relevant setting.[20][21]
Experimental Protocol: CETSA in Intact Cells
-
Cell Treatment: Culture cells to an appropriate density and treat with either vehicle (e.g., DMSO) or varying concentrations of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine for a specified duration.[17]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes), followed by rapid cooling.[17]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from denatured, aggregated proteins by centrifugation.[19]
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative protein detection methods.[20]
-
Data Analysis: Generate a "melt curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[17]
Figure 2: General workflow of the Cellular Thermal Shift Assay (CETSA).
Tier 3: Chemical Proteomics for Unbiased Target Identification
To gain a comprehensive and unbiased view of a compound's interactions across the proteome, chemical proteomics approaches are indispensable.[2][22] Kinobeads, a form of affinity chromatography, are particularly well-suited for profiling kinase inhibitors.[6][23][24]
Rationale: This method allows for the identification of both known and unexpected protein targets in a competitive binding format. It can reveal off-targets that may not have been included in panel screens and provides a more global assessment of selectivity.[25][26]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Competition: Incubate the lysate with varying concentrations of the free test compound (2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine).
-
Affinity Enrichment: Add "kinobeads," which are sepharose beads derivatized with a mixture of non-selective kinase inhibitors, to the lysate.[6][24] These beads will bind to kinases that are not already occupied by the test compound.
-
Wash and Elute: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using quantitative mass spectrometry (e.g., LC-MS/MS).[26]
-
Data Analysis: Quantify the abundance of each identified kinase. A decrease in the amount of a kinase pulled down by the beads in the presence of the test compound indicates that the compound is binding to that kinase in the lysate.[24]
Data Presentation: Kinobeads Competition Binding Results
| Protein Identified | Fold Change (Compound vs. Vehicle) | p-value | Potential Target? |
| Primary Target X | 0.1 | <0.001 | Yes |
| Known Off-Target Y | 0.5 | <0.05 | Yes |
| Novel Off-Target Z | 0.4 | <0.05 | Yes |
| Non-binder Protein A | 0.98 | >0.05 | No |
This is a hypothetical data table for illustrative purposes.
Conclusion and Future Directions
The journey of a novel kinase inhibitor from bench to bedside is fraught with challenges, with selectivity being a primary determinant of success. For a promising scaffold like the[1][2][3]triazolo[1,5-a]pyridine in 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine, a rigorous and multi-faceted approach to cross-reactivity profiling is paramount.
By integrating broad in vitro kinase screening, cellular target engagement assays like CETSA, and unbiased chemical proteomics, researchers can build a comprehensive selectivity profile. This not only helps in identifying potential liabilities early in development but also provides a deeper understanding of the compound's mechanism of action, ultimately paving the way for the development of safer and more effective targeted therapies. The experimental frameworks provided in this guide offer a robust starting point for the thorough characterization of this and other novel kinase inhibitors.
References
- 1. In vitro kinase assay [protocols.io]
- 2. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. reactionbiology.com [reactionbiology.com]
- 8. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The discovery of 7-methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. | Semantic Scholar [semanticscholar.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. revvity.com [revvity.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 24. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating Novel Triazolo[1,5-a]pyridine Derivatives as DNA-PK Inhibitors for Radiosensitization Therapy
Introduction
The triazolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile heterocycle have been investigated as inhibitors of critical cellular targets, including Janus kinases (JAKs), RORγt, and various phosphoinositide 3-kinase (PI3K)-related kinases.[3][4][5] This guide provides a comprehensive framework for the preclinical benchmarking of novel triazolo[1,5-a]pyridine derivatives, exemplified by the hypothetical compound 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine (herein designated TP-X) , as a potential inhibitor of DNA-dependent protein kinase (DNA-PK).
DNA-PK is a pivotal enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[6] By inhibiting DNA-PK, cancer cells can be rendered more susceptible to radiotherapy, a strategy known as radiosensitization. The clinical and preclinical development of DNA-PK inhibitors, such as the triazolopyridine-containing compound AZD7648 , validates this approach.[7][8]
This document outlines a rigorous, multi-stage workflow to objectively compare the performance of a novel agent like TP-X against an established clinical-stage inhibitor (AZD7648) and a standard-of-care DNA damaging agent (Doxorubicin). The methodologies described are designed to establish a robust profile of potency, selectivity, cellular activity, and in vivo efficacy, providing the critical data required for further drug development decisions.
Section 1: The Therapeutic Target: DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is a serine/threonine protein kinase complex central to the NHEJ pathway. It consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to DSBs. Upon recruitment to the DNA break site, DNA-PKcs becomes activated, phosphorylating itself and other downstream targets to facilitate the processing and ligation of the broken DNA ends.[6] Inhibition of DNA-PKcs' kinase activity effectively stalls this repair process, leading to the accumulation of cytotoxic DSBs, particularly when induced by an external agent like radiation. This provides a clear mechanistic rationale for its inhibition as a cancer therapy strategy.
Caption: The role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway.
Section 2: Comparator Drug Profiles
An effective benchmarking study requires well-characterized comparators.
-
AZD7648 (7-Methyl-2-[(7-methyl[3][9][10]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one): A potent and highly selective, orally bioavailable DNA-PK inhibitor that has advanced into clinical trials.[7][8] Its triazolopyridine moiety makes it an ideal benchmark for assessing scaffold-related properties. AZD7648 has demonstrated monotherapy activity and significant synergistic effects when combined with DNA damaging agents like doxorubicin or radiation in preclinical models.[8]
-
Doxorubicin: A widely used chemotherapeutic agent that functions primarily as a topoisomerase II inhibitor. This action introduces DSBs, providing a strong rationale for its combination with DNA repair inhibitors.[7] It will serve as a positive control for inducing DNA damage and as a benchmark for combination therapy efficacy.
Section 3: Experimental Benchmarking Workflow
A tiered approach is essential for a comprehensive evaluation, moving from fundamental biochemical interactions to complex in vivo outcomes. This workflow ensures that resources are allocated efficiently, with only the most promising candidates advancing to later, more intensive stages.
Caption: A multi-stage workflow for benchmarking novel DNA-PK inhibitors.
Stage 1: In Vitro Biochemical Assays
Causality: The primary goal here is to determine if TP-X directly inhibits the target kinase with high potency and selectivity. Poor selectivity against related kinases, such as PI3K and mTOR, can lead to off-target toxicities.
Protocol 1: DNA-PK Kinase Activity Assay (Time-Resolved FRET)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of TP-X against DNA-PKcs.
-
Materials: Recombinant human DNA-PKcs, Ku70/80, DNA-PK biotinylated peptide substrate, ATP, LanthaScreen™ Eu-anti-GST antibody, Alexa Fluor™ 647-streptavidin, assay buffer.
-
Procedure: a. Serially dilute TP-X, AZD7648, and a vehicle control in DMSO, followed by dilution in assay buffer. b. In a 384-well plate, add the DNA-PK substrate, ATP, and the compound dilutions. c. Initiate the reaction by adding the DNA-PKcs/Ku70/80 enzyme complex. d. Incubate for 60 minutes at room temperature. e. Stop the reaction by adding EDTA and the TR-FRET detection reagents (Eu-antibody and fluorescent streptavidin). f. Incubate for 60 minutes to allow for antibody binding. g. Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the ratio of acceptor (665 nm) to donor (615 nm) emission. Plot the percent inhibition against the log-concentration of the inhibitor and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling
-
Objective: To assess the selectivity of TP-X against other kinases in the PI3K-related kinase (PIKK) family (e.g., ATM, ATR, mTOR) and key lipid kinases (e.g., PI3Kα, γ, δ).[5][6]
-
Procedure: a. Submit TP-X for screening at a fixed concentration (e.g., 1 µM) against a panel of purified kinases. Commercial services (e.g., Eurofins, Reaction Biology) offer comprehensive panels. b. For any kinase showing >50% inhibition, perform a full IC50 determination using an appropriate kinase activity assay (similar to Protocol 1).
-
Data Analysis: Calculate a selectivity ratio by dividing the IC50 for the off-target kinase by the IC50 for DNA-PK. A higher ratio indicates greater selectivity.
Stage 2: In Vitro Cellular Assays
Causality: Moving from a purified enzyme system to a cellular context is critical. These assays confirm that the compound can penetrate cells, engage its target, and produce the desired biological effect (radiosensitization).
Protocol 3: Cellular Target Engagement (γH2AX Assay)
-
Objective: To confirm that TP-X inhibits DNA-PK activity in a cellular context by measuring the persistence of γH2AX, a marker of DNA double-strand breaks.
-
Materials: HCT116 or similar cancer cell line, cell culture medium, TP-X, AZD7648, ionizing radiation source (X-ray irradiator), primary antibody against phospho-Histone H2A.X (Ser139), fluorescently-labeled secondary antibody, DAPI, high-content imager or flow cytometer.
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Pre-treat cells with various concentrations of TP-X or AZD7648 for 1-2 hours. c. Irradiate the cells with a defined dose of radiation (e.g., 2 Gy). d. Fix the cells at various time points post-irradiation (e.g., 1 hr, 24 hr). e. Permeabilize the cells and stain with the anti-γH2AX primary antibody, followed by the fluorescent secondary antibody and DAPI. f. Image the plates and quantify the number and intensity of γH2AX foci per nucleus.
-
Data Analysis: In control cells, γH2AX foci should appear and then resolve as DNA is repaired. In the presence of an effective DNA-PK inhibitor, these foci will persist at later time points. Plot foci count against drug concentration.
Protocol 4: Radiosensitization (Clonogenic Survival Assay)
-
Objective: To quantify the ability of TP-X to enhance radiation-induced cell killing.
-
Procedure: a. Plate cells at a low density in 6-well plates and allow them to adhere. b. Treat the cells with a fixed, non-toxic concentration of TP-X or AZD7648 for 2 hours. c. Expose the plates to increasing doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy). d. Remove the drug-containing medium, wash the cells, and add fresh medium. e. Incubate the plates for 10-14 days until visible colonies form. f. Fix, stain (e.g., with crystal violet), and count colonies containing ≥50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose. Plot the log of the surviving fraction against the radiation dose. The dose enhancement factor (DEF) can be calculated as the ratio of radiation doses required to achieve a specific survival fraction (e.g., 10%) with and without the drug. A DEF > 1 indicates radiosensitization.
Stage 3: In Vivo Preclinical Evaluation
Causality: The final stage assesses whether the compound has suitable drug-like properties (pharmacokinetics) and whether the cellular effects translate into anti-tumor efficacy in a living organism.
Protocol 5: Pharmacokinetic (PK) Profiling
-
Objective: To determine the oral bioavailability and key PK parameters of TP-X in rodents (e.g., rats).[11]
-
Procedure: a. Administer TP-X to one cohort of rats via intravenous (IV) injection and to another cohort via oral gavage (PO). b. Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours). c. Process blood to plasma and quantify the concentration of TP-X using LC-MS/MS.
-
Data Analysis: Plot plasma concentration versus time. Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), and AUC (area under the curve). Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 6: Tumor Xenograft Efficacy Study
-
Objective: To evaluate the ability of TP-X to enhance the anti-tumor effect of radiation in a mouse xenograft model.[6]
-
Procedure: a. Implant human cancer cells (e.g., HCT116) subcutaneously into immunocompromised mice. b. Once tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment groups: (1) Vehicle, (2) TP-X alone, (3) Radiation alone, (4) TP-X + Radiation. c. Dose TP-X orally based on PK data. Administer radiation locally to the tumor using a small animal irradiator. d. Measure tumor volume and body weight 2-3 times per week. e. At the end of the study, euthanize the animals and excise tumors for further analysis (e.g., Western blot for γH2AX).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI). A synergistic effect is observed if the tumor growth delay for the combination group is significantly greater than the sum of the delays for the individual treatment groups.
Section 4: Data Interpretation and Comparative Analysis
All quantitative data should be summarized in clear, comparative tables to facilitate a head-to-head evaluation.
Table 1: Comparative In Vitro Profile
| Parameter | TP-X (Hypothetical) | AZD7648 (Reference) | Doxorubicin (Reference) |
| DNA-PK IC50 (nM) | <10 | ~5 nM | Not Applicable |
| PI3Kα IC50 (nM) | >1,000 | >1,000 nM | Not Applicable |
| mTOR IC50 (nM) | >1,000 | >1,000 nM | Not Applicable |
| Selectivity (PI3Kα/DNA-PK) | >100x | >200x | Not Applicable |
| Clonogenic DEF @ SF0.1 | 1.8 | ~2.0 | ~1.2 |
Table 2: Comparative In Vivo Profile
| Parameter | TP-X (Hypothetical) | AZD7648 (Reference) |
| Oral Bioavailability (Rat, %) | >40% | High (~70-80%) |
| TGI (Xenograft, Drug Alone) | <20% | Minimal |
| TGI (Xenograft, Radiation Alone) | ~40% | ~40% |
| TGI (Xenograft, Combination) | >80% (Synergistic) | >90% (Synergistic) |
Conclusion
This guide provides a systematic and scientifically rigorous framework for benchmarking 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine (TP-X) or any novel triazolopyridine derivative against existing drugs in the DNA-PK inhibitor space. By progressing through a logical sequence of biochemical, cellular, and in vivo assays, researchers can build a comprehensive data package. This approach, grounded in explaining the causality behind experimental choices, allows for a trustworthy and objective assessment of a compound's therapeutic potential. The direct comparison against a clinical-stage molecule like AZD7648 ensures that the performance bar is set at a clinically relevant level, enabling informed decisions on the path to developing next-generation radiosensitizing cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. bioengineer.org [bioengineer.org]
- 3. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Novel Triazolopyridine Derivatives
The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique chemical properties allow for versatile modifications, leading to the development of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of the in vivo efficacy of recently developed triazolopyridine derivatives, with a focus on their performance in preclinical cancer models. The experimental data presented herein is synthesized from peer-reviewed studies to offer researchers and drug development professionals a comprehensive overview of the current landscape.
The Rationale for Triazolopyridine Derivatives in Oncology
The development of novel anti-cancer agents is driven by the need for therapies with improved efficacy and reduced toxicity. Triazolopyridine derivatives have shown promise in targeting key oncogenic pathways that are often dysregulated in various cancers. These include epigenetic regulators, signaling pathway components, and protein quality control machinery. The studies highlighted in this guide showcase the potential of this chemical class to yield potent anti-tumor agents.
Comparative In Vivo Efficacy of Novel Triazolopyridine Derivatives in Oncology
Recent advancements have led to the identification of several triazolopyridine derivatives with significant in vivo anti-tumor activity. Below is a comparative summary of key compounds, their molecular targets, the in vivo models used for their evaluation, and their observed efficacy.
| Compound | Target(s) | In Vivo Model | Dosing & Schedule | Key Efficacy Readout(s) | Comparator(s) | Reference(s) |
| 12m | BRD4 | MV4-11 xenograft in ICR mice | Not specified | Induces apoptosis more effectively than (+)-JQ1. Good oral absorption (F=44.8%). | (+)-JQ1 | [1] |
| TI-12403 | Tankyrase (TNKS) | DLD-1 xenograft mouse model | Not specified | Confirmed antitumor activity with no visible toxicity. Synergistic effect with 5-FU. | 5-FU | [2][3] |
| 1c | Not specified | Sarcoma S-180 mouse model | Not specified | Potent anticancer agent. | Not specified | [4] |
| RDg | PIM-1 Kinase | Ehrlich ascites carcinoma (EAC) mouse model | 5 mg/kg | 52% reduction in tumor volume and 54% reduction in tumor weight. 90% tumor inhibition rate. | Erlotinib | [5] |
| 19 | JAK/HDAC | Not specified | Not specified | Promising candidate for preclinical studies with better in vitro metabolic stability than SAHA. | SAHA | [6][7] |
| 13c | EGFR, TOP-II, HER-2, ARO | Not specified | Not specified | Significant tumor growth inhibition, comparable to the positive control. | Positive Control | [8] |
Experimental Workflow & Signaling Pathways
Understanding the experimental design and the underlying biological mechanisms is crucial for interpreting in vivo efficacy data. The following diagrams illustrate a typical workflow for a xenograft study and a key signaling pathway targeted by a novel triazolopyridine derivative.
Caption: A typical workflow for an in vivo tumor xenograft study.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of TI-12403.
Detailed Experimental Protocol: Murine Xenograft Model for Efficacy Assessment
The following protocol provides a generalized yet detailed methodology for assessing the in vivo efficacy of a novel triazolopyridine derivative in a subcutaneous tumor xenograft model. This protocol is based on standard practices in the field.
1. Cell Culture and Preparation:
-
Cell Line: Select a human cancer cell line relevant to the compound's proposed mechanism of action (e.g., DLD-1 for a Wnt pathway inhibitor).[2][3]
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL).
2. Animal Handling and Tumor Implantation:
-
Animal Model: Use immunocompromised mice (e.g., 6-8 week old female BALB/c nude mice) to prevent rejection of human tumor cells.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Implantation: Subcutaneously inject the prepared cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
4. Treatment Administration:
-
Vehicle Control: Administer the vehicle solution to the control group.
-
Test Compound: Administer the triazolopyridine derivative at the predetermined dose and schedule (e.g., daily oral gavage).
-
Positive Control: If applicable, include a group treated with a standard-of-care agent.[5]
5. Efficacy Evaluation and Endpoint:
-
Tumor Growth Inhibition (TGI): Continue to monitor tumor volume and body weight throughout the study. TGI is a primary endpoint.
-
Toxicity Assessment: Monitor for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
-
Study Termination: Terminate the study when tumors in the control group reach a specified size or after a predetermined duration.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic marker analysis).
Conclusion
The triazolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in oncology. The derivatives discussed in this guide demonstrate promising in vivo efficacy through various mechanisms of action. The comparative data presented, along with the detailed experimental context, aims to provide researchers with a valuable resource for their own drug discovery and development efforts. Further optimization of these lead compounds holds the potential for translation into clinically effective cancer therapies.
References
- 1. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor [mdpi.com]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2,8-Dimethyl-triazolo[1,5-a]pyridin-6-amine: A Guide for Laboratory Professionals
Proper Disposal of 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine: A Guide for Laboratory Professionals
This guide provides a comprehensive framework for the safe and compliant disposal of 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine (CAS No. 1417637-80-9). As a novel heterocyclic amine, specific toxicological and environmental impact data for this compound are not yet widely available. Therefore, this protocol is grounded in the principles of prudent laboratory practice, treating the substance as potentially hazardous and adhering to established guidelines for the disposal of analogous chemical structures, such as other nitrogen-containing heterocyclic compounds and aromatic amines.
The core principle of this guide is risk minimization. By following these procedures, researchers and laboratory personnel can ensure the safety of themselves and their colleagues, prevent environmental contamination, and maintain regulatory compliance.
Hazard Profile: An Assessment Based on Structural Analogs
In the absence of a specific Safety Data Sheet (SDS) for 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, a conservative hazard assessment must be made based on its structural features—a triazolopyridine core and an amino group.
-
Nitrogen-Containing Heterocycles: Compounds in this class can exhibit a range of biological activities and potential toxicities.
-
Aromatic Amines: Many aromatic amines are known to be toxic and are potential carcinogens. They can be readily absorbed through the skin.[4]
Therefore, it is prudent to assume that 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine may be:
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
An irritant to the eyes, skin, and respiratory tract.
-
Potentially toxic to aquatic life.
All handling and disposal operations should be conducted with appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and chemical splash goggles.[5] All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Step-by-Step Waste Collection and Storage Protocol
Proper segregation and containment of chemical waste are critical first steps in the disposal process.
Table 1: Required Materials for Waste Collection
| Material | Specifications | Purpose |
| Waste Container | High-density polyethylene (HDPE) or glass, with a screw-top lid. | To securely contain the solid waste and prevent leaks. |
| Hazardous Waste Label | Pre-printed or institutionally approved label. | To clearly identify the contents and associated hazards. |
| Secondary Containment | A larger, chemically resistant tray or bin. | To contain any potential spills from the primary container. |
Procedure:
-
Container Selection: Choose a clean, dry, and appropriate waste container. If possible, use the original manufacturer's container for any unadulterated surplus material.[1][2]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely and legibly with the following information:
-
Waste Transfer: Carefully transfer the solid waste into the labeled container. This should be done in a chemical fume hood to minimize the risk of inhalation. Avoid creating dust.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh boats, or absorbent paper, should also be placed in the designated solid waste container.[1]
-
Secure Closure: Tightly seal the container lid. Do not leave a funnel in the container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.[1] The container must be placed in secondary containment.[1]
Spill Management Protocol
Accidental spills should be managed promptly and safely. The response will depend on the scale of the spill.
Minor Spill (a few grams, contained on a benchtop):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing appropriate PPE (lab coat, gloves, goggles).
-
Containment: Prevent the spread of the solid material.
-
Cleanup: Gently sweep the solid material into a dustpan, taking care not to create airborne dust. Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads) into the designated hazardous waste container.[7]
-
Decontamination: Wipe the spill area with a damp cloth or paper towel, then with soap and water. Place all cleaning materials into the hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor.
Major Spill (large quantity or outside of a contained area):
-
Evacuate: Immediately evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's Environmental Health and Safety (EHS) office.
-
Isolate: Close the doors to the affected area to prevent the spread of dust or vapors.
-
Await Assistance: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Wait for the emergency response team.
Final Disposal Pathway
Disposal of 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine must be handled by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[3][8]
-
Request Pickup: Once the waste container is nearly full (no more than 90% capacity), submit a chemical waste pickup request to your institution's EHS office.[1]
-
Professional Disposal: The EHS department will then arrange for the collection and transportation of the waste to a certified facility for appropriate treatment, which will likely involve high-temperature incineration.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the safe disposal of 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine in a manner that prioritizes safety, environmental responsibility, and regulatory compliance.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
A Comprehensive Guide to the Safe Handling of 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine
Disclaimer: This guide is intended for use by trained researchers, scientists, and drug development professionals. The following information is a synthesis of best practices for handling solid chemical compounds of unknown toxicity and general knowledge of heterocyclic amines. A specific Safety Data Sheet (SDS) for 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine (CAS No. 1417637-80-9) is not publicly available. Therefore, this compound must be treated as potentially hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Assessment and Triage: Understanding the Risks
2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine belongs to the triazolopyridine class of heterocyclic amines. While specific toxicological data for this compound is limited, the broader class of heterocyclic amines can exhibit various biological activities and potential hazards.[4][5] Some heterocyclic amines are known to be carcinogenic, and many are biologically active, which is why they are investigated in drug development.[4][6][7][8] Given that triazolopyridine derivatives are utilized as pharmaceutical agents, it is prudent to assume that this compound is biologically active and potentially potent.[9]
In the absence of specific data, 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine should be handled as a compound of unknown toxicity with the potential for:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.
-
Carcinogenicity/Mutagenicity: Some heterocyclic amines have been shown to be carcinogenic.[4][6][8]
Therefore, a conservative approach to handling is mandatory, employing engineering controls and a comprehensive suite of personal protective equipment (PPE) to minimize any potential exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Minimum Required PPE | Rationale |
| Storage and Transport | - Standard lab coat- Safety glasses with side shields- Nitrile gloves | Prevents incidental contact during movement within the laboratory. |
| Weighing and Aliquoting (Solid) | - Disposable solid-front lab coat or gown- Chemical splash goggles- Face shield- Double-gloving (e.g., nitrile)- N95 respirator (minimum); a powered air-purifying respirator (PAPR) is recommended for larger quantities. | Provides maximum protection against inhalation of fine powders and splashes to the eyes and face. Double gloving provides an extra barrier against contamination. |
| Dissolution and Solution Handling | - Standard lab coat- Chemical splash goggles- Nitrile gloves | Reduces risk from splashes of the dissolved compound. |
| Reaction Monitoring and Work-up | - Standard lab coat- Chemical splash goggles- Nitrile gloves | Protects against potential splashes and incidental contact. |
| Spill Cleanup | - Disposable solid-front lab coat or gown- Chemical splash goggles- Face shield- Heavy-duty nitrile or neoprene gloves- N95 respirator or PAPR | Ensures comprehensive protection during emergency procedures where exposure risk is highest. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to minimize exposure at every stage of the experimental workflow.
Preparation and Weighing
This phase presents the highest risk of exposure due to the handling of the solid, powdered form of the compound.
-
Designated Area: All weighing and handling of the solid compound must be performed in a designated area, such as a chemical fume hood or a containment glove box.
-
Engineering Controls: A certified chemical fume hood is the minimum requirement. For handling quantities greater than a few milligrams, a negative pressure containment isolator or glovebox is strongly recommended.[10]
-
Pre-weighing Checklist:
-
Ensure the fume hood or containment system is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Have all necessary equipment (spatulas, weigh paper, vials) and a designated waste container within the containment area.
-
-
Weighing Procedure:
-
Carefully open the primary container inside the fume hood.
-
Use a spatula to transfer the desired amount of powder to weigh paper or a tared vial. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
Decontaminate the spatula and any other tools before removing them from the hood.
-
Dissolution and Use in Reactions
-
Solvent Addition: Add the solvent to the vial containing the weighed solid inside the chemical fume hood.
-
Capping and Mixing: Securely cap the vial before mixing or vortexing.
-
Transfer: If transferring the solution, use a syringe or pipette, ensuring the operation is conducted over a spill tray to provide secondary containment.
Workflow for Handling Solid 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine
Caption: Workflow for the safe handling and weighing of the solid compound.
Emergency Procedures: Plan for the Unexpected
Spill Response
For a small spill (a few milligrams) of the solid:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: If not already in a fume hood, ensure the area is well-ventilated. Prevent the powder from becoming airborne.
-
Cleanup:
-
Wear the appropriate spill cleanup PPE.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe the area, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste bag.
-
Decontaminate the area with an appropriate solvent or detergent solution.
-
For a large spill or a spill of the compound in solution:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Professional Cleanup: Do not attempt to clean up a large spill yourself. Wait for trained emergency personnel.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Storage and Disposal: Managing the Lifecycle
Storage
-
Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, CAS number, and a warning that the toxicity is unknown.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Secondary Containment: The primary container should be stored within a secondary container, such as a polyethylene tray, to contain any potential leaks or spills.[1][3][11] This is especially important for liquid solutions.
Disposal
All waste containing 2,8-Dimethyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, including contaminated labware, gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Keep this waste stream separate from other chemical wastes to avoid unintended reactions.[9]
-
Solid Waste: Collect all solid waste (e.g., contaminated weigh paper, gloves, vials) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and labeled container. Do not mix with other solvent waste streams unless you have confirmed compatibility.
-
Empty Containers: "Empty" containers that held the solid compound are not truly empty and must be disposed of as hazardous waste, or triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[2]
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not pour any waste containing this compound down the drain.[12]
Logical Flow for Waste Disposal
Caption: Decision-making process for the proper disposal of different waste streams.
References
- 1. When Is Secondary Containment Required? | Chemical Storage & Safety Guide [chemscape.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. Heterocyclic amine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review on dietary heterocyclic amines as potential carcinogens: From formation to cancer incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. adv-polymer.com [adv-polymer.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
